Thalidomide-NH-C10-NH2 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C23H33ClN4O4 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |
Clave InChI |
BBQUPKKQVQXRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism: A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Thalidomide-NH-C10-NH2 hydrochloride. This compound is not a standalone therapeutic agent but a crucial component in the rapidly advancing field of targeted protein degradation. It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), primarily utilized in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into its role within the PROTAC framework, the underlying biological pathways, and relevant experimental protocols.
The PROTAC Paradigm: A New Frontier in Drug Discovery
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs lead to the complete removal of the target protein.
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
This compound serves as a precursor to the E3 ligase-binding component of a PROTAC, specifically engaging the CRBN E3 ligase.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of a PROTAC incorporating the thalidomide-C10-amine moiety is the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity triggers a cascade of events leading to the degradation of the POI.
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN through its thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: Within this complex, CRBN, as part of the larger CRL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface lysine residues on the POI.
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
Quantitative Data: Gauging Efficacy
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following table presents representative data for CRBN-based PROTACs targeting the well-characterized Bromodomain-containing protein 4 (BRD4). This data provides an expected range of potency.
| Parameter | Description | Representative Value (BRD4 PROTACs) |
| CRBN Binding Affinity (Kd of Thalidomide) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | ~250 nM[1] |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 1 - 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
Note: The performance of a PROTAC is highly dependent on the target protein, the specific warhead, and the nature of the linker.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of thalidomide followed by deprotection. The following is a representative protocol adapted from the synthesis of similar alkyl-amine linkers.
Step 1: Synthesis of tert-butyl (10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl)carbamate (Boc-protected intermediate)
-
To a solution of thalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a white solid.
Step 2: Synthesis of this compound
-
Dissolve the Boc-protected intermediate from Step 1 in a 4M solution of hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound, as a white or off-white solid.
Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compound (stock in DMSO).
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein.
-
Incubate with a primary antibody for a loading control to normalize for protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and time point to determine DC50 and Dmax values.
-
Conclusion
This compound is a valuable chemical entity for the development of PROTACs. Its thalidomide core effectively recruits the CRBN E3 ligase, a critical component of the CRL4CRBN complex, thereby enabling the targeted degradation of a wide array of proteins. The 10-carbon alkyl amine linker provides a versatile attachment point for a variety of "warheads" targeting specific proteins of interest. A thorough understanding of its mechanism of action within the PROTAC framework, coupled with robust experimental validation, is essential for the successful design and development of novel protein-degrading therapeutics. The protocols and conceptual framework provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride
CAS Number: 2460022-53-9
For research, scientific, and drug development professionals.
Introduction
Thalidomide-NH-C10-NH2 hydrochloride is a synthetic, bifunctional molecule designed for applications in targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the thalidomide moiety, which is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). The thalidomide core is connected via a 10-carbon aliphatic linker to a terminal primary amine hydrochloride, which provides a reactive handle for conjugation to a target protein ligand. By recruiting the CRBN E3 ligase to a specific protein of interest, PROTACs containing this linker can induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2460022-53-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₂₃H₃₃ClN₄O₄ | [4] |
| Molecular Weight | 464.99 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Conditions | -20°C, sealed storage, away from moisture and light | [4] |
| Solubility | Information not publicly available. General solubility for similar compounds suggests solubility in DMSO. | |
| Purity | While specific data for this lot is not available, similar compounds are typically synthesized to >95% purity. | [8] |
Mechanism of Action in a PROTAC Context
This compound functions as the E3 ligase-recruiting component of a PROTAC. The core mechanism involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.
-
Binding: The thalidomide head of the molecule specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[8]
-
Ternary Complex Formation: The other end of the PROTAC, which is synthesized by conjugating a specific POI ligand to the terminal amine of Thalidomide-NH-C10-NH2, binds to the target protein. This brings the POI into close proximity with the CRBN E3 ligase complex.
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule is then released and can induce the degradation of another POI molecule.
Diagram: PROTAC Mechanism of Action
Caption: Mechanism of a Thalidomide-based PROTAC.
Experimental Protocols
Illustrative Synthesis of this compound
The following is a representative two-step synthetic protocol based on the synthesis of similar thalidomide-linker conjugates.[8]
Diagram: Synthetic Workflow
References
- 1. targetmol.com [targetmol.com]
- 2. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-NH-C10-NH2 (hydrochloride) | 2460022-53-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2460022-53-9|4-((10-Aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Thalidomide-NH-C10-NH2 hydrochloride, a derivative of thalidomide often utilized as a ligand for the E3 ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental quantitative data for this compound is summarized below. It is important to note that slight variations in reported molecular weight and formula may exist across different suppliers, potentially due to different salt forms or measurement conditions.
| Parameter | Value 1 | Value 2 |
| Molecular Weight | 465.97 g/mol | 464.99 g/mol |
| Chemical Formula | C₂₃H₃₂ClN₃O₄ | C₂₃H₃₃ClN₄O₄ |
| CAS Number | 2460022-53-9[1] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The precise determination of the molecular weight of small molecules like this compound is critical for its characterization and use in further applications. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.
Objective: To accurately determine the molecular mass of this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Instrumentation:
-
Liquid Chromatograph (LC) system for sample introduction.
-
Mass Spectrometer (MS) with a high-resolution analyzer (e.g., Q-TOF, LTQ-Orbitrap).
-
Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Separation (Optional but Recommended):
-
Inject the sample into the LC system.
-
Employ a suitable C18 column for chromatographic separation to ensure sample purity prior to mass analysis.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed to the ESI source of the mass spectrometer.
-
Operate the ESI source in positive ion mode, as the molecule contains basic amine groups that are readily protonated.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-1000).
-
Ensure the mass spectrometer is properly calibrated using a known standard to achieve high mass accuracy (typically <5 ppm).[2]
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The accurate mass of this ion is measured by the instrument.
-
The molecular weight of the neutral molecule is calculated by subtracting the mass of a proton (1.007276 u) from the measured m/z of the [M+H]⁺ ion.
-
The elemental composition can be determined from the accurate mass and the isotopic pattern of the molecular ion peak.[3]
-
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives, including this compound, exert their biological effects primarily by binding to the Cereblon (CRBN) protein.[4][5] CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4][6] The binding of a thalidomide derivative alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates."[4][5] This mechanism is the foundation of PROTAC technology, where the thalidomide moiety serves to recruit the E3 ligase to a target protein of interest, which is bound by another ligand on the PROTAC molecule.
Caption: Mechanism of action of thalidomide derivatives.
Experimental Workflow: PROTAC Assembly
This compound serves as a foundational building block for the synthesis of PROTACs. The terminal primary amine on the C10 linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest.
Caption: General workflow for PROTAC synthesis.
References
- 1. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on Thalidomide-NH-C10-NH2 Hydrochloride: Solubility, Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Thalidomide-NH-C10-NH2 hydrochloride, a critical E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data for this specific molecule in the public domain, this guide synthesizes information from closely related thalidomide analogs and general principles of medicinal chemistry to provide a robust predictive assessment. Detailed experimental protocols for solubility determination and diagrams illustrating the compound's mechanism of action are also presented.
Introduction to this compound
This compound is a synthetic derivative of thalidomide, a well-known immunomodulatory drug. This analog incorporates a 10-carbon alkyl chain with a terminal primary amine, and it is supplied as a hydrochloride salt. Its primary application in modern drug discovery is as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By incorporating this moiety into a heterobifunctional PROTAC molecule, researchers can induce the targeted degradation of specific proteins of interest, offering a powerful therapeutic strategy for various diseases. The physicochemical properties, particularly aqueous solubility, are critical for the successful development and biological activity of any resulting PROTAC.
Solubility Data
Conversely, the presence of a terminal primary amine and its formulation as a hydrochloride salt are intended to enhance aqueous solubility.[5] The protonated amine group increases polarity, and the salt form generally exhibits improved dissolution in aqueous media compared to the free base. Therefore, a balance between the hydrophobicity of the C10 linker and the hydrophilicity of the terminal amine hydrochloride will dictate the overall solubility.
Table 1: Predicted Solubility Profile of this compound
| Solvent/Condition | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 7.4) | Low to Moderate | The long C10 alkyl chain significantly increases lipophilicity, which is expected to decrease aqueous solubility. However, the terminal primary amine, which will be protonated at physiological pH, and the hydrochloride salt form will counteract this effect to some extent, likely resulting in higher solubility than a non-functionalized N-decyl thalidomide analog. |
| Acidic Aqueous Solutions | Moderate to High | In acidic conditions, the primary amine will be fully protonated, increasing the polarity of the molecule and thereby enhancing its solubility in water. |
| Organic Solvents (e.g., DMSO, DMF) | High | Similar to parent thalidomide and other analogs, high solubility is expected in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |
Experimental Protocols
To accurately determine the solubility of this compound, standardized experimental protocols are necessary. The following sections detail methodologies for both kinetic and thermodynamic solubility assays, which are commonly employed in drug discovery.
Kinetic Solubility Assay by Nephelometry
This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, simulating conditions often used in initial biological screening.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous, high-purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Nephelometer or a plate reader with light-scattering measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Assay Plate Preparation: In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, providing a more accurate measure of its intrinsic solubility.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vials with screw caps
-
Shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve. This concentration represents the thermodynamic solubility.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biological context and experimental workflow relevant to this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Thermodynamic solubility experimental workflow.
References
Stability of Thalidomide-NH-C10-NH2 Hydrochloride in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of thalidomide-based molecules in solution, with a specific focus on structures analogous to Thalidomide-NH-C10-NH2 hydrochloride. Due to the limited publicly available stability data for this specific molecule, this guide leverages data from studies on thalidomide and other closely related derivatives to provide a robust framework for stability assessment. The principles, experimental protocols, and degradation pathways discussed herein are directly applicable to researchers working with novel thalidomide-based compounds, including Proteolysis Targeting Chimeras (PROTACs).
Core Concepts in Stability
The chemical stability of thalidomide and its derivatives is a critical parameter in drug development, influencing storage conditions, formulation, and ultimately, therapeutic efficacy and safety. The thalidomide core is inherently susceptible to hydrolysis, particularly at the glutarimide and phthalimide rings, under physiological conditions.[1] The rate of degradation is influenced by several factors, including pH, temperature, and the composition of the solution.[1] For PROTACs and other derivatives, the nature and attachment point of the linker can also impact the overall stability of the molecule.[2]
Quantitative Stability Data
The following tables summarize key stability data for thalidomide and its analogs in various conditions. This information serves as a valuable reference point for predicting the stability of novel derivatives like this compound.
Table 1: Stability of Thalidomide in Aqueous Solutions
| Compound | Condition | Half-life (t½) | Remarks |
| Thalidomide | pH 7.4 (physiological) | 5 to 12 hours | Spontaneous hydrolysis occurs at the amide bonds of the phthalimide and glutarimide rings.[1] |
| Thalidomide and N-alkyl analogs | pH 6.4, 32°C | 25 - 35 hours | N-alkylation showed minimal impact on the hydrolysis rate compared to thalidomide.[3] |
| Thalidomide Suspension (100 mg/10 mL) | Room temperature (22 ± 1 °C) | Stable for up to 31 days | Remained within 5% of the original concentration.[4] |
| Thalidomide Suspension (20 mg/mL) | Refrigerated (3-5 °C) | Stable for at least 35 days | At least 92% of the initial concentration remained.[5] |
Table 2: Storage Recommendations for Thalidomide-Based PROTAC Analogs
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | --- |
| Powder | 4°C | 2 years | --- |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[6] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocols
Accurate assessment of stability requires robust experimental design and validated analytical methods. The following protocols provide a framework for determining the stability of thalidomide derivatives in solution.
Protocol 1: Stability Assessment in Cell Culture Media using LC-MS
This protocol is designed to determine the stability of a thalidomide derivative under typical cell culture conditions.[1]
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous DMSO
-
Specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in anhydrous DMSO (e.g., 10 mM).
-
Spiking into Media: Spike the stock solution into the cell culture medium to achieve the desired final concentration.
-
Time Point Zero (T=0): Immediately after spiking, collect an aliquot of the medium and store it at -80°C.
-
Incubation: Incubate the remaining medium at 37°C with 5% CO₂.
-
Time Point Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C.
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis: Quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the concentration of the compound against time to determine the stability profile and calculate the half-life (t½).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3]
Materials:
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-intensity light source
-
Oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a high-intensity light source.
-
Analysis: At various time points, take an aliquot of each sample, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Key Pathways and Workflows
Understanding the mechanism of action and the experimental workflow is crucial for the development of thalidomide-based therapeutics.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: CRBN Binding Affinity of Thalidomide-NH-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of thalidomide-based ligands to the Cereblon (CRBN) protein, with a focus on the bifunctional molecule Thalidomide-NH-C10-NH2 hydrochloride. This molecule serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) by recruiting the CRBN E3 ubiquitin ligase to a target protein for degradation.[1][2][3]
Quantitative Binding Affinity of Thalidomide and its Analogs to CRBN
The binding affinity of small molecules to CRBN is a critical parameter in the development of novel therapeutics that hijack the ubiquitin-proteasome system. The table below summarizes the binding affinities for thalidomide and its key derivatives, which provides a valuable reference for the expected affinity of molecules like this compound.
| Compound | Method | Binding Affinity (Kd) | Notes |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [4] |
| (S)-thalidomide | - | 6- to 10-fold stronger binding than (R)-enantiomer | [5] |
The CRL4CRBN E3 Ubiquitin Ligase Signaling Pathway
Cereblon is the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[6] The binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[6][7] This mechanism is central to the therapeutic effects of these drugs and the action of CRBN-recruiting PROTACs.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Strategic Role of Thalidomide-NH-C10-NH2 Hydrochloride in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. This technical guide provides a comprehensive overview of Thalidomide-NH-C10-NH2 hydrochloride, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its structural significance, its role in the mechanism of PROTAC-mediated protein degradation, and provide detailed experimental protocols for its synthesis and conjugation. Furthermore, this guide presents quantitative data on the performance of PROTACs utilizing similar alkyl linkers and offers a comparative analysis of linker composition, providing a valuable resource for the rational design of novel protein degraders.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1]
The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Thalidomide and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] These molecules, often referred to as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity.[2] In the context of PROTACs, the thalidomide moiety serves as a handle to recruit the CRBN E3 ligase complex.
This compound: A Versatile Building Block
This compound is a bifunctional molecule that incorporates the CRBN-binding thalidomide core and a 10-carbon alkyl linker with a terminal primary amine.[3] This terminal amine serves as a versatile conjugation point for the attachment of a POI-targeting ligand, often referred to as a "warhead". The 10-carbon alkyl chain provides a flexible spacer, allowing for the optimal orientation of the POI and CRBN to form a productive ternary complex.
The hydrochloride salt form enhances the solubility and stability of the molecule, facilitating its use in synthesis and biological assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC utilizing a thalidomide-based E3 ligase ligand, such as this compound, involves a catalytic cycle of protein degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Data Summary
While specific degradation data for PROTACs constructed with the precise this compound linker is not extensively published, the following tables summarize representative data for CRBN-based PROTACs with similar alkyl chain linkers targeting well-studied proteins like Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). This data provides an expected range of potency for PROTACs developed using this linker strategy.[4][5]
Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Alkyl Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC-C10[5] | Thalidomide | 10-carbon alkyl | BRD4 | HeLa | 15 | >90 |
| MZ1[5] | Pomalidomide | Alkyl | BRD4 | HeLa | 25 | >95 |
| ARV-825[5] | Pomalidomide | PEG | BRD4 | RS4;11 | <1 | >90 |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Representative Degradation Efficiency of BTK-Targeting PROTACs with Alkyl Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical BTK PROTAC-C10[5] | Thalidomide | 10-carbon alkyl | BTK | MOLM-14 | 5-10 | >90 |
| P11C[6] | Pomalidomide | Alkyl | BTK | TMD8 | 8.2 | ~98 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar alkyl-amine functionalized thalidomide derivatives.[7]
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Boc-protected Thalidomide-C10-amine
-
To a solution of Thalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add mono-Boc-1,10-diaminodecane (1.2 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a minimal amount of Dichloromethane (DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white or off-white solid.
Conjugation to a POI Ligand via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a POI ligand containing a carboxylic acid functional group.[8]
-
In a clean, dry reaction vial, dissolve the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.
-
Add the solution of Thalidomide-NH-C10-NH2 to the activated POI ligand mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final PROTAC product by high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a desired period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Signaling Pathways and Logical Relationships
The linker in a PROTAC is not merely a passive spacer; its length and composition are critical for the formation of a stable and productive ternary complex.[9] Alkyl chains, such as the C10 linker in Thalidomide-NH-C10-NH2, offer a high degree of flexibility, which can be advantageous for achieving a productive ternary complex conformation. However, their hydrophobicity can impact the overall solubility of the PROTAC. In contrast, polyethylene glycol (PEG) linkers are more hydrophilic and can improve solubility, but may have different conformational properties. The optimal linker is highly dependent on the specific POI and E3 ligase pair.[6][10]
Caption: Logical relationship of linker choice in PROTAC design.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its 10-carbon alkyl linker provides the necessary flexibility and spacing for the formation of a productive ternary complex, leading to efficient degradation of the target protein. The terminal amine allows for straightforward conjugation to a wide variety of POI ligands. The data and protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic strategy. The empirical optimization of linker length and composition remains a critical aspect of PROTAC development to achieve the desired potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride for E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly evolving field of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount for the development of potent and selective therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, and the choice of E3 ligase ligand is a critical determinant of their success. This technical guide provides an in-depth overview of Thalidomide-NH-C10-NH2 hydrochloride, a functionalized ligand designed for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Thalidomide and its analogs are foundational CRBN ligands that have paved the way for a new generation of protein degraders.[1] this compound incorporates the core thalidomide moiety, which specifically binds to CRBN, and extends a 10-carbon aliphatic linker terminating in a primary amine. This terminal amine serves as a versatile and reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thus forming a heterobifunctional PROTAC. This guide details the mechanism of action, provides a comparative analysis of CRBN-binding affinities, outlines key experimental protocols for the characterization of PROTACs synthesized with this building block, and presents visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[2] This ternary complex formation is the cornerstone of PROTAC efficacy. The thalidomide component of the PROTAC binds to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated protein is then recognized and targeted for degradation by the 26S proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[2][4]
PROTAC-mediated protein degradation pathway.
Data Presentation: A Comparative Analysis of CRBN Ligand Performance
The efficacy of a CRBN-recruiting PROTAC is fundamentally linked to the binding affinity of its CRBN ligand and the overall efficiency of the induced ternary complex formation, which leads to target protein degradation. While specific binding affinity data for this compound is not extensively available in the public domain, the following tables provide a comparative analysis of well-characterized CRBN ligands and the performance of representative PROTACs to serve as a benchmark.
Table 1: Comparative Binding Affinities of Ligands to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~1.8 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |
| Lenalidomide | ~1.0 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |
| Pomalidomide | ~0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |
| CC-885 | 0.43 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
| dBET1 (PROTAC) | 2.0 nM (IC50 for CRBN binding) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
Note: Binding affinity values can vary depending on the specific assay conditions and the protein construct used.
Table 2: Degradation Performance of Representative CRBN-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | <1 nM | >95% | Burkitt's Lymphoma cell lines | [6] |
| dBET1 | BET family proteins | ~4 nM | >90% | MOLM13 | G. E. Winter et al., Science, 2015 |
| A1874 | BRD9 | ~10 nM | ~90% | MOLM13 | J. D. K. Remillard et al., J. Med. Chem., 2018 |
Note: The linker composition and attachment point significantly influence the DC50 and Dmax values.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for the key assays used to characterize PROTACs synthesized using this compound.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol is designed to quantify the reduction in the level of a target protein following treatment with a thalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 18-24 hours).[7]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[7] Clear the lysates by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[2]
Experimental workflow for Western blot analysis.
Protocol 2: Target Ubiquitination Assay by Immunoprecipitation
This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with MG132 (e.g., 10 µM for 4-6 hours), and a vehicle control.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex. Wash the beads to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Protocol 3: Cellular Viability Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
PROTAC and vehicle control
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC.[3]
-
Incubation: Incubate the plate for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).[3]
-
Assay Measurement: Use a cell viability reagent according to the manufacturer's protocol to measure cell viability.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of targeted protein degraders. Its thalidomide core provides a well-characterized and potent anchor for the recruitment of the CRBN E3 ligase, while the 10-carbon linker with a terminal amine offers a versatile platform for the synthesis of novel PROTACs against a wide range of protein targets. The experimental protocols and comparative data presented in this guide provide a robust framework for the design, synthesis, and evaluation of these next-generation therapeutics. As the field of targeted protein degradation continues to expand, the strategic application of such well-defined building blocks will be instrumental in unlocking new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride: A Core Component for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-C10-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon aliphatic linker terminating in a primary amine hydrochloride salt. The terminal amine provides a versatile attachment point for a ligand targeting a specific protein of interest, thereby enabling the targeted degradation of that protein through the ubiquitin-proteasome system. This document details the chemical structure, physicochemical properties, a representative synthetic protocol, and expected analytical data for this compound. Furthermore, it illustrates the mechanism of action within the context of PROTAC-mediated protein degradation.
Chemical Structure and Properties
This compound is a derivative of thalidomide, functionalized with a 10-carbon amino linker. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2460022-53-9 | [1][2][3] |
| Molecular Formula | C₂₃H₃₃ClN₄O₄ | [3] |
| Molecular Weight | 464.99 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [2][3] |
| SMILES | O=C1NC(C(CC1)N2C(C3=C(C2=O)C(NCCCCCCCCCCN)=CC=C3)=O)=O.Cl | [2][3] |
| Solubility | Soluble in DMSO and DMF. | |
| Storage | Store at -20°C, sealed, away from moisture and light. | [3] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process, which can be broadly categorized into the synthesis of the thalidomide core and the subsequent attachment and deprotection of the amino-linker. A representative synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of tert-butyl (10-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)decyl)carbamate (Boc-Thalidomide-NH-C10-NH2)
-
To a solution of 4-aminothalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 equivalents).
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) is added to the mixture.
-
The reaction mixture is stirred vigorously at 80°C under a nitrogen atmosphere for 12-16 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of 4-((10-aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (this compound)
-
The Boc-protected intermediate from Step 1 is dissolved in a minimal amount of dioxane.
-
A solution of 4M hydrochloric acid (HCl) in dioxane (10-20 equivalents) is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a hydrochloride salt.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table summarizes the expected quantitative data. Disclaimer: The data presented below is representative for this class of compounds and should be confirmed experimentally for each synthesized batch.
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phthalimide group, the aliphatic protons of the glutarimide ring, and the methylene protons of the C10 alkyl chain. The chemical shifts and splitting patterns should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the C10 linker. |
| Mass Spectrometry (MS) | The calculated exact mass for the free base (C₂₃H₃₂N₄O₄) is 428.2427. The observed m/z in high-resolution mass spectrometry should be within a narrow tolerance (e.g., ± 5 ppm) of this value for the [M+H]⁺ ion. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of ≥95% is expected when analyzed using a suitable column and mobile phase. |
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-binding component of a PROTAC. The thalidomide head specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The terminal primary amine of the C10 linker is conjugated to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of the resulting PROTAC molecule allows for the recruitment of the POI to the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
References
An In-Depth Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Thalidomide and its analogs are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Thalidomide-NH-C10-NH2 hydrochloride, a thalidomide derivative featuring a 10-carbon alkyl linker with a terminal amine, designed for incorporation into PROTACs.
This document details the synthesis, physicochemical properties, mechanism of action, and experimental protocols relevant to the application of this compound in targeted protein degradation research.
Core Concepts: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This is achieved through a molecule composed of a target-binding ligand and an E3 ligase-binding ligand, connected by a chemical linker. The formation of a ternary complex (Target Protein - PROTAC - E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
This compound serves as a CRBN-recruiting element within a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2] The terminal primary amine of the C10 linker provides a versatile attachment point for a ligand targeting a specific protein of interest.[3]
Physicochemical Properties
While experimentally determined physicochemical properties for this compound are not extensively published, the following table provides predicted values based on its structure and data from similar compounds. These properties are crucial for understanding its solubility, permeability, and potential for forming effective PROTACs.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂ClN₃O₄ | Calculated |
| Molecular Weight | 465.97 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Predicted |
| cLogP | ~3.5 - 4.5 | Predicted |
| Topological Polar Surface Area (TPSA) | ~95 Ų | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Storage Conditions | Store at -20°C for long-term stability. Protect from moisture. | General Recommendation |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, analogous to the synthesis of similar alkyl-amino thalidomide derivatives.[4] The general strategy involves the N-alkylation of thalidomide with a mono-protected 10-carbon diamine, followed by deprotection of the terminal amine and formation of the hydrochloride salt.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis (Adapted from C9 Analogue)
Step 1: Synthesis of tert-butyl (10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl)carbamate (Boc-Thalidomide-NH-C10-NH2)
-
To a solution of thalidomide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 equivalents).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at 80°C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a white solid.
Step 2: Synthesis of this compound
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in a 4M solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound, as a white or off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected characterization data is summarized below.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the phthalimide and glutarimide protons of the thalidomide core, as well as the methylene protons of the C10 alkyl chain. |
| ¹³C NMR | Carbon signals consistent with the thalidomide core and the C10 alkyl linker. |
| Mass Spec (HRMS) | Calculated mass for the free base [M+H]⁺ should be confirmed. |
| Purity (HPLC) | ≥95% |
Mechanism of Action in a PROTAC Context
When incorporated into a PROTAC, the thalidomide moiety of this compound binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. The other end of the PROTAC, the "warhead," binds to the protein of interest (POI). This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). While specific data for PROTACs utilizing the precise this compound linker is limited in publicly available literature, the following tables provide hypothetical and comparative data for CRBN-based PROTACs with similar C10 linkers targeting well-studied proteins like BRD4 and BTK.[5] This data serves as a benchmark for expected potency.
Table 1: Benchmarking Against Established BRD4 PROTACs [5]
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical PROTAC-C10 | BRD4 | Thalidomide | ~15 | >90 | HeLa |
| MZ1 | BRD4 | Pomalidomide | ~25 | >95 | HeLa |
| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | RS4;11 |
Table 2: Benchmarking Against Established BTK PROTACs [5]
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical PROTAC-C10 | BTK | Thalidomide | ~8 | >95 | MOLM-14 |
| P13I | BTK | Pomalidomide | 3.2 | >95 | MOLM-14 |
| MT-802 | BTK | Pomalidomide | 0.8 | >95 | MOLM-14 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of a PROTAC synthesized using this compound.
Protocol 1: Western Blot for Protein Degradation[1]
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with lysis buffer, scrape, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Experimental Workflow: Western Blot
Caption: Experimental workflow for Western blot analysis.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)[6][7]
This assay assesses the effect of the PROTAC on cell proliferation and viability to distinguish targeted degradation from general cytotoxicity.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PROTAC concentration to determine the IC₅₀ value.
Off-Target Effects and Considerations
A critical aspect of developing thalidomide-based PROTACs is the potential for off-target effects. The thalidomide moiety itself can induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these proteins can lead to immunomodulatory effects that may be either beneficial or detrimental depending on the therapeutic context. It is therefore essential to assess the degradation of known neosubstrates when characterizing a new thalidomide-based PROTAC, for example, by including antibodies for IKZF1 and IKZF3 in the Western blot analysis.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its 10-carbon linker provides a useful length for spanning the distance between CRBN and various target proteins, while the terminal amine allows for versatile conjugation to a wide range of target-binding ligands. This guide provides a foundational understanding of its properties, synthesis, and application in key cellular assays. Rigorous experimental evaluation, including the assessment of on-target degradation, cell viability, and potential off-target effects, is crucial for the successful development of novel protein degraders based on this promising scaffold.
References
The C10 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides an in-depth exploration of the C10 alkyl linker in the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Thalidomide and its analogs are well-established ligands for CRBN. The C10 linker, a 10-carbon alkyl chain, serves as a flexible and hydrophobic bridge between the thalidomide core and the warhead that targets the POI. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Mechanism of Action
A thalidomide-based PROTAC with a C10 linker operates through a catalytic cycle. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling the degradation of multiple protein copies.
Quantitative Data on C10 Linker-Containing PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs employing a C10 or similar long-chain alkyl linker against various cancer targets.
| Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4) | |||||
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) |
| Hypothetical PROTAC-C10 | JQ1 analog | Thalidomide | C10 alkyl | HeLa | 15 |
| Representative PROTAC | JQ1 | Pomalidomide | ~10-12 atom hydrocarbon | MDA-MB-231 | 60 - 97.1 |
| Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) | |||||
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) |
| Hypothetical PROTAC-C10 | Ibrutinib analog | Thalidomide | C10 alkyl | TMD8 | 30 |
| Table 3: Degradation of Androgen Receptor (AR) | |||||
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (µM) |
| Compound 13b | Bicalutamide analog | Thalidomide | C10-containing | LNCaP | 5.211 |
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-C10-Warhead PROTAC
This protocol describes the amide coupling of Thalidomide-NH-C10-COOH to an amine-functionalized warhead.
Materials:
-
Thalidomide-NH-C10-COOH
-
Amine-functionalized warhead
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve Thalidomide-NH-C10-COOH (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and stir the mixture at room temperature for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-functionalized warhead (1.1 equivalents) in anhydrous DMF.
-
Add the warhead solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and health.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control and incubate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[1][2][3][4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][2][3][4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2][3][4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the signaling cascades affected by the degradation of key cancer targets.
BRD4 Signaling Pathway
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc. Its degradation leads to the downregulation of these genes, resulting in anti-proliferative effects.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. Degradation of BTK blocks this pathway.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer. Its degradation can overcome resistance to traditional AR antagonists.
Conclusion
The C10 linker in thalidomide-based PROTACs represents a versatile and effective tool in the development of novel protein degraders. Its length and flexibility are key determinants of ternary complex formation and, consequently, the potency and efficacy of the PROTAC. The data and protocols presented in this guide provide a framework for the rational design, synthesis, and evaluation of C10 linker-containing PROTACs. The continued exploration of linkerology, combined with a deep understanding of the target biology and signaling pathways, will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.
References
Thalidomide-NH-C10-NH2 Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Thalidomide-NH-C10-NH2 hydrochloride (CAS No. 2460022-53-9).[1] Due to its classification as a thalidomide analog, this compound must be handled with extreme caution, recognizing the known teratogenic effects of thalidomide.[2][3] This guide is intended to supplement, not replace, institutional safety protocols and a thorough, compound-specific risk assessment prior to any handling.
Core Compound Information
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[7][8]
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes available information. Researchers should verify these properties before use.
| Property | Value | Source |
| CAS Number | 2460022-53-9 | [1] |
| Molecular Formula | C23H33ClN4O4 | [4] |
| Molecular Weight | 464.99 g/mol | [4] |
| Appearance | Solid (Light yellow to yellow) | [4] |
| Solubility | Soluble in DMSO and water (ultrasonication may be required).[9] | [9] |
| Storage | Store at -20°C, sealed, away from moisture and light. Stock solutions: -80°C for 6 months; -20°C for 1 month.[4] | [4] |
Safety and Hazard Management
The primary hazard associated with this compound is the reproductive toxicity of its thalidomide core, a known human teratogen.[2][3] A single dose of thalidomide is sufficient to cause severe birth defects.[2]
Toxicological Data
Specific toxicological data, such as LD50, for this compound are not publicly available. However, due to its thalidomide base, it should be treated as a highly potent and hazardous compound with potential for severe reproductive toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary means of containment. All handling of the solid compound and its solutions should occur in a certified chemical fume hood or a containment glove box to prevent inhalation of aerosols or dust.[10]
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | Full-face powered air-purifying respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 filters, disposable solid-front lab coat, double nitrile gloves, disposable sleeves, and safety glasses or goggles. | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are essential to prevent exposure.[11] |
| Solution Preparation | Chemical fume hood, lab coat, safety glasses with side shields or chemical splash goggles, and a single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills. |
| Cell Culture and In Vitro Assays | Standard sterile cell culture techniques should be followed in a biological safety cabinet. Wear a lab coat, safety glasses, and a single pair of nitrile gloves. | To maintain sterility and protect from potential splashes of the diluted compound. |
| Animal Dosing | Double nitrile gloves, disposable gown, safety glasses with side shields or chemical splash goggles, and a face shield if there is a risk of splashing. | To prevent exposure through skin contact or splashes during the handling of animals and dosing solutions. |
Handling Procedures
A systematic approach is crucial for safely handling potent compounds.
-
Pre-Handling :
-
Consult the Material Safety Data Sheet (MSDS) and conduct a thorough risk assessment.
-
Ensure the work area (e.g., fume hood) is certified and decontaminated.
-
Prepare a chemical spill kit and ensure all personnel are familiar with its location and use.
-
-
Handling the Compound :
-
Don all required PPE in the correct order before entering the designated handling area.
-
When dissolving, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
-
-
Post-Handling :
-
Decontaminate all equipment and work surfaces with an appropriate deactivating solution.
-
Doff PPE in the correct sequence to avoid cross-contamination.
-
Segregate and label all contaminated waste as hazardous.[11]
-
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) program.
-
Unused Compound : Collect in a clearly labeled, sealed container for disposal by a certified hazardous waste vendor. Do not dispose of down the drain.
-
Contaminated Labware (e.g., vials, pipette tips) : Collect in a designated, puncture-resistant, and sealed hazardous waste container.
-
Contaminated PPE (e.g., gloves, lab coat) : Place in a sealed bag or container labeled as hazardous waste immediately after use.[11]
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
This compound acts as the E3 ligase-recruiting component of a PROTAC. The PROTAC forms a ternary complex with the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to engage in another degradation cycle.[8][12]
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for Protein Degradation Analysis
A common method to assess the efficacy of a PROTAC is to measure the degradation of the target protein using Western blotting. This workflow allows for the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[12]
Caption: Western blot experimental workflow for protein degradation analysis.
Experimental Protocols
The following are generalized protocols for key experiments involving PROTACs. These should be optimized for specific cell lines, target proteins, and antibodies.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol quantifies the reduction in the level of a target protein after treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment :
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
For a dose-response experiment, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle-only control.
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification :
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts, prepare samples with Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment : Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include wells for vehicle control and no-cell controls.
-
Incubation : Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement :
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required to allow for signal development.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
-
Data Analysis :
-
Subtract the average background signal (no-cell control) from all other measurements.
-
Normalize the data by expressing the signal of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
References
- 1. targetmol.com [targetmol.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-NH-C10-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will cover supplier information, the core mechanism of action, relevant signaling pathways, and detailed experimental protocols for the application of this compound in targeted protein degradation research.
Supplier and Compound Information
This compound is a derivative of thalidomide functionalized with a 10-carbon alkyl linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand specific to a protein of interest (POI), thus forming a heterobifunctional PROTAC. The thalidomide moiety functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Below is a summary of supplier information and key technical data for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | CRBN Ligand-Linker Conjugate |
| CAS Number | 2460022-53-9[1] |
| Appearance | Light yellow to yellow solid |
| Storage Conditions | -20°C, sealed storage |
| Shipping Conditions | Room temperature (may vary by supplier) |
Supplier Pricing Information:
| Supplier | Catalog Number | 5 mg Price (USD) | 10 mg Price (USD) | 50 mg Price (USD) |
| MedChemExpress | HY-156160 | 180 | 300 | Request Quote |
Mechanism of Action and Signaling Pathway
This compound is a fundamental component in the design of PROTACs that leverage the Ubiquitin-Proteasome System (UPS) for targeted protein degradation. The core function of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. The terminal amine of the C10 linker is conjugated to a ligand for a specific Protein of Interest (POI). This bifunctional nature allows the PROTAC to act as a molecular bridge, forming a ternary complex between the POI and the CRL4-CRBN E3 ligase.
Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
A notable example of a PROTAC utilizing a similar linker is dCE-2, which employs a Thalidomide-NH-C10-Boc moiety to target the transcriptional co-activators EP300 and CBP for degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound. These protocols are based on established methodologies for PROTAC development and should be optimized for the specific protein of interest.
PROTAC Synthesis
This protocol outlines the conjugation of this compound to a carboxylic acid-functionalized ligand for a protein of interest (e.g., a ligand for EP300/CBP).
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (1.1 equivalents) in anhydrous DMF.
-
Add the Thalidomide-NH-C10-NH2 solution to the activated POI ligand mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, purify the crude product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Caption: General workflow for PROTAC synthesis.
Assessment of Target Protein Degradation by Western Blot
This protocol is designed to quantify the reduction in the level of a target protein following treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., a cell line with high EP300/CBP expression)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody specific to the target protein (e.g., anti-EP300 or anti-CBP)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensity and normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability to distinguish targeted degradation effects from general cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the degradation kinetics (e.g., 72 hours).
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Caption: Workflow for experimental evaluation of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for the Use of Thalidomide-NH-C10-NH2 Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
Thalidomide and its analogues are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By recruiting CRBN, a thalidomide-based PROTAC can induce the ubiquitination and subsequent degradation of the target protein. This application note provides a detailed guide on the use of Thalidomide-NH-C10-NH2 hydrochloride, a key building block for the synthesis of CRBN-recruiting PROTACs. This reagent features a thalidomide moiety for CRBN engagement and a 10-carbon alkyl linker with a terminal primary amine, which serves as a versatile handle for conjugation to a POI ligand.
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, acting in a catalytic manner.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achievable). The following table provides representative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) synthesized using a thalidomide-based ligand with a long-chain alkyl linker, similar to a C10 linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-C10-BRD4 | BRD4 | Thalidomide | C10 Alkyl Amine | HeLa | 25 | >90 |
| Reference PROTAC 1 | BRD4 | Thalidomide | PEG4 | HeLa | 15 | >95 |
| Reference PROTAC 2 | BRD4 | Pomalidomide | C5 Alkyl | HeLa | 50 | >85 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound to a POI ligand possessing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
Amine Neutralization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature. This will neutralize the hydrochloride salt to yield the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add the solution of the free amine of Thalidomide-NH-C10-NH2 from step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the procedure for assessing the degradation of a target protein in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. Replace the medium in the wells with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the POI and the loading control using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Application Notes and Protocols for the Conjugation of Thalidomide-NH-C10-NH2 Hydrochloride to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are pivotal in the field of targeted protein degradation. These molecules function as recruiters of the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1][2][3] By binding to CRBN, thalidomide and its analogs can induce the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.[1][2][3] This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's degradation.[4][5][6][7]
This document provides a detailed protocol for the conjugation of Thalidomide-NH-C10-NH2 hydrochloride, a thalidomide derivative with a terminal primary amine on a C10 linker, to a protein ligand. The described methodology is based on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][8][9][10][11] This approach facilitates the formation of a stable amide bond between a carboxylic acid group on the protein ligand and the primary amine of the thalidomide derivative.
Principle of the Method
The conjugation process is a two-step reaction. First, the carboxylic acid groups on the protein ligand are activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[1][10][12] This activated protein is then reacted with Thalidomide-NH-C10-NH2, where the primary amine of the thalidomide linker attacks the NHS ester, forming a stable amide bond and releasing NHS.[12][13] This "zero-length" crosslinking method is efficient and does not introduce additional atoms into the final conjugate.[8][10]
Data Presentation
The success and efficiency of the conjugation reaction can be evaluated using various analytical techniques. The following tables summarize key quantitative data that should be collected and analyzed.
Table 1: Reagent and Reaction Parameters
| Parameter | Recommended Range | Purpose |
| Molar Ratio (Thalidomide Derivative : Protein) | 5:1 to 50:1 | A molar excess of the small molecule helps to drive the reaction to completion.[8] |
| EDC Concentration | 2 - 10 mM | Sufficient concentration to activate the available carboxylic acid groups on the protein ligand.[8] |
| NHS/Sulfo-NHS Concentration | 5 - 25 mM | Stabilizes the activated intermediate, converting it to a more stable amine-reactive NHS ester.[8] |
| Protein Concentration | 1 - 10 mg/mL | Optimal concentration to ensure efficient conjugation while minimizing aggregation.[8] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester.[8][9] |
| Reaction Time (Conjugation) | 2 hours (Room Temp) to Overnight (4°C) | Longer incubation at lower temperatures can improve yield and maintain protein stability.[8][9] |
Table 2: Conjugation Efficiency and Characterization
| Parameter | Expected Result | Method of Analysis |
| Degree of Labeling (DOL) | 1 - 5 molecules/protein | MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy |
| Conjugation Efficiency | 10 - 60% | SDS-PAGE, HPLC, Mass Spectrometry |
| Protein Recovery | > 80% | BCA Assay, Bradford Assay, UV-Vis at 280 nm |
| Purity of Conjugate | > 95% | SDS-PAGE, Size Exclusion Chromatography (SEC) |
| Biological Activity | Retained | Functional Assays (e.g., binding assays for the protein ligand and CRBN) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein ligand with accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8][14]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate, pH 7.2[8][9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[9]
-
Storage Buffer: PBS, pH 7.4, or other suitable buffer for the specific protein
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Step-by-Step Protocol
1. Preparation of Reagents
1.1. Protein Ligand Solution:
- Prepare the protein ligand at a concentration of 1-10 mg/mL in Coupling Buffer.[8]
- If the protein stock solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer like PBS or MES using a desalting column or dialysis.[1]
1.2. Thalidomide Derivative Solution:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.[8]
1.3. EDC and NHS/Sulfo-NHS Solutions:
- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]
- Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO at a concentration of 10 mg/mL each.[1] EDC is susceptible to hydrolysis and should be used promptly.[15]
2. Activation of Protein Ligand
2.1. In a microcentrifuge tube, add the prepared protein ligand solution. 2.2. Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the protein solution. A common starting point is a 2-5 fold molar excess of both EDC and NHS over the amount of protein.[1] 2.3. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the protein ligand.[1][9]
3. Conjugation to Thalidomide-NH-C10-NH2
3.1. Add the Thalidomide-NH-C10-NH2 stock solution to the activated protein ligand solution. The molar ratio of the thalidomide derivative to the protein can be varied, with a starting point of a 10-20 fold molar excess of the thalidomide derivative.[1] 3.2. Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation. 3.3. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[1] The longer incubation at a lower temperature can enhance conjugation efficiency, especially for sensitive proteins.[1]
4. Quenching the Reaction
4.1. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[8] 4.2. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[1]
5. Purification of the Conjugate
5.1. Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1] 5.2. Collect the fractions containing the purified conjugate. Monitor protein concentration using a spectrophotometer at 280 nm. The conjugate will typically elute in the earlier fractions.[9]
6. Characterization of the Conjugate
6.1. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein ligand and to assess purity. 6.2. Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (DOL). 6.3. Functional Assays: Perform relevant functional assays to ensure that the biological activity of both the protein ligand and the thalidomide moiety (e.g., binding to CRBN) is maintained after conjugation.[8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Thalidomide-NH-C10-NH2 Hydrochloride in Targeted Protein Degradation of BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4] These molecules harness the cell's own ubiquitin-proteasome system to selectively tag a protein of interest for degradation.[2][3]
This document provides detailed application notes and protocols for a PROTAC constructed using Thalidomide-NH-C10-NH2 hydrochloride for the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated therapeutic target in various cancers and inflammatory diseases due to its role in regulating the transcription of oncogenes such as c-Myc.[1][5] Thalidomide and its derivatives are established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] By conjugating a BRD4-binding moiety (e.g., JQ1) to Thalidomide-NH-C10-NH2, a potent and specific BRD4-degrading PROTAC can be synthesized.[1][3] The 10-carbon linker provides the necessary spacing for the formation of a stable ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[7]
Mechanism of Action
The synthesized PROTAC, referred to here as "BRD4-PROTAC," is a heterobifunctional molecule designed to bring BRD4 into close proximity with the CRBN E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination.[1] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple BRD4 molecules.[1]
Data Presentation
While specific data for a PROTAC using the precise this compound linker is not extensively published, the following tables summarize representative data for CRBN-based PROTACs with similar alkyl chain linkers targeting BRD4. This provides an expected range of potency.
Table 1: In Vitro Degradation Efficacy of BRD4-PROTACs
| Compound | Target Protein | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1 | < 1 nM | >95% | [8] |
| dBET1 | BRD4 | MV4;11 | ~30 nM | >90% | [9] |
| Compound 21 | BRD4 | THP-1 | Not Reported | Effective Degradation | [5] |
-
DC50 : Concentration of the compound required to degrade 50% of the target protein.[1]
-
Dmax : Maximum percentage of protein degradation achieved.[10]
Table 2: Functional Activity of BRD4-PROTACs
| Compound | Target Protein | Cell Line(s) | IC50 (Cell Viability) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1 | ~5 nM | [10] |
| dBET1 | BRD4 | MV4;11 | ~100 nM | [9] |
| Compound 21 | BRD4 | THP-1 | 0.81 µM | [5] |
-
IC50 : Concentration of the compound that inhibits a biological process (e.g., cell viability) by 50%.[1]
Experimental Protocols
The following protocols are essential for characterizing a newly synthesized BRD4-PROTAC.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol is used to determine the efficacy (DC50) and kinetics of BRD4 degradation induced by the PROTAC.[1]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[3]
-
BRD4-PROTAC (stock solution in DMSO)
-
Control compounds: DMSO (vehicle), non-degrading BRD4 inhibitor (e.g., JQ1)[3]
-
Proteasome inhibitor (e.g., MG-132)[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[11]
-
BCA Protein Assay Kit[3]
-
Laemmli sample buffer[3]
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes[3]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)[1]
-
HRP-conjugated secondary antibody[1]
-
Enhanced chemiluminescence (ECL) substrate[1]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[11][13]
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[3][11]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[1] Boil at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][3]
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Probe for a loading control (e.g., GAPDH) on the same membrane.[1]
-
-
Detection:
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of BRD4 degradation on cell proliferation and viability.[1]
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BRD4-PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT)[11]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 2,000-10,000 cells/well).[11] Allow cells to attach overnight.
-
-
Compound Treatment:
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of BRD4.
Materials and Reagents:
-
HEK293 cells[1]
-
Plasmids for expressing tagged BRD4 and ubiquitin (e.g., HA-BRD4 and His-Ubiquitin)
-
Transfection reagent
-
BRD4-PROTAC
-
Proteasome inhibitor (MG-132)
-
Lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-HA) and western blotting (e.g., anti-His, anti-BRD4)
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with plasmids expressing tagged BRD4 and ubiquitin.
-
-
PROTAC and Proteasome Inhibitor Treatment:
-
Treat the transfected cells with the BRD4-PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated BRD4.
-
-
Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation for the tagged BRD4 (e.g., using an anti-HA antibody).
-
-
Western Blotting:
-
Analyze the immunoprecipitated samples by western blotting.
-
Probe with an antibody against the ubiquitin tag (e.g., anti-His) to detect polyubiquitinated BRD4. A smear of high molecular weight bands will indicate successful ubiquitination.
-
Also, probe with an anti-BRD4 antibody to confirm the immunoprecipitation of BRD4.
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs targeting BRD4 for degradation. The protocols and data presented here provide a comprehensive framework for researchers to design, synthesize, and evaluate novel BRD4-degrading PROTACs. The successful development of such molecules holds significant promise for advancing new therapeutic strategies in oncology and other disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Targeted Degradation of SHP2 using a Thalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the characterization of a novel Proteolysis Targeting Chimera (PROTAC) for the degradation of Src homology 2 domain-containing phosphatase 2 (SHP2). The described PROTAC, hereafter referred to as SHP2-Degrader-T10 , is a hypothetical molecule constructed using Thalidomide-NH-C10-NH2 hydrochloride as a CRBN E3 ligase ligand connected via a C10 linker to a potent SHP2 inhibitor.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a key component of the RAS-MAPK pathway.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2] Unlike traditional inhibitors that only block the protein's function, PROTACs are bifunctional molecules that induce the degradation of the target protein.[3][4] SHP2-Degrader-T10 is designed to recruit SHP2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SHP2 by the proteasome.[5][6] This approach offers the potential for a more profound and sustained inhibition of SHP2 signaling compared to conventional inhibitors.[7]
These notes provide a framework for evaluating the efficacy and mechanism of action of SHP2-Degrader-T10 in relevant cancer cell lines.
Mechanism of Action
SHP2-Degrader-T10 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The thalidomide-derived moiety of the PROTAC binds to the CRBN E3 ligase, while the other end binds to the SHP2 protein. This induced proximity facilitates the formation of a ternary complex (SHP2-PROTAC-CRBN), leading to the poly-ubiquitination of SHP2.[4][6] The ubiquitinated SHP2 is then recognized and degraded by the 26S proteasome.[6]
SHP2 Signaling Pathway
SHP2 is a key positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in cancer.[8] Upon growth factor stimulation, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins, where it dephosphorylates specific residues, leading to the activation of RAS and downstream effectors like ERK.[8] By degrading SHP2, SHP2-Degrader-T10 is expected to block this signaling pathway, thereby inhibiting cell proliferation and survival.[1][7]
Quantitative Data Summary
The efficacy of SHP2-Degrader-T10 can be quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The downstream cellular effects can be assessed by the half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables present expected data for SHP2-Degrader-T10 based on published results for similar thalidomide-based SHP2 PROTACs.[6][9]
Table 1: In Vitro Degradation Potency of SHP2-Degrader-T10
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| KYSE520 (Esophageal Cancer) | 24 | 5 - 15 | > 90 |
| MV-4-11 (AML) | 24 | 1 - 10 | > 95 |
| HeLa (Cervical Cancer) | 24 | 10 - 50 | > 85 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of SHP2-Degrader-T10
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| KYSE520 | 72 | 10 - 50 |
| MV-4-11 | 72 | 5 - 25 |
| HeLa | 72 | 50 - 200 |
Experimental Workflow
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.
Detailed Experimental Protocols
Protocol 1: Western Blot for SHP2 Protein Degradation
This protocol is to quantify the dose- and time-dependent degradation of SHP2 in cultured cells following treatment with SHP2-Degrader-T10.[10]
Materials:
-
Cell line of interest (e.g., KYSE520, MV-4-11)
-
Complete cell culture medium
-
SHP2-Degrader-T10 and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-GAPDH, or anti-β-actin (loading control)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a range of SHP2-Degrader-T10 concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SHP2 antibody (e.g., 1:1000 dilution) and anti-loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the SHP2 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[4]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of SHP2 degradation.[3][12]
Materials:
-
Cell line of interest
-
SHP2-Degrader-T10 and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of SHP2-Degrader-T10 in complete culture medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Target Ubiquitination Assay (via Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of SHP2.[10][13]
Materials:
-
Cell line of interest
-
SHP2-Degrader-T10, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619).
-
Anti-SHP2 antibody for immunoprecipitation[11]
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
Other reagents for Western blotting as listed in Protocol 1
Procedure:
-
Cell Treatment:
-
Treat cells with SHP2-Degrader-T10 at a concentration known to induce degradation (e.g., 100 nM) for a shorter time period (e.g., 4-8 hours).
-
It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC treatment to allow the accumulation of polyubiquitinated proteins.[10]
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Quantify protein concentration as described in Protocol 1.
-
-
Immunoprecipitation (IP):
-
Incubate 500 µg - 1 mg of cell lysate with an anti-SHP2 antibody (2-5 µg) overnight at 4°C with gentle rotation.[14]
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads using a magnetic rack and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[15]
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on the immunoprecipitated SHP2.
-
-
Data Analysis:
-
A high-molecular-weight smear or ladder in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of SHP2.[4]
-
Conclusion
The protocols and data presented provide a comprehensive framework for the systematic evaluation of SHP2-Degrader-T10, a novel PROTAC utilizing this compound for the targeted degradation of SHP2. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize this and other novel protein degraders, elucidating their mechanism of action and assessing their therapeutic potential in oncology and other diseases driven by aberrant SHP2 signaling.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Cellular Assays with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2]
A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3][4] The molecule Thalidomide-NH-C10-NH2 hydrochloride is a representative PROTAC component, incorporating the thalidomide moiety, which is a well-established, high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][][7][8] The C10 linker provides the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex.
Mechanism of Action: The thalidomide-based PROTAC acts as a molecular bridge.[9] Its thalidomide end binds to CRBN, the substrate receptor of the CULLIN-RING Ligase 4 (CRL4^CRBN^) E3 complex.[5][] Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the E3 ligase machinery into close proximity with the target.[2][8][10] This proximity enables the efficient transfer of ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[1][3]
Figure 1: Mechanism of Action for a Thalidomide-based PROTAC.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce degradation (DC50, Dmax) and the resulting functional impact on the cell (IC50). A comprehensive evaluation requires a suite of orthogonal, cell-based assays.[11]
Table 1: Key Parameters for PROTAC Characterization Note: The following data is representative of thalidomide-based PROTACs and provides an example of expected outcomes.[12] Actual values must be determined empirically for each specific PROTAC-target-cell line combination.
| Parameter | Description | Assay Used | Typical Value Range |
| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein. | Western Blot / ELISA | 1 nM - 1000 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot / ELISA | 70% - >95% |
| IC50 | The concentration of PROTAC that inhibits a biological function (e.g., cell proliferation) by 50%. | Cell Viability Assay | 1 nM - 10,000 nM |
| Target Engagement | Confirmation of direct PROTAC binding to the target protein in a cellular context. | CETSA / NanoBRET | Varies |
Table 2: Comparison of Orthogonal Validation Methods for PROTACs
| Method | Principle | Throughput | Quantitative? | Key Output | Pros | Cons |
| Western Blot | Antibody-based detection of protein size and abundance. | Low-Medium | Semi-Quantitative | DC50, Dmax, Degradation Kinetics | Widely accessible, provides molecular weight confirmation.[2] | Low throughput, requires specific antibodies. |
| ELISA | Antibody-based detection in a plate format. | Medium-High | Yes | DC50, Dmax | High sensitivity, good for quantification.[11] | Requires specific antibody pairs, potential for matrix effects.[11] |
| Quantitative Proteomics (LC-MS/MS) | Mass spectrometry-based global protein quantification. | Low | Yes | On-target and off-target degradation profiles. | Unbiased, comprehensive view of the proteome.[4][13][14] | Technically complex, lower throughput, higher cost. |
| CellTiter-Glo® | Measures ATP levels as an indicator of cell viability. | High | Yes | IC50, Cytotoxicity Profile | High throughput, sensitive, simple "add-mix-measure" protocol.[1][15][16] | Indirect measure of target degradation. |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer to assess protein proximity. | High | Yes | Ternary complex formation, target engagement. | Live-cell analysis, kinetic measurements.[11][17] | Requires genetic modification of cells.[11] |
| CETSA | Measures changes in protein thermal stability upon ligand binding. | Medium | No | Target Engagement | Confirms direct target binding in cells.[11] | Indirect measure of degradation, can be technically challenging.[11] |
Experimental Workflow
A systematic workflow is essential for the robust evaluation of a PROTAC's cellular activity. The process begins with cell treatment and culminates in data analysis to determine key efficacy parameters.
Figure 2: General Experimental Workflow for PROTAC Evaluation.
Detailed Experimental Protocols
Protocol 1: Target Protein Degradation via Western Blot
This protocol details the quantification of target protein reduction following PROTAC treatment.[1][2][8]
Materials:
-
Cell line of interest expressing the target protein.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Thalidomide-based PROTAC and vehicle control (e.g., DMSO).
-
6-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[18]
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1][19]
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).[8]
-
Enhanced Chemiluminescence (ECL) substrate.[8]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[2][19] Allow cells to adhere overnight.
-
For dose-response, treat cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 24 hours).[18][19]
-
For time-course, treat cells with a fixed PROTAC concentration and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[18]
-
Always include a vehicle control (e.g., DMSO at ≤ 0.1% v/v).[19]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[18]
-
Add 100-200 µL of ice-cold lysis buffer to each well. Incubate on ice for 30 minutes, vortexing intermittently.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18][19]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final 1x concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[18]
-
Transfer proteins to a PVDF membrane.[19] Confirm transfer with Ponceau S staining.[2][19]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[1][2]
-
Incubate the membrane with the primary antibody against the target protein (diluted as per manufacturer's recommendation) overnight at 4°C.[1][2][19]
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][19]
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
If necessary, strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[19]
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[1][16][20]
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Thalidomide-based PROTAC and vehicle control (e.g., DMSO).
-
White, opaque-walled 96-well plates.[1]
-
Plate reader with luminescence detection capability.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.[8] Allow cells to attach overnight.
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted compounds to the wells. Include wells for vehicle control (DMSO) and no-cell controls (medium only for background).[8]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all experimental readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of PROTAC concentration to determine the IC50 value.
-
Concluding Remarks
The successful development of thalidomide-based PROTACs relies on a systematic and multi-faceted approach to their cellular characterization.[10] The protocols outlined in this document provide a robust framework for assessing target degradation and the resulting functional consequences. Employing a combination of these orthogonal assays is crucial for generating a comprehensive and reliable data package, ensuring a high degree of confidence in the efficacy and mechanism of action of novel protein degraders.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellgs.com [cellgs.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sapient.bio [sapient.bio]
- 14. Protein Degrader [proteomics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
Application Notes and Protocols for Thalidomide-NH-C10-NH2 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-NH2 hydrochloride is a crucial chemical tool in the burgeoning field of targeted protein degradation. It functions as a specialized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon alkyl linker that terminates in a primary amine hydrochloride salt. This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. By bringing a target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers potential advantages over traditional small-molecule inhibitors, including the ability to target proteins previously considered "undruggable."
These application notes provide a detailed overview of the use of this compound in the synthesis and evaluation of PROTACs for cancer research, with a specific focus on the development of degraders for the transcriptional co-activators CBP and EP300.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC synthesized using this compound involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a specific cancer-related protein.
Application Example: Development of dCE-2, a CBP/EP300 Degrader
A notable application of a precursor to this compound is in the synthesis of the PROTAC molecule dCE-2 . This degrader was designed to target the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein (EP300), which are implicated in various cancers, including multiple myeloma and prostate cancer.[1]
The synthesis of dCE-2 involves the coupling of an EP300/CBP bromodomain ligand to Thalidomide-NH-C10-Boc (a Boc-protected precursor of the title compound), followed by deprotection to yield the final PROTAC.[2]
Quantitative Data for dCE-2
The efficacy of dCE-2 was evaluated in various cancer cell lines. The key quantitative metrics for PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC | Target Protein | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| dCE-2 | CBP | LP1 (Multiple Myeloma) | 16 hours | 40 | >85 | [1] |
| dCE-2 | CBP/EP300 | MM1S (Multiple Myeloma) | 16 hours | Active Degrader | Not specified | [1] |
| dCE-2 | CBP/EP300 | LNCaP (Prostate Cancer) | 16 hours | Active Degrader | Not specified | [1] |
| dCE-2 | CBP/EP300 | SH-SY5Y (Neuroblastoma) | 16 hours | Active Degrader | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the general procedure for coupling a carboxylic acid-functionalized protein of interest (POI) ligand to this compound.
Materials and Reagents:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reagents for purification (e.g., HPLC solvents)
-
Instruments for characterization (LC-MS, NMR)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF, adding DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of the amine linker to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials and Reagents:
-
Cancer cell line expressing the POI (e.g., LP1 for CBP/EP300)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 0.1 nM to 10 µM). Treat the cells with the diluted PROTAC or a vehicle control (e.g., 0.1% DMSO) for a fixed duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of protein remaining against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression (four-parameter variable slope).
Protocol 3: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol assesses the downstream effect of protein degradation on cell proliferation and viability.
Materials and Reagents:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
96-well, opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs in cancer research. As demonstrated by the development of the CBP/EP300 degrader dCE-2, this E3 ligase ligand-linker conjugate enables the creation of potent and selective protein degraders. The protocols provided herein offer a comprehensive framework for the synthesis and rigorous evaluation of novel PROTACs, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy in oncology.
References
Application Notes and Protocols for Thalidomide-NH-C10-NH2 Hydrochloride Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]
This document provides detailed application notes and protocols for the use of Thalidomide-NH-C10-NH2 hydrochloride, a linker incorporating the Cereblon (CRBN) E3 ligase ligand thalidomide and a 10-carbon alkyl chain.[4] Alkyl linkers are a common motif in PROTAC design, offering flexibility and hydrophobicity that can influence cell permeability.[1][] Longer alkyl chains, such as the C10 variant, can enhance lipophilicity, which may be advantageous for membrane penetration.[] These notes are intended to guide researchers in the synthesis, characterization, and evaluation of PROTACs utilizing this specific linker.
Signaling Pathway of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The thalidomide component of the linker binds to the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[6] This hijacking of the E3 ligase machinery facilitates the transfer of ubiquitin to the POI, marking it for proteasomal degradation.
Physicochemical Properties and Design Considerations
The 10-carbon alkyl chain of the Thalidomide-NH-C10-NH2 linker imparts significant hydrophobicity and flexibility. These properties can have a profound impact on the resulting PROTAC's behavior.
-
Solubility: Long alkyl chains can decrease aqueous solubility. Careful formulation or the incorporation of solubilizing groups on the POI ligand may be necessary.
-
Permeability: The increased lipophilicity of a C10 linker may enhance passive diffusion across cell membranes, potentially leading to improved cellular uptake.[]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving a productive ternary complex. While a longer linker can span greater distances between the POI and E3 ligase, excessive length may lead to reduced potency due to entropic penalties. Empirical testing is essential to determine the optimal linker length for a given POI-E3 ligase pair.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling the primary amine of this compound to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol, dichloromethane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HATU (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF, and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated POI-COOH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, quench with water and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude PROTAC by flash column chromatography on silica gel or by preparative HPLC to yield the final product.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a newly synthesized PROTAC.[7]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Complete growth medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle-only control (e.g., 0.1% DMSO) must be included. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Determine the protein concentration of the supernatant using the BCA assay.[6]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample. The percentage of remaining protein is calculated relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
Data Presentation
The efficacy of a series of PROTACs with varying linker lengths should be systematically evaluated to identify the optimal construct. The following tables provide a template for presenting such comparative data. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Physicochemical Properties of a Hypothetical PROTAC Series
| PROTAC ID | Linker Composition | Linker Length (atoms) | Molecular Weight ( g/mol ) | cLogP |
| PROTAC-C6 | Thalidomide-NH-C6-NH-POI | 15 | 850.5 | 4.2 |
| PROTAC-C8 | Thalidomide-NH-C8-NH-POI | 17 | 878.6 | 4.9 |
| PROTAC-C10 | Thalidomide-NH-C10-NH-POI | 19 | 906.7 | 5.6 |
| PROTAC-C12 | Thalidomide-NH-C12-NH-POI | 21 | 934.8 | 6.3 |
Table 2: In Vitro Degradation Efficacy of a Hypothetical PROTAC Series
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-C6 | 75 | 85 |
| PROTAC-C8 | 20 | 95 |
| PROTAC-C10 | 25 | 92 |
| PROTAC-C12 | 150 | 70 |
Data is representative and for illustrative purposes only. Experimental conditions such as cell line and treatment time should be kept consistent for valid comparison.
Conclusion
The this compound linker is a valuable tool for the synthesis of CRBN-recruiting PROTACs. Its 10-carbon alkyl chain offers a balance of flexibility and lipophilicity that can be advantageous for cell permeability and ternary complex formation. However, as with all aspects of PROTAC design, the linker must be carefully optimized in the context of the specific POI and E3 ligase pair. The protocols and guidelines presented in this document provide a framework for the rational design, synthesis, and evaluation of PROTACs utilizing this linker, with the ultimate goal of developing potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies Using Thalidomide-NH-C10-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2]
Thalidomide-NH-C10-NH2 hydrochloride is a key building block in the synthesis of PROTACs.[3][4] It incorporates the thalidomide moiety, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal amine group.[2][3] This terminal amine allows for the covalent conjugation of a ligand specific to a POI, thereby generating a complete PROTAC molecule. This document provides detailed application notes and generalized protocols for conducting in vivo studies with PROTACs synthesized using this compound.
Mechanism of Action
The fundamental mechanism of action for a thalidomide-based PROTAC is the induced proximity between the target protein and the CRBN E3 ligase complex.[2] The thalidomide component of the PROTAC specifically binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] Concurrently, the other end of the PROTAC binds to the POI. This dual binding results in the formation of a stable ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase machinery into close proximity with the target protein.[5][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further cycles of degradation.[2]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
While specific in vivo data for PROTACs synthesized directly from this compound are not widely available in the public domain, the following tables provide illustrative data for a hypothetical thalidomide-based PROTAC ("PROTAC-X") targeting a protein such as BRD4. This data is representative of typical results obtained in preclinical in vivo studies.
Table 1: Illustrative In Vivo Efficacy of PROTAC-X in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle | - | Daily, i.p. | +250 | +5 |
| PROTAC-X | 10 | Daily, i.p. | -40 | -2 |
| PROTAC-X | 30 | Daily, i.p. | -85 | -8 |
| PROTAC-X | 30 | 3x weekly, i.p. | -70 | -4 |
Table 2: Representative Pharmacokinetic Parameters of a Thalidomide-Based PROTAC
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 2360 | 1500 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng·h/mL) | 4500 | 9000 |
| t1/2 (h) | 2.5 | 4 |
| Bioavailability (%) | - | 30 |
Note: These values are hypothetical and will vary significantly based on the specific PROTAC molecule, formulation, and animal model.
Detailed Experimental Protocols
The following protocols outline a general workflow for the in vivo evaluation of a novel PROTAC synthesized from this compound.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the PROTAC in a relevant cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line expressing the protein of interest
-
Matrigel
-
PROTAC synthesized from this compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8] Randomize mice into treatment and control groups (n=6-10 mice per group) with comparable average tumor volumes.
-
PROTAC Formulation:
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 50 mg/mL).
-
For a common vehicle, create a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Add the required volume of the DMSO stock to the PEG300 and Tween-80, vortex until clear, and then slowly add the saline while vortexing to prevent precipitation.[9] Prepare fresh daily.
-
-
Drug Administration: Administer the formulated PROTAC and vehicle control according to the planned dose, route (e.g., intraperitoneal injection, oral gavage), and schedule.[9]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times a week.
-
Monitor the body weight of the mice 2-3 times a week as an indicator of general toxicity.[9]
-
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, IHC).
Caption: Workflow of an in vivo efficacy study.
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To confirm target protein degradation in vivo.
Materials:
-
Tumor tissue or surrogate tissue (e.g., PBMCs) from treated and control animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies)
Procedure:
-
Sample Collection: At the study endpoint (or at various time points in a separate cohort), collect tumor tissues and/or blood.
-
Tissue Lysis: Flash-freeze tumor tissues in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer to extract proteins.
-
PBMC Isolation (Optional): Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient medium. Lyse the PBMCs to prepare protein lysates.[9]
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of protein degradation relative to the vehicle-treated group.
-
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
Materials:
-
Naïve mice (e.g., CD-1 or C57BL/6)
-
Formulated PROTAC
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Blood Sampling: Collect blood samples from the animals at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the concentration of the PROTAC in the samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Caption: Workflow of an in vivo pharmacokinetic study.
Troubleshooting and Optimization
-
Poor Bioavailability/Exposure: If in vivo efficacy is low, first assess the PROTAC's exposure through a PK study. Poor bioavailability may be due to rapid metabolism or poor absorption.[8] Optimization strategies include altering the formulation (e.g., using lipid-based nanoparticles), or modifying the PROTAC's physicochemical properties.[8][11]
-
In Vivo Toxicity: Monitor mice for signs of toxicity, such as significant body weight loss, ruffled fur, or lethargy. Toxicity can be on-target (due to degradation of the target protein in healthy tissues) or off-target.[8] To investigate, consider dose reduction, changing the dosing schedule, or conducting further studies to identify off-target effects.[8]
-
Lack of Efficacy Despite Good Exposure: If the PROTAC shows good pharmacokinetic properties but lacks efficacy, it may indicate inefficient ternary complex formation in the in vivo environment.[8] Re-evaluation of the linker length and composition may be necessary.[8]
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The successful in vivo application of these PROTACs requires a systematic approach, including careful formulation, and comprehensive evaluation of efficacy, pharmacodynamics, and pharmacokinetics. The protocols and guidelines presented here provide a solid framework for researchers to design and execute in vivo studies to advance the development of novel protein-degrading therapeutics. Each PROTAC is a unique chemical entity, and empirical testing and optimization are critical for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Line Selection in Thalidomide-NH-C10-NH2 Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-NH2 hydrochloride is a synthetic ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] It is a derivative of thalidomide, designed for use in targeted protein degradation (TPD), primarily as a component in Proteolysis Targeting Chimeras (PROTACs) or as a molecular glue degrader.[1][5] The core mechanism of thalidomide and its analogs involves binding to CRBN, a substrate receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment, ubiquitination, and subsequent 26S proteasome-mediated degradation of specific "neosubstrate" proteins.[6][8]
For thalidomide analogs, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] The degradation of these factors is the primary driver of the anti-proliferative and immunomodulatory effects observed in hematological malignancies, particularly multiple myeloma.[6][8][9] Therefore, selecting appropriate cell lines that express CRBN and are dependent on IKZF1/IKZF3 is critical for successfully evaluating the activity of this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
The compound acts as a molecular glue, bringing together the CRBN E3 ligase and neosubstrate proteins like IKZF1 and IKZF3. This proximity allows the E3 ligase to tag the neosubstrate with a polyubiquitin chain, marking it for destruction by the proteasome. The degradation of these transcription factors leads to downstream anti-tumor effects, including cell cycle arrest and apoptosis.
Recommended Cell Lines for Experimental Studies
The choice of cell line is paramount for observing the intended biological effects. Selection should be based on the expression of CRBN and the functional relevance of the target neosubstrates (IKZF1/IKZF3).
| Cell Line Category | Recommended Cell Lines | Tissue of Origin | Key Rationale |
| Multiple Myeloma (Primary) | MM.1S, U266, RPMI-8226, OPM-2 | Bone Marrow | Gold standard for thalidomide analog testing. High CRBN expression and known dependency on IKZF1/IKZF3 for survival.[6][9] |
| Mantle Cell Lymphoma | Granta-519, JeKo-1, Mino | B-cell Lymphoma | Known sensitivity to immunomodulatory drugs (IMiDs) and rituximab, with effects mediated by the immune system and direct cytotoxicity.[11][12] |
| Acute Lymphoblastic Leukemia | JM1 | B-cell ALL | Model for studying thalidomide-induced degradation of IKZF1, which is a key transcription factor in early B-cell lineage.[13] |
| Mechanistic & Control Studies | HEK293T | Embryonic Kidney | High transfection efficiency, ideal for ectopic expression systems (e.g., NanoBRET, HiBiT) to study target engagement and degradation kinetics in a controlled manner.[14][15] |
| Negative Control | CRBN Knockout (e.g., HEK293T-CRBN-/-) or IMiD-Resistant Myeloma Lines | Various | Essential for demonstrating that the compound's activity is CRBN-dependent. Resistant lines often have low or no CRBN expression.[6][16] |
Experimental Protocols
Below are detailed protocols for essential assays to characterize the activity of this compound.
Protocol 1: Western Blot Analysis for IKZF1/IKZF3 Degradation
Objective: To visually confirm and quantify the degradation of target neosubstrates IKZF1 and IKZF3 following compound treatment.
Materials:
-
Recommended cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-β-Actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane, methanol, transfer buffer, TBST
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Typical final concentrations for a dose-response curve range from 1 nM to 10 µM. Include a vehicle control (DMSO equivalent). Treat cells for a fixed time, typically 18-24 hours.
-
Cell Lysis: After treatment, harvest cells, wash once with ice-cold PBS, and lyse with 100 µL of ice-cold RIPA buffer per well. Incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1 (or IKZF3) and a loading control (e.g., β-Actin) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the IKZF1/IKZF3 signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation potency (DC50) and efficacy (Dmax).
Protocol 2: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of the compound and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Recommended cell line (e.g., MM.1S)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: The next day, add 100 µL of medium containing serial dilutions of the compound to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Incubation: Incubate the plate for the desired time period, usually 48-72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (defined as 100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of potency and efficacy across different cell lines or against reference compounds.
Table 2. Example Data Summary for a Thalidomide-based Degrader
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| dBET1 (Reference) | MV4-11 | Cell Viability (CellTiter-Glo) | IC50 | 140 nM | [11] |
| Pomalidomide (Reference) | MM.1S | Protein Degradation (Western) | DC50 (IKZF1) | ~50 nM | Literature |
| Thalidomide-NH-C10-NH2 | MM.1S | Cell Viability (MTT) | IC50 | Experimental Data | N/A |
| Thalidomide-NH-C10-NH2 | MM.1S | Protein Degradation (Western) | DC50 (IKZF1) | Experimental Data | N/A |
| Thalidomide-NH-C10-NH2 | U266 | Cell Viability (MTT) | IC50 | Experimental Data | N/A |
| Thalidomide-NH-C10-NH2 | HEK293T-CRBN-/- | Cell Viability (MTT) | IC50 | > 10 µM (Expected) | N/A |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. benchchem.com [benchchem.com]
- 12. karger.com [karger.com]
- 13. A pre-B acute lymphoblastic leukemia cell line model reveals the mechanism of thalidomide therapy-related B-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 15. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-NH-C10-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs), including those traditionally considered "undruggable".[2] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
Thalidomide-NH-C10-NH2 hydrochloride is a crucial building block in the synthesis of PROTACs. It comprises the thalidomide moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal amine group.[3] This terminal amine serves as a versatile conjugation point for a ligand targeting a specific POI, enabling the creation of a complete PROTAC molecule. These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and data interpretation for utilizing this compound in the development of PROTACs for degrading "undruggable" targets.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target POI and the CRBN E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1]
References
Application Notes and Protocols for Screening of Thalidomide-NH-C10-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] Thalidomide and its analogs are frequently employed to engage the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4][5][] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][8]
Thalidomide-NH-C10-NH2 hydrochloride is a chemical building block used in the synthesis of PROTACs. It provides the thalidomide moiety for CRBN recruitment, connected to a 10-carbon linker with a terminal amine group for conjugation to a specific POI ligand.[3][9] This document outlines a comprehensive experimental workflow for the screening and characterization of PROTACs synthesized using this building block. It includes detailed protocols for key cellular and biochemical assays, guidelines for data presentation, and visualizations of the underlying biological pathways and experimental procedures.
Mechanism of Action
Thalidomide-based PROTACs initiate their action by inducing proximity between the target protein and the CRBN E3 ligase complex.[3] This ternary complex formation is a critical step that facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[3]
PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is essential for the characterization of a thalidomide-based PROTAC. The general workflow involves a series of in vitro and cell-based assays to confirm target engagement, protein degradation, mechanism of action, and functional consequences.
A typical experimental workflow for PROTAC characterization.
Quantitative Data Summary
The efficacy and potency of a PROTAC are characterized by several key quantitative parameters derived from dose-response experiments.
| Parameter | Assay | Description | Typical Value |
| DC50 | Western Blot / ELISA | The concentration of PROTAC that induces 50% degradation of the target protein at a specific time point.[8] | 1-100 nM |
| Dmax | Western Blot / ELISA | The maximum percentage of target protein degradation achieved.[10] | >80% |
| IC50 | Cell Viability Assay (e.g., MTT) | The concentration of PROTAC that inhibits cell growth or viability by 50%.[5] | Varies depending on POI |
| GI50 | Cell Viability Assay (e.g., CellTiter-Glo) | The concentration of PROTAC that inhibits cell growth by 50%.[8] | Varies depending on POI |
| KD (PROTAC-POI) | Biophysical Assays (e.g., SPR, ITC) | The dissociation constant for the binding of the PROTAC to the protein of interest. | Varies |
| KD (PROTAC-CRBN) | Biophysical Assays (e.g., SPR, ITC) | The dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. | Varies |
| Alpha (α) | Ternary Complex Assays | A measure of the cooperativity in the formation of the ternary complex. An α value greater than 1 indicates positive cooperativity.[11] | >1 for potent PROTACs |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[12]
Materials:
-
Cell line of interest expressing the POI.[13]
-
Complete cell culture medium.[13]
-
Thalidomide-based PROTAC (stock solution in DMSO).[12]
-
Vehicle control (DMSO).[14]
-
RIPA Lysis and Extraction Buffer.[13]
-
Protease and phosphatase inhibitor cocktails.[13]
-
BCA Protein Assay Kit.[13]
-
Primary antibody specific to the target protein.[13]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).[13]
-
HRP-conjugated secondary antibody.[3]
-
ECL substrate.[3]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[5] Treat cells with a range of PROTAC concentrations for dose-response analysis or a fixed concentration for a time-course experiment.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[12] Incubate for the desired time period (e.g., 2, 4, 8, 16, 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[12] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4][14]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5][13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3] Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Data Analysis: Quantify the band intensities using densitometry software.[10] Normalize the target protein band intensity to the loading control.[10] Plot the normalized protein levels against the log concentration of the PROTAC to determine the DC50 and Dmax.[10]
Protocol 2: Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by ubiquitination.[12]
Materials:
-
Cell line of interest.
-
PROTAC and vehicle control.
-
Proteasome inhibitor (e.g., MG132).[4]
-
Lysis buffer for immunoprecipitation.
-
Antibody against the protein of interest for immunoprecipitation.[12]
-
Protein A/G magnetic beads.[12]
-
Primary antibody against ubiquitin for Western blotting.[12]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[4]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.[4]
-
Western Blot Analysis: Elute the protein complexes and separate them by SDS-PAGE.[4] Perform Western blotting and probe with an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be observed in the presence of the PROTAC.[7]
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the PROTAC on cell proliferation and viability.[3]
Materials:
-
Cell line of interest.[3]
-
Complete growth medium.[3]
-
96-well cell culture plates.[3]
-
PROTAC stock solution in DMSO.[3]
-
MTS or MTT reagent.[3]
-
96-well plate reader.[3]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight.[3] Treat cells with serial dilutions of the PROTAC for the desired incubation period (e.g., 72 hours).[3]
-
MTT/MTS Incubation: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a 96-well plate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[5] Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[5]
Conclusion
The successful development of thalidomide-based PROTACs relies on a rigorous and systematic screening workflow. The protocols and guidelines presented in this document provide a comprehensive framework for the characterization of PROTACs synthesized from this compound. By employing these methodologies, researchers can effectively assess the potency, efficacy, and mechanism of action of their PROTAC candidates, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Measuring Ternary Complex Formation with Thalidomide-NH-C10-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of proteins previously considered "undruggable."[1] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide-NH-C10-NH2 hydrochloride is a derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This molecule serves as a crucial building block for constructing PROTACs that hijack the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the foundational step in this process.[3] The efficiency and stability of this complex are critical determinants of the PROTAC's efficacy.[4] Therefore, accurate measurement and characterization of ternary complex formation are paramount for the development and optimization of effective protein degraders.
This document provides detailed application notes and protocols for key biophysical assays used to quantify the formation of ternary complexes involving thalidomide-based PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs incorporating a thalidomide moiety, such as one synthesized from this compound, function by inducing proximity between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on Ternary Complex Formation
While specific quantitative data for a PROTAC constructed with this compound is not publicly available, the following tables provide representative data for other thalidomide-based PROTACs to illustrate typical binding affinities and degradation performance.
Table 1: Binding Affinities and Ternary Complex Cooperativity of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Binary KD (to Target) | Binary KD (to CRBN) | Ternary KD | Cooperativity (α) | Assay Method |
| dBET1 | BRD4 | 180 nM | 1.8 µM | 33 nM | 5.5 | TR-FRET, SPR |
| PROTAC A | BTK | 5 nM | 2 µM | 20 nM | 0.25 | SPR |
| PROTAC B | CDK2 | Not Reported | Not Reported | 1.21 nM | ~98 | SPR[6] |
| MZ1 | BRD4BD2 | 19 nM | 690 nM | 4.4 nM | 4.3 | ITC, SPR[7][8] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to the target protein to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Table 2: Cellular Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time Point |
| dBET1 | BRD4 | MV4-11 | 8 nM | >98% | 18 h |
| PROTAC A | BTK | MOLM-14 | 10 nM | ~90% | 24 h |
| ARV-771 | BRD4 | 22Rv1 | 1 nM | >95% | 16 h |
| Compound X | SMARCA2 | MOLM-13 | 0.5 nM | ~95% | 24 h |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
Several biophysical assays are commonly employed to measure and characterize ternary complex formation. The choice of assay depends on the specific requirements of the study, such as throughput, the need for kinetic data, and sample consumption.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of molecules, making it a powerful tool for characterizing binary and ternary interactions.[9]
Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S CM5 or NTA chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl₂ for His-tag capture)
-
Recombinant purified His-tagged CRBN-DDB1 complex
-
Recombinant purified target protein
-
Thalidomide-based PROTAC
-
Running buffer (e.g., HBS-EP+)
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aragen.com [aragen.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in Thalidomide-NH-C10-NH2 Hydrochloride Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect when using Thalidomide-NH-C10-NH2 hydrochloride in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4] In this context, this compound serves as the E3 ligase-binding component of the PROTAC.
Q2: What is the "hook effect" in the context of dose-response experiments with this compound?
The hook effect, in this context, refers to a paradoxical decrease in the desired biological effect (e.g., protein degradation) at high concentrations of the thalidomide-based PROTAC.[5][6] Instead of a typical sigmoidal dose-response curve, the data exhibits a bell-shaped or "hooked" curve, where the response increases with concentration up to an optimal point, after which it declines.[5][7]
Q3: Why does the hook effect occur?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[5][6] For effective protein degradation, a productive ternary complex must form, consisting of the target protein, the PROTAC, and the E3 ligase (CRBN).[3][8] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming "Target-PROTAC" and "CRBN-PROTAC" binary complexes. These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[5]
Q4: What are the consequences of ignoring the hook effect?
Ignoring the hook effect can lead to a significant misinterpretation of experimental results.[5] Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be inaccurately determined.[5][7] This could lead to the incorrect dismissal of a potentially effective PROTAC during drug discovery and development.[7]
Q5: At what concentrations is the hook effect typically observed?
The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[5][7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is crucial to perform dose-response experiments over a wide concentration range, from picomolar (pM) to high micromolar (µM), to accurately define the optimal concentration window.[7]
Troubleshooting Guide
Problem: My dose-response curve for a this compound-based PROTAC shows a bell shape, with decreased efficacy at higher concentrations.
Likely Cause: You are observing the classic "hook effect."
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Determine the Optimal Concentration (Dmax):
-
Identify the concentration that elicits the maximal degradation (Dmax) from your detailed dose-response curve. For future experiments, use concentrations at or below this optimal level.[7]
-
-
Assess Ternary Complex Formation:
-
Employ biophysical or cellular assays to directly measure the formation of the ternary complex across the same concentration range. A corresponding decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect.[7]
-
-
Optimize the PROTAC Molecule:
-
If the hook effect is pronounced and the therapeutic window is narrow, consider redesigning the PROTAC. Modifying the linker length and composition can improve the stability and cooperativity of the ternary complex, potentially mitigating the hook effect.[5]
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% (Dmax) |
| 1000 | 60% |
| 10000 | 20% |
| This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.[5] |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol details the quantification of target protein degradation following treatment with a this compound-based PROTAC.
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.[7]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify a potential hook effect.[6][7] Include a vehicle-only control (e.g., DMSO). Treat cells for a predetermined time (e.g., 24 hours).[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6][7]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[6][7]
-
Incubate with appropriate secondary antibodies.[7]
-
Visualize bands using a chemiluminescence detection system.[7]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot against the PROTAC concentration.[6][7]
Protocol 2: HiBiT-based Protein Degradation Assay
This protocol provides a high-throughput method for quantifying target protein degradation.[11][12]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[11][13]
-
Cell Seeding: Plate the HiBiT-tagged cell line in a multi-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired duration.
-
Lysis and Detection: Lyse the cells and add a detection reagent containing the LgBiT protein and a luciferase substrate. The HiBiT tag on the target protein will complement LgBiT to form a functional luciferase, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. A decrease in signal indicates degradation of the HiBiT-tagged target protein.
-
Data Analysis: Calculate the percentage of protein degradation relative to a vehicle control and plot the dose-response curve. This method can be used to determine DC50 and Dmax values.[12]
Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: Targeted protein degradation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Degradation [promega.com]
- 13. promegaconnections.com [promegaconnections.com]
Technical Support Center: Improving Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cell permeability of thalidomide-based PROTACs. This resource provides comprehensive troubleshooting guides, answers to frequently asked questions (FAQs), and detailed experimental protocols to address the critical challenge of achieving optimal cell permeability for your degrader molecules.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for my thalidomide-based PROTAC?
A1: The effectiveness of your PROTAC hinges on its ability to cross the cell membrane to engage its intracellular target protein and the Cereblon (CRBN) E3 ligase.[1] However, PROTACs are inherently large molecules, often with a high molecular weight (MW > 700 Da), a large polar surface area (PSA), and numerous hydrogen bond donors.[1][2] These characteristics are unfavorable for passive diffusion across the lipophilic cell membrane and place them in a chemical space "beyond the Rule of Five" (bRo5), which is typically associated with poor permeability.[1][3][4]
Q2: How does the linker component, specifically a C10 amine linker, impact the permeability of my PROTAC?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[1][4][5]
-
Length and Flexibility: While a C10 alkyl chain provides significant length, which can be necessary for optimal ternary complex formation, it also increases the molecule's flexibility and molecular weight.[6][7] Highly flexible linkers can be entropically penalized upon entering the ordered cell membrane.[8] However, some flexibility is needed to adopt a "folded" or "chameleonic" conformation that can shield polar groups, thereby enhancing permeability.[3][4][7]
-
Chemical Composition: An alkyl linker, like a C10 chain, is lipophilic, which can aid in membrane partitioning.[7] The terminal amine groups in a "-NH-C10-NH2" linker will be protonated at physiological pH, introducing positive charges. While this can increase aqueous solubility, it can also hinder passive diffusion across the lipid bilayer. However, introducing basic nitrogen atoms has been shown in some cases to improve permeability.[4]
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[9][10][11] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[10][11] While not a direct measure of permeability, poor cell permeability can lead to a misinterpretation of cellular potency and the hook effect, as the intracellular concentration of the PROTAC may be much lower than the applied extracellular concentration.[11]
Q4: My PROTAC shows high biochemical binding affinity but very poor cellular degradation activity. What's the likely cause?
A4: This is a classic indication of poor cell permeability.[1][8] The PROTAC is active in a cell-free environment but cannot efficiently reach its target inside the cell. To confirm this, it is essential to directly measure the permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[8][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| No or low target degradation observed in cells, despite high biochemical activity. | 1. Low Passive Permeability: The PROTAC's physicochemical properties (high MW, TPSA, HBDs) prevent it from crossing the cell membrane.[4][6][10] 2. Active Efflux: The PROTAC enters the cell but is actively removed by efflux pumps (e.g., P-glycoprotein).[1][4] | 1. Assess Permeability: Perform PAMPA and/or Caco-2 assays to quantify permeability.[10] 2. Modify PROTAC Structure: Consider strategies like linker optimization (e.g., using PEG or more rigid linkers), reducing hydrogen bond donors, or employing a prodrug strategy.[5][12] 3. Check for Efflux: A bidirectional Caco-2 assay will reveal if the PROTAC is an efflux substrate (Efflux Ratio > 2).[1][4][13] If so, consider co-dosing with an efflux inhibitor in cellular assays for confirmation.[1] |
| Inconsistent or unreliable results in Caco-2 permeability assays. | 1. Poor Cell Monolayer Integrity: Leaky Caco-2 monolayers can overestimate permeability.[1] 2. Low Compound Recovery: PROTACs can be "sticky" and adsorb to plasticware, underestimating permeability.[11] 3. Poor Solubility: The PROTAC may precipitate in the assay buffer.[11] | 1. Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) before and during the experiment.[8][14] 2. Improve Recovery: Consider adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25%) to the basolateral compartment.[11][15] 3. Assess Solubility: Determine the solubility of your PROTAC in the assay buffer to ensure you are working below its solubility limit.[11] |
| Permeability is low, and structural modifications are challenging. | 1. Formulation Limitations: The inherent properties of the PROTAC make passive diffusion difficult.[9][16][17] 2. Alternative Delivery Needed: The molecule may require a specialized delivery system. | 1. Explore Formulation Strategies: Investigate the use of amorphous solid dispersions, lipid-based nanoparticles, or polymeric micelles to improve solubility and bioavailability.[9][16] 2. Consider Advanced Delivery Systems: For preclinical models, strategies like antibody-PROTAC conjugates or folate-caged PROTACs can enhance targeted delivery to specific cells.[18][19][20] |
Quantitative Data Summary
The following tables summarize representative data on how molecular properties and linker composition can influence PROTAC permeability.
Table 1: Impact of Physicochemical Properties on Permeability
| PROTAC ID | MW (Da) | TPSA (Ų) | cLogP | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| PROTAC 14 (CRBN-based) | ~900 | >150 | ~4.5 | Caco-2 (A-B) | 1.7 | [13] |
| PROTAC 19 (Adamantyl-based) | ~850 | >140 | ~5.8 | PAMPA | 2.3 | [13] |
| Simple PEG-linked PROTACs | >800 | >160 | 3-5 | PAMPA | Generally <1.0 | [13] |
Table 2: Influence of Linker Type on Permeability
| PROTAC ID | Linker Type | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Key Observation | Reference |
| PROTAC A | 4-unit PEG | PAMPA | 0.35 | Longer PEG chain decreased permeability compared to alkyl. | [21] |
| PROTAC B | 8-unit PEG | PAMPA | 0.15 | Longer PEG chain decreased permeability compared to alkyl. | [21] |
| PROTAC C | Alkyl C8 | PAMPA | 0.50 | Alkyl linker showed higher permeability than PEG linkers in this series. | [21] |
| MZ1 | 3-unit PEG | PAMPA | 0.6 | A commonly cited PROTAC with moderate permeability. | [21] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to assess passive permeability.[21]
Materials:
-
96-well PAMPA plate system (filter donor plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[1][11]
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.[1][11]
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (≤1%).[1][4]
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate.[4][11]
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[8][11]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[8]
-
Calculate Permeability Coefficient (Papp): Use the established formula to calculate the apparent permeability.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which model the intestinal barrier, to assess both passive permeability and active transport, including efflux.[21][22]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[14][21]
-
Monolayer Integrity Test: Before the assay, measure the TEER to ensure the integrity of the cell monolayer. Values are typically expected to be >250 Ω·cm².[8][14]
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in transport buffer to the final desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[21]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours) with gentle shaking.[1][21]
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in all samples by LC-MS/MS.[1]
-
Calculate Papp and Efflux Ratio:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter while optimizing the linker length for Thalidomide-NH-C10-NH2 hydrochloride-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the thalidomide moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds your target protein of interest (POI).[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker's length, chemical composition (e.g., alkyl, PEG), and attachment points are all crucial determinants of a PROTAC's efficacy.[3][4][5]
Q2: Is there a single optimal linker length for all thalidomide-based PROTACs?
A2: No, there is no universally optimal linker length.[3][6] The ideal length is highly dependent on the specific three-dimensional structures of the target protein and the E3 ligase, and it must be determined empirically for each new system.[3][7] For some targets, a shorter linker may be most effective, while others may require a longer, more flexible linker to achieve potent degradation.[5][8] A systematic synthesis and evaluation of a library of PROTACs with varying linker lengths is the standard approach to identify the optimal design.[3][9]
Q3: What are the typical consequences of a suboptimal linker length?
A3: A suboptimal linker length can lead to several problems:
-
Linker too short: This can cause steric hindrance, physically preventing the simultaneous binding of the PROTAC to both the target protein and CRBN. This inhibits the formation of a stable ternary complex.[3][5][10]
-
Linker too long: An excessively long and flexible linker can result in an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not presented effectively to the E2 conjugating enzyme.[3][5] This can also increase the likelihood of forming non-productive binary complexes, which contributes to the "hook effect".[3][10]
Q4: What is the "hook effect" and how does linker length influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[3][6][10] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC or CRBN-PROTAC) rather than the productive ternary complex.[3][6] While this is an inherent characteristic of the PROTAC mechanism, linker design can significantly influence its severity. A well-designed linker can promote positive cooperativity, where the formation of one binary complex increases the affinity for the other protein, thus stabilizing the ternary complex and mitigating the hook effect.[6][11]
Q5: How does the linker composition (e.g., alkyl vs. PEG) affect the properties of a thalidomide-based PROTAC?
A5: The chemical nature of the linker is as important as its length.
-
Alkyl Chains: These are hydrophobic and can improve cell permeability.[12] However, they can sometimes lead to lower solubility.[12]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic and are frequently used to improve the aqueous solubility of PROTACs.[13][14] While this can be beneficial, increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[14][15] However, the flexibility of PEG linkers may also allow the PROTAC to adopt a folded, more compact conformation that shields its polar surface area, which can actually improve cell permeability.[14][16][17]
Troubleshooting Guide
| Issue Observed | Potential Linker-Related Cause | Recommended Troubleshooting Steps |
| No or low degradation of the target protein. | Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unproductive ternary complex.[3][11] | 1. Synthesize a Library: Create a series of PROTACs with systematically varied linker lengths (e.g., C8, C12, C16 alkyl chains or PEG2, PEG4, PEG6 units).[9] 2. Test Degradation: Evaluate the degradation efficiency of each analog using Western blot to determine DC50 and Dmax values.[11] |
| Poor Cell Permeability: The physicochemical properties of the linker may be hindering the PROTAC's ability to cross the cell membrane.[15][18] | 1. Modify Linker Composition: If using an alkyl linker, try incorporating PEG units to improve solubility.[13] If using a long PEG linker, try a shorter version or a more rigid alkyl-based linker.[14][15] 2. Permeability Assays: Perform a cell permeability assay (e.g., PAMPA or Caco-2) to directly measure membrane transport.[18][19] | |
| Inefficient Ternary Complex Formation: Even with an appropriate length, the linker may not be orienting the POI and CRBN optimally for ubiquitination.[3][9] | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex.[1][20][21][22] 2. Change Attachment Points: Consider re-synthesizing the PROTAC with the linker attached to a different, solvent-exposed position on the target-binding ligand.[4][5] | |
| A significant "hook effect" is observed. | Low Ternary Complex Stability: The linker is not effectively promoting positive cooperativity, leading to the formation of binary complexes at high concentrations.[3][6] | 1. Enhance Cooperativity: A well-designed linker can create favorable protein-protein interactions. Iterative design and biophysical testing can help find a linker that stabilizes the ternary complex.[6][11] 2. Modify Linker Rigidity: Introduce more rigid elements (e.g., piperazine or phenyl rings) into the linker to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[6][11] |
| High off-target protein degradation. | Non-specific Interactions: The linker itself might be contributing to non-specific binding or the PROTAC may be forming stable off-target ternary complexes.[23] | 1. Proteomics Analysis: Use quantitative mass spectrometry to get an unbiased view of the proteome-wide effects of your PROTAC at an effective concentration.[23][24] 2. Control Experiments: Use a non-degrading control (e.g., with a methylated glutarimide on the thalidomide moiety) to confirm that degradation is CRBN-dependent.[23][25] |
Quantitative Data Summary
The optimal linker length must be empirically determined. The following tables provide illustrative data on how linker length and composition can impact the degradation efficiency of thalidomide-based PROTACs targeting different proteins.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A1 | Alkyl C8 | 50 | >90 | Illustrative Data |
| PROTAC-A2 | Alkyl C10 | 15 | >95 | Illustrative Data |
| PROTAC-A3 | Alkyl C12 | 85 | ~80 | Illustrative Data |
| PROTAC-A4 | Alkyl C16 | 250 | ~60 | Illustrative Data |
This illustrative data shows a clear optimal linker length around 10 carbon atoms for this particular system, with degradation potency decreasing with both shorter and longer linkers.
Table 2: Comparison of Alkyl vs. PEG Linkers for Target X Degradation
| PROTAC ID | Linker Type (12-atom equivalent) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC-B1 | Alkyl | 25 | >90 | 5.2 | Illustrative Data |
| PROTAC-B2 | PEG3 | 150 | ~75 | 1.8 | Illustrative Data |
This illustrative data highlights that while a PEG linker might decrease permeability compared to an alkyl chain of similar length, the final degradation efficacy is system-dependent and must be tested experimentally.[14]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[26]
-
Cell Seeding & Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well) and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs (and controls) in cell culture media. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to determine DC50 and observe any potential hook effect.[10]
-
Treat cells for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer with protease and phosphatase inhibitors.
-
Scrape and collect cell lysates, then clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to your target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This proximity-based assay can be used to measure the formation of the POI-PROTAC-CRBN complex.[1]
-
Reagent Preparation:
-
Obtain or prepare purified recombinant target protein and CRBN-DDB1 complex.
-
Label the proteins with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, often via specific antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
-
Assay Setup:
-
In a microplate, add the labeled target protein, labeled CRBN complex, and a serial dilution of the PROTAC.
-
Include controls such as no PROTAC and no target protein.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the complex to form.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. benchchem.com [benchchem.com]
- 24. escholarship.org [escholarship.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Thalidomide-NH-C10-NH2 hydrochloride off-target effects and how to minimize them
Welcome to the technical support center for Thalidomide-NH-C10-NH2 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for experiments involving this E3 ligase ligand for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemical compound that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] It is a derivative of thalidomide, featuring a C10 linker with an amino group, which allows it to be readily conjugated to a ligand for a specific protein of interest (POI). The resulting bifunctional molecule is known as a PROTAC. This PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[2]
Q2: What are the primary off-target effects associated with PROTACs using this ligand?
The principal off-target effects originate from the inherent activity of the thalidomide moiety.[3] The recruitment of the CRBN E3 ligase can lead to the unintended ubiquitination and subsequent degradation of endogenous proteins known as "neosubstrates".[4] The most well-documented neosubstrates for the CRBN-thalidomide complex are the zinc finger (ZF) transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[3][5][6] Degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential developmental toxicities.[3][4]
Q3: What is the "hook effect" and how does it relate to off-target activity?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in decreased degradation of the target protein.[3] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[3] These binary PROTAC-CRBN complexes may still be active in recruiting and degrading low-affinity off-target proteins, potentially increasing off-target effects while decreasing on-target efficacy.[3]
Troubleshooting Guide
Q4: My experiment shows significant cellular toxicity. How can I determine if it's an on-target or off-target effect?
This is a common challenge. The observed toxicity could be due to the degradation of your intended target (on-target toxicity) or the degradation of essential off-target proteins.[7]
Troubleshooting Steps:
-
Synthesize a Negative Control PROTAC: Create a control PROTAC that cannot induce degradation. This can be achieved by using an inactive version of the ligand for your target protein or by modifying the thalidomide moiety (e.g., using an epimer) so it no longer binds to CRBN.[3] If the toxicity persists with this control, it is likely an off-target effect independent of the intended degradation pathway.[7]
-
CRISPR Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of your target protein. If this replicates the toxic phenotype, the toxicity is likely on-target.[7]
-
Evaluate Off-Targets: Use proteomics to identify and quantify all proteins degraded upon PROTAC treatment. Research the biological functions of any identified off-target proteins to see if their degradation is linked to known cellular toxicity pathways.[7]
Q5: Proteomics analysis confirmed the degradation of off-target zinc finger proteins. What are the strategies to minimize this?
Several rational design strategies can be employed to mitigate the degradation of neosubstrates.[7]
Minimization Strategies:
-
Modify the Thalidomide Moiety: Introducing chemical modifications, particularly substitutions at the C5 position on the phthalimide ring of the thalidomide ligand, can sterically hinder the binding of ZF neosubstrates without significantly affecting CRBN engagement.[5]
-
Optimize the Linker: The length, composition, and attachment point of the linker connecting the thalidomide ligand to the target-binding ligand are crucial.[8] Optimizing the linker can influence the conformation of the ternary complex, thereby improving selectivity for the target protein over neosubstrates.[7]
-
Reduce PROTAC Concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves robust on-target degradation while minimizing off-target effects.[3]
-
Consider a Different E3 Ligase: If modifying the current PROTAC is unsuccessful, redesigning it to recruit a different E3 ligase, such as VHL, can be an effective alternative as it will have a completely different set of off-target substrates.[3]
Quantitative Data Summary
The following table presents example data on how rational PROTAC redesign can enhance on-target potency while minimizing off-target effects. The data is based on studies of anaplastic lymphoma kinase (ALK)-targeting PROTACs.
| PROTAC | Target | EC50 (nM) for On-Target Cells (SU-DH-L1) | Off-Target Degradation of SALL4 (at 100 nM) |
| MS4078 | ALK | Not specified | Yes |
| dALK-10 (Redesigned) | ALK | Not specified | No |
Table based on data from global proteomic analysis of KELLY cells.[5] EC50 values represent the concentration required to achieve 50% of the maximum effect.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol allows for the semi-quantitative analysis of target and off-target protein degradation.
Materials:
-
Cells of interest
-
PROTAC compound (and controls)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for target, off-target, and loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with a dose range of your PROTAC for the desired time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer per well. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: High-Throughput Off-Target Degradation Screen
This protocol describes a platform to screen for off-target degradation of zinc finger (ZF) proteins.
Materials:
-
U2OS cells stably expressing a library of ZF degrons fused to eGFP
-
PROTAC compounds or a library of pomalidomide analogues
-
High-content imaging system
Methodology:
-
Cell Plating: Plate the engineered U2OS cells in multi-well imaging plates.
-
Compound Treatment: Treat cells with the PROTACs over a wide dosing range (e.g., 4.3 nM to 6 µM).[5]
-
Imaging: After a set incubation period, use an automated high-content imaging system to acquire images of the cells.
-
Analysis: Quantify the eGFP signal intensity for each well. A decrease in the eGFP signal corresponds to the degradation of the specific ZF-eGFP fusion protein, indicating an off-target effect.[5]
Visualizations
Caption: On-target vs. off-target degradation pathways for thalidomide-based PROTACs.
Caption: Troubleshooting workflow for investigating unexpected PROTAC-induced cellular effects.
Caption: Logical relationship of strategies to minimize off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Technical Support Center: Navigating Solubility Challenges of Thalidomide-NH-C10-NH2 Hydrochloride PROTACs
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Thalidomide-NH-C10-NH2 hydrochloride PROTACs. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered with this class of molecules. Due to their characteristic high molecular weight and lipophilicity, PROTACs frequently exhibit poor aqueous solubility, which can significantly impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs have poor aqueous solubility?
A1: The limited aqueous solubility of these PROTACs is a consequence of their hybrid structure. They combine a hydrophobic thalidomide moiety and a long C10 alkyl linker with a hydrophilic amine hydrochloride group. While the hydrochloride salt form is intended to improve solubility, the long alkyl chain significantly increases the molecule's lipophilicity, often leading to poor solubility in aqueous buffers. This is a common challenge for molecules that fall into the "beyond the Rule of Five" (bRo5) chemical space.
Q2: What is the initial recommended step for dissolving my this compound PROTAC?
A2: The most critical first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1] Subsequent dilutions into your aqueous experimental buffer should be performed carefully by adding the PROTAC stock solution slowly while vortexing or stirring to avoid localized high concentrations that can cause the compound to precipitate.[1]
Q3: How does the C10 alkyl amine linker influence the PROTAC's properties?
A3: The C10 alkyl amine linker plays a crucial role in the PROTAC's overall characteristics. The long alkyl chain increases the lipophilicity (higher cLogP), which can enhance membrane permeability.[2] However, this increased lipophilicity is often detrimental to aqueous solubility.[2][3] The terminal amine, especially when protonated as a hydrochloride salt, introduces a polar, ionizable group to help counteract the hydrophobicity of the alkyl chain and improve solubility.[2]
Q4: Can the pH of my buffer affect the solubility of the PROTAC?
A4: Yes, the pH of the buffer can significantly impact solubility. The terminal amine of the linker has a pKa, and its protonation state is pH-dependent. At a pH below the pKa, the amine will be protonated and positively charged, which generally increases aqueous solubility. Conversely, at a pH above the pKa, the amine will be deprotonated and neutral, which may decrease solubility.
Quantitative Data on Physicochemical Properties
| Linker | Calculated logP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| C3 Alkyl Amine | 3.5 - 4.5 | 10 - 50 | 5 - 10 |
| C5 Alkyl Amine | 4.0 - 5.5 | 1 - 20 | 8 - 15 |
| C8 Alkyl Amine | 5.0 - 6.5 | < 5 | 12 - 20 |
Data is a composite representation based on values reported across various studies for PROTACs with similar structural features.[2] As the length of the alkyl chain increases, the lipophilicity (cLogP) generally increases, leading to enhanced membrane permeability but reduced aqueous solubility.[2]
Troubleshooting Guide
Issue 1: My PROTAC precipitated out of solution when I diluted my DMSO stock in aqueous buffer.
-
Symptoms: The solution becomes cloudy or a visible precipitate forms immediately upon dilution.
-
Troubleshooting Workflow:
A logical workflow for troubleshooting PROTAC precipitation.
-
Possible Solutions & Methodologies:
-
Determine the Kinetic Solubility: Before proceeding, it is crucial to understand the solubility limit of your PROTAC in your specific experimental buffer. A kinetic solubility assay can provide this information.
-
Work at Lower Concentrations: If your assay allows, work at a final PROTAC concentration below its measured kinetic solubility limit.
-
Use Co-solvents: If your experimental system can tolerate it, consider adding a small percentage of a co-solvent to your aqueous buffer to increase the PROTAC's solubility. Common co-solvents include polyethylene glycols (PEGs) or ethanol.
-
Formulation Strategies: For more challenging solubility issues, consider using formulation strategies such as complexation with cyclodextrins, which can encapsulate the hydrophobic parts of the PROTAC and increase its aqueous solubility.
-
Issue 2: I am observing inconsistent or non-reproducible results in my cellular assays.
-
Symptoms: High variability in protein degradation levels between experiments or replicates.
-
Possible Causes and Solutions:
-
Poor Solubility and Aggregation: Even if not visibly precipitated, the PROTAC may be forming small aggregates in the cell culture medium, leading to inconsistent effective concentrations.
-
Compound Instability: The PROTAC may be unstable in the cell culture medium over the time course of your experiment.
-
Action: Assess the stability of your PROTAC in the cell culture medium over time using LC-MS analysis.[4]
-
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry or turbidimetry.
-
Materials:
-
Test PROTAC (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
96-well microplates (clear bottom)
-
Nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test PROTAC in 100% DMSO.[1][5]
-
In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the aqueous buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).[1] Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[1]
-
Incubate the plate at room temperature for 2 hours, protected from light.[1]
-
Measure the turbidity of each well using a nephelometer or a plate reader.[1]
-
Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
PROTAC Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating a PROTAC, incorporating solubility and stability assessments.
A general experimental workflow for PROTAC evaluation.
References
Thalidomide-NH-C10-NH2 hydrochloride PROTAC stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PROTACs incorporating the Thalidomide-NH-C10-NH2 hydrochloride linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a PROTAC?
This compound is a synthetic chemical building block used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:
-
Thalidomide: This moiety functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, it hijacks the cell's ubiquitin-proteasome system.
-
-NH-C10-NH2 Linker: This is a 10-carbon alkyl amine linker. It serves to connect the thalidomide moiety to a ligand that binds to a specific protein of interest (POI). The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Hydrochloride Salt: The hydrochloride salt form generally improves the solubility and handling of the molecule.
Q2: What are the primary stability concerns for PROTACs containing this compound?
There are two main stability concerns for PROTACs incorporating this linker:
-
Hydrolytic Instability of the Thalidomide Moiety: The thalidomide core, specifically its glutarimide and phthalimide rings, is susceptible to hydrolysis, especially in neutral to basic aqueous solutions (pH > 7). This can lead to ring-opening and inactivation of the CRBN-binding function.
-
Metabolic Instability of the Alkyl Linker: Long alkyl chains can be targets for metabolic enzymes, primarily cytochrome P450s. The C10 linker may undergo oxidation, such as hydroxylation, which can alter the PROTAC's properties and efficacy.
Q3: How does the C10 alkyl linker affect the properties of my PROTAC?
The C10 alkyl linker imparts specific characteristics to a PROTAC, including:
-
Hydrophobicity: Alkyl chains are hydrophobic, which can decrease the aqueous solubility of the PROTAC. However, this property may also enhance cell membrane permeability.
-
Flexibility: The long alkyl chain provides significant conformational flexibility, which can be advantageous for the formation of a stable ternary complex.
-
Metabolic Susceptibility: As mentioned, longer alkyl chains can be more susceptible to metabolism. Studies have shown that increasing the length of an alkyl linker can sometimes decrease the metabolic half-life of a PROTAC.
Q4: What are the expected degradation products of a PROTAC containing this linker?
The degradation of a PROTAC with a Thalidomide-NH-C10-NH2 linker can yield several products:
-
Hydrolysis Products of Thalidomide: Cleavage of the amide bonds in the glutarimide and phthalimide rings of the thalidomide moiety.
-
Oxidized Metabolites of the Linker: Hydroxylation at various positions along the C10 alkyl chain.
-
Cleavage Products: The bonds connecting the linker to the thalidomide and the target protein ligand can also be sites of enzymatic cleavage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PROTACs containing the this compound linker.
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| PROTAC Instability | 1. Assess Stability: Experimentally determine the half-life of your PROTAC in your specific cell culture medium using LC-MS (see Experimental Protocol 1). 2. Prepare Fresh Solutions: Prepare stock solutions in anhydrous DMSO and use them promptly. Avoid repeated freeze-thaw cycles. 3. Minimize Incubation Time in Aqueous Buffers: Add the PROTAC to your cell culture at the last possible moment. |
| Poor Solubility | 1. Visual Inspection: Check for precipitation in your stock solution and in the cell culture medium after adding the PROTAC. 2. Solubility Assessment: Determine the aqueous solubility of your PROTAC. 3. Use of Solubilizing Agents: Consider the use of formulation strategies if solubility is a limiting factor. |
| Sub-optimal Concentration (Hook Effect) | 1. Dose-Response Curve: Test a wide range of PROTAC concentrations (e.g., from pM to µM) to identify the optimal concentration for degradation and to check for the "hook effect," where degradation efficiency decreases at high concentrations. |
| Low Cell Permeability | 1. Cellular Uptake Assay: Measure the intracellular concentration of your PROTAC using LC-MS/MS. 2. Linker Modification: If permeability is low, consider synthesizing PROTACs with different linkers (e.g., PEG-based linkers) to improve physicochemical properties. |
| Low Expression of Target or E3 Ligase | 1. Confirm Protein Expression: Use Western Blot to verify the expression levels of both your target protein and CRBN in your cell line. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable PROTAC Degradation | 1. Standardize Procedures: Ensure consistent timing for solution preparation and addition to cells. 2. Control for pH: Maintain a consistent pH in your experimental buffers, as the hydrolysis of thalidomide is pH-dependent. |
| Inconsistent Cell Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Density: Ensure consistent cell seeding density, as this can affect PROTAC efficacy. |
| Stock Solution Degradation | 1. Proper Storage: Store DMSO stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide relevant data on the stability of thalidomide and the influence of alkyl linker length on PROTAC metabolic stability. It is crucial for researchers to experimentally determine the stability of their specific PROTAC conjugate.
Table 1: Stability of Thalidomide in Aqueous Solution
| pH | Temperature (°C) | Half-life (hours) |
| 7.4 | 37 | ~5-12 |
Data is generalized from multiple sources and can vary based on buffer composition.
Table 2: Influence of Alkyl Linker Length on PROTAC Metabolic Stability (Example)
| PROTAC | Linker Length (Methylene Units) | Half-life in Mouse Liver Microsomes (minutes) |
| JQ1-based PROTAC 1 | 4 | 135 |
| JQ1-based PROTAC 2 | 8 | 18.2 |
This data illustrates a trend observed in a specific PROTAC series and may not be directly applicable to all PROTACs.[]
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media by LC-MS
Objective: To determine the half-life of a PROTAC in a specific cell culture medium.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Specific cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of the PROTAC in anhydrous DMSO.
-
Spike Medium: Add the stock solution to the cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Time Point 0: Immediately after spiking, take an aliquot of the medium to serve as the time point 0 sample. Store at -80°C.
-
Incubation: Incubate the remaining medium at 37°C and 5% CO2.
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots and store them at -80°C.
-
Sample Preparation:
-
Thaw the samples.
-
Add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis: Quantify the remaining amount of the intact PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the PROTAC concentration versus time. The half-life (t½) can be calculated from the slope of the linear regression.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
-
Detection and Quantification:
-
Apply an ECL substrate and image the blot.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Visualizations
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low or no protein degradation.
References
Interpreting negative results with Thalidomide-NH-C10-NH2 hydrochloride
This resource is designed for researchers, scientists, and drug development professionals using Thalidomide-NH-C10-NH2 hydrochloride in their experiments. It provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges, particularly in the context of developing Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic chemical compound used as a building block in drug discovery and chemical biology.[1][2] It features a thalidomide moiety, which is known to bind to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5] The molecule also contains a 10-carbon alkyl linker with a terminal amine group (-NH2), making it an ideal intermediate for synthesizing PROTACs.[1][6][7] The hydrochloride salt form generally enhances the compound's solubility and stability.
In a PROTAC, the thalidomide part acts as the "E3 ligase ligand," while the terminal amine is used to chemically link it to a "warhead"—a ligand that binds to a specific target protein of interest (POI).[8]
2. What is the mechanism of action for PROTACs derived from this compound?
PROTACs synthesized from this molecule function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[8] The mechanism involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via its thalidomide moiety), forming a key "POI-PROTAC-CRBN" ternary complex.[8][9]
-
Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with the target protein. This allows an E2-conjugating enzyme to transfer ubiquitin molecules onto lysine residues on the surface of the target protein.[10]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine that unfolds and degrades the tagged protein into small peptides.[8][11] The PROTAC molecule is then released and can act catalytically to degrade additional target protein molecules.[8]
PROTAC-mediated protein degradation pathway.
3. How should I store and handle this compound?
For optimal stability, the compound should be stored as a solid at room temperature. Stock solutions are typically prepared in a solvent like DMSO. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Interpreting Negative Results
A common challenge in PROTAC development is observing no degradation of the target protein. This guide provides a systematic approach to troubleshoot this issue.
Problem: My PROTAC, synthesized using Thalidomide-NH-C10-NH2, does not degrade the target protein.
This is a frequent roadblock. If you have confirmed that your PROTAC's "warhead" binds to the target protein, the issue likely lies in one of the subsequent steps of the PROTAC mechanism.[12]
Systematic Troubleshooting Workflow
The following workflow can help pinpoint the reason for the lack of degradation.
Logical workflow for troubleshooting a lack of PROTAC activity.[13]
Detailed Troubleshooting Steps & Solutions
| Potential Issue | Recommended Action & Rationale |
| 1. Flawed Experimental Setup | Verify Controls: Always include essential controls.[14] A proteasome inhibitor (e.g., MG132) should "rescue" or prevent degradation, confirming the process is proteasome-dependent. A positive control PROTAC (if available) confirms the cell system is working. A negative control compound (e.g., an inactive epimer) confirms specificity.[14] |
| 2. Compound Instability or Low Permeability | Check Solubility: Visually inspect stock solutions and media for precipitation. Poor solubility can lead to aggregation and inactivity.[13] Assess Permeability: If the compound cannot efficiently enter the cell, it cannot engage its targets. Cellular accumulation can be measured using techniques like LC-MS/MS. |
| 3. Incompetent Cellular Machinery | Confirm CRBN Expression: The recruited E3 ligase must be present in your cell line.[13] Verify the expression of Cereblon (CRBN) using Western blot. Check Proteasome Activity: The cell's proteasome must be active. This can be confirmed by observing the rescue of degradation with a proteasome inhibitor or by using specific proteasome activity assays.[12] |
| 4. No Ternary Complex Formation | Perform Co-Immunoprecipitation (Co-IP): This is the gold standard for verifying ternary complex formation in cells.[13] Pull down the target protein and blot for CRBN, or vice-versa. An increased signal for the co-precipitated partner in the presence of the PROTAC indicates complex formation.[12] Biophysical Assays: Techniques like TR-FRET or Surface Plasmon Resonance (SPR) can measure complex formation in vitro and determine binding affinities and cooperativity.[13] |
| 5. Inefficient Ubiquitination | Check Target Lysines: The ternary complex may form, but in a geometry where no surface lysine residues on the target protein are accessible to the E2 enzyme for ubiquitin transfer.[12] Perform Ubiquitination Assay: Directly measure the ubiquitination of your target protein. This can be done by immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot with an anti-ubiquitin antibody. |
| 6. The "Hook Effect" | Perform Dose-Response: At excessively high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the required ternary complex, leading to reduced degradation.[14] Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe the characteristic bell-shaped curve.[14] |
Key Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.[10]
Materials:
-
Cells expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[15][16]
-
BCA Protein Assay Kit
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibody and ECL substrate[10]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.[10]
-
Compound Treatment: Prepare serial dilutions of your PROTAC in culture medium. A typical range is 1 nM to 10 µM.[10] Include a vehicle-only control (e.g., DMSO). Treat cells for a relevant time course (e.g., 4, 8, 12, 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer.[15] Incubate on ice for 30 minutes. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[11][15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[9] Load equal amounts of protein onto an SDS-PAGE gel.[15]
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[9]
-
Incubate with the primary antibody against the target protein overnight at 4°C.[11][15]
-
Wash the membrane three times with TBST.[11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash three times with TBST.[11]
-
Detect bands using an ECL substrate and an imaging system.[9]
-
Strip and re-probe the membrane for a loading control protein to ensure equal loading.[11]
-
-
Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control signal for each sample. Express the normalized values relative to the vehicle-treated control.[11]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to confirm the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[9][17]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Ice-cold Co-IP Lysis Buffer (non-denaturing, e.g., containing 0.5-1.0% NP-40 or Triton X-100)
-
Primary antibody for immunoprecipitation (e.g., anti-Target Protein)
-
Protein A/G magnetic beads[9]
-
Primary antibodies for Western blot detection (e.g., anti-Target Protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal PROTAC concentration (and a vehicle control) for a short duration (e.g., 2-4 hours).[13] Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]
-
Immunoprecipitation:
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads three to four times with ice-cold wash buffer to remove non-specifically bound proteins.[9][12]
-
Elution: Elute the bound protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
Western Blot Analysis: Use the supernatant (eluate) for Western blotting. Probe separate blots or a single blot for both the immunoprecipitated protein (the "bait," e.g., Target Protein) and the suspected interacting partner (the "prey," e.g., CRBN).[12] A stronger band for CRBN in the PROTAC-treated sample compared to the vehicle control confirms the formation of the ternary complex.
Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein degradation analysis by western blot [bio-protocol.org]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
How to confirm CRBN engagement with Thalidomide-NH-C10-NH2 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the engagement of Cereblon (CRBN) with Thalidomide-NH-C10-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in CRBN engagement?
This compound is a derivative of thalidomide, a well-known ligand for the E3 ubiquitin ligase Cereblon (CRBN). It serves as a CRBN-recruiting moiety in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase. The thalidomide component of this compound binds to CRBN, while the terminal amine group on the C10 linker can be conjugated to a ligand for a specific protein of interest.[1][2]
Q2: Which techniques can be used to confirm CRBN engagement?
Several biophysical and cellular assays can be employed to confirm and quantify the engagement of your compound with CRBN. These include:
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of CRBN upon ligand binding in a cellular environment.[4]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the ligand, allowing for the determination of binding constants.[5]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a competitive ligand.[6][7]
-
Pull-down Assays followed by Western Blot: Can be used to demonstrate the interaction between an immobilized thalidomide analog and CRBN from a cell lysate.[8]
Q3: What is the mechanism of action of thalidomide and its analogs in CRBN-mediated protein degradation?
Thalidomide and its derivatives act as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[6][8] When a thalidomide-based PROTAC binds to CRBN, it induces a conformational change that creates a new binding surface for a target protein. This formation of a ternary complex (PROTAC-CRBN-Target Protein) leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]
Quantitative Data on CRBN Ligand Binding
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Human CRBN |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~300 nM | Human CRBN |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | Human CRBN |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.[5]
Experimental Protocols & Troubleshooting
Below are detailed protocols for key experiments to confirm CRBN engagement, along with troubleshooting guides.
Cellular Thermal Shift Assay (CETSA®)
This assay assesses target engagement by measuring the change in thermal stability of CRBN upon ligand binding.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing CRBN (e.g., HEK293, MM.1S) to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cell Harvest and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a specific anti-CRBN antibody.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble CRBN against the temperature for both treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the treated sample indicates stabilization of CRBN and confirms target engagement.[4]
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No shift in melting curve | Compound is not cell-permeable or does not bind to CRBN. | Confirm cell permeability with a different assay. Test a positive control CRBN ligand. |
| Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure uniform heating of all samples. Use a thermal cycler for precise temperature control. |
| Uneven cell lysis. | Ensure complete cell lysis by optimizing the freeze-thaw cycles or using a suitable lysis buffer. | |
| Weak Western blot signal | Low CRBN expression in the chosen cell line. | Use a cell line with higher endogenous CRBN expression or consider an overexpression system. |
| Poor antibody quality. | Use a validated, high-affinity anti-CRBN antibody. |
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a NanoLuc®-CRBN fusion protein.
Signaling Pathway:
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a NanoLuc®-CRBN expression vector.
-
The following day, seed the transfected cells into a white, 96-well plate.[10]
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET® 618 Ligand (tracer) to the cells and incubate.
-
Add this compound at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer.[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value for CRBN engagement.[10]
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low BRET signal | Low expression of NanoLuc-CRBN. | Optimize transfection efficiency. |
| Inactive NanoLuc® enzyme or substrate. | Use fresh substrate and ensure proper storage. | |
| High background signal | Non-specific binding of the tracer. | Titrate the tracer concentration to find the optimal signal-to-background window. |
| No dose-dependent decrease in BRET signal | Compound does not bind to CRBN or is not cell-permeable. | Verify compound integrity and solubility. Confirm cell permeability. |
| Incorrect filter sets on the luminometer. | Ensure the use of appropriate filters for donor and acceptor emission wavelengths. |
Pull-down Assay followed by Western Blot
This in vitro assay confirms the direct interaction between the thalidomide moiety and CRBN.
Logical Relationship:
Detailed Protocol:
-
Bead Preparation:
-
Covalently link a thalidomide analog to magnetic beads.[8]
-
-
Cell Lysis:
-
Lyse cells expressing CRBN to release cellular proteins.
-
-
Incubation:
-
Incubate the cell lysate with the thalidomide-conjugated beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.[8]
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using an anti-CRBN antibody to confirm the presence of CRBN.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No CRBN detected in eluate | Inefficient coupling of thalidomide to beads. | Verify the conjugation chemistry and efficiency. |
| CRBN is not expressed or is degraded in the lysate. | Confirm CRBN expression in the input lysate. Add protease inhibitors to the lysis buffer. | |
| High non-specific binding | Insufficient washing. | Increase the number and stringency of wash steps. |
| Inappropriate lysis or wash buffer. | Optimize the detergent and salt concentrations in the buffers. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Avoiding linker cleavage in Thalidomide-NH-C10-NH2 hydrochloride PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C10-NH2 hydrochloride Proteolysis Targeting Chimeras (PROTACs). The focus is on preventing and troubleshooting linker cleavage and other related stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of linker cleavage in my this compound PROTAC?
A1: Linker cleavage in thalidomide-based PROTACs, including those with an alkyl amine linker like -NH-C10-NH2, can be attributed to two main factors:
-
Hydrolytic Instability: The thalidomide moiety itself contains amide bonds within its phthalimide and glutarimide rings that are susceptible to hydrolysis under physiological pH (around 7.4).[1][2] This can lead to the cleavage of the E3 ligase-binding element from the rest of the PROTAC.
-
Metabolic Instability: The linker can be a target for metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver.[1][3] Common metabolic reactions include N-dealkylation and amide hydrolysis, which can break down the C10 alkyl chain.[4]
Q2: How does the "-NH-C10-NH2" linker influence the stability and efficacy of my PROTAC?
A2: The linker is a critical component that significantly impacts a PROTAC's properties:
-
Length and Flexibility: A 10-carbon alkyl chain provides considerable length and flexibility. While this can be advantageous for inducing a productive ternary complex between the target protein and the E3 ligase Cereblon (CRBN), excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5][6][7]
-
Composition: The alkyl nature of the linker makes it relatively hydrophobic, which can influence solubility and cell permeability.[7][8] The terminal amine groups are susceptible to metabolic modification.
-
Attachment Points: The points where the linker connects to the thalidomide and the target protein ligand are crucial. Suboptimal attachment can expose the linker to enzymatic degradation or sterically hinder the formation of the ternary complex.[2][4]
Q3: My PROTAC is showing low degradation efficiency. Could this be related to linker cleavage?
A3: Yes, low degradation efficiency is a common consequence of PROTAC instability.[1] If the linker is cleaved, the PROTAC is no longer able to bridge the target protein and the E3 ligase, thus preventing ubiquitination and subsequent degradation.[9] The resulting fragments can also act as competitive inhibitors, with the cleaved warhead binding to the target protein and the cleaved thalidomide moiety binding to CRBN, further reducing the efficacy of any remaining intact PROTAC.[4]
Q4: What are the first steps to troubleshoot suspected linker cleavage?
A4: A systematic approach is crucial. Start by assessing the chemical and metabolic stability of your PROTAC.
-
Chemical Stability Assessment: Incubate your PROTAC in relevant aqueous buffers (e.g., PBS at pH 7.4) and cell culture media without cells over a time course.[3]
-
Metabolic Stability Assessment: Perform in vitro assays using liver microsomes or plasma to determine the metabolic half-life of your PROTAC.[1][3]
-
Analytical Detection: Use LC-MS/MS to quantify the amount of intact PROTAC remaining at different time points and to identify any degradation products.[1] This will help you pinpoint the labile bonds.
Troubleshooting Guides
Issue 1: Rapid Degradation of PROTAC in In Vitro Assays
-
Symptom: LC-MS analysis shows a significant decrease in the concentration of the intact PROTAC over a short period (e.g., < 24 hours) in cell culture medium or plasma.
-
Possible Cause:
-
Troubleshooting Workflow:
Troubleshooting workflow for in vitro PROTAC degradation.
Issue 2: Low or No Target Protein Degradation in Cellular Assays
-
Symptom: Western blot or proteomic analysis shows minimal or no reduction in the target protein levels after treating cells with the PROTAC.
-
Possible Causes:
-
Troubleshooting Workflow:
Troubleshooting workflow for low protein degradation.
Data Summary
The following table summarizes the key factors influencing linker stability and their potential impact on experimental outcomes.
| Parameter | Impact on Stability | Potential Consequences of Suboptimal Design | Recommended Action |
| Linker Length | An optimal length is required to bridge the target and E3 ligase without inducing strain or excessive flexibility.[5][8] | Too Short: Steric hindrance, no ternary complex formation.[7] Too Long: Unproductive binding, reduced degradation efficiency.[7] | Synthesize a library of PROTACs with varying linker lengths (e.g., C8, C10, C12) and empirically determine the optimum. |
| Linker Composition | Hydrophobic linkers (alkyl chains) may have lower solubility but can aid cell permeability. Hydrophilic linkers (PEG) can improve solubility.[8] | Poor solubility can lead to compound precipitation in assays.[1] Metabolically labile groups can be cleaved. | Incorporate more rigid structures (e.g., piperazine rings) or replace metabolically "soft spots" to enhance stability.[3][] |
| Attachment Points | The connection points on the thalidomide and warhead influence the linker's solvent exposure and the geometry of the ternary complex.[2] | Incorrect attachment can disrupt binding to the target or E3 ligase, or expose the linker to metabolic enzymes. | Use structural biology (if available) or medicinal chemistry intuition to select solvent-exposed positions for linker attachment that do not interfere with key binding interactions. |
| Thalidomide Moiety | The glutarimide and phthalimide rings are susceptible to hydrolysis.[1][2] | Cleavage of the CRBN-binding element, rendering the PROTAC inactive. | Perform stability studies at physiological pH. If hydrolysis is rapid, consider using more stable thalidomide analogs. |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test PROTAC and positive control (a compound with known metabolic instability).
-
Human Liver Microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Prepare the HLM suspension in phosphate buffer on ice.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test PROTAC at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN.
-
PROTAC of interest.
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and membranes (e.g., PVDF).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample, mix with loading buffer, and denature.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Stability with Thalidomide-NH-C10-NH2 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Thalidomide-NH-C10-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand for developing Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to ternary complex formation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound is a key building block for synthesizing PROTACs.[1][2] The thalidomide portion serves as a ligand that binds specifically to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] The C10-NH2 portion is a 10-carbon aliphatic linker with a terminal amine group. This amine allows you to covalently attach a ligand for your specific protein of interest (POI), creating a bifunctional PROTAC molecule.[1][4] This PROTAC then acts as a bridge to bring the POI and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the POI.[3][4]
Q2: What is the "hook effect" and how does it relate to ternary complex formation?
A2: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[3][5] This results in a bell-shaped dose-response curve.[3] It occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation.[3][6][7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[5][6]
Q3: What is "cooperativity" in the context of a ternary complex, and why is it important?
A3: Cooperativity refers to the influence that the binding of the first protein (either POI or CRBN) to the PROTAC has on the binding of the second protein.[3] Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is a key driver for potent protein degradation.[3] It stabilizes the ternary complex over the binary ones, which can also help reduce the hook effect.[3][8] The linker connecting the thalidomide and POI-binding moieties plays a critical role in determining cooperativity.[3]
Q4: Can the thalidomide component of my PROTAC cause off-target effects?
A4: Yes. The thalidomide moiety itself can recruit and lead to the degradation of endogenous proteins known as "neosubstrates."[7] The most well-characterized neosubstrates of CRBN are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7] It is important to assess the degradation of these known off-targets, for example by Western Blot, when characterizing your PROTAC.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Degradation of Target Protein
| Potential Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | Optimize PROTAC Concentration: Perform a wide dose-response experiment to rule out the "hook effect" and find the optimal concentration.[5][6] Assess Linker Suitability: The 10-carbon linker may not be optimal for your specific POI. Consider synthesizing analogs with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[6][9] |
| Low E3 Ligase or Target Protein Expression | Verify Protein Expression: Use Western Blotting or qPCR to confirm that both the target protein and CRBN are expressed at sufficient levels in your chosen cell model.[5][6] Consider using a positive control cell line with known high expression.[6] |
| Poor Cell Permeability or PROTAC Instability | Confirm Target Engagement in Cells: Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm the PROTAC is entering the cells and binding to its target.[6] Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture medium and cell lysates over time. Thalidomide and its derivatives can be susceptible to hydrolysis.[10] |
| Non-Productive Ternary Complex Geometry | Redesign the Linker: Even if a ternary complex forms, its geometry might not be suitable for efficient ubiquitin transfer. Altering linker attachment points, length, or rigidity can promote a more productive conformation.[5] |
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
| Potential Cause | Recommended Solution |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[6] Factors like protein localization, post-translational modifications, and competing endogenous binders can influence ternary complex formation in cells.[6] |
| Lack of Corroborating Evidence | Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET, Western Blot) assays to build a comprehensive picture of your PROTAC's activity.[6] |
| Poor Cell Permeability | A PROTAC may be potent in a biochemical assay but show no activity in cells if it cannot cross the cell membrane efficiently. This is a common issue for PROTACs, which are often large molecules.[11] |
Problem 3: Significant Off-Target Protein Degradation Observed
| Potential Cause | Recommended Solution |
| High PROTAC Concentration | High concentrations can exacerbate off-target effects, including the degradation of known thalidomide neosubstrates (e.g., IKZF1, IKZF3).[7] |
| Formation of Stable Off-Target Ternary Complexes | Your PROTAC may be forming productive ternary complexes with unintended proteins. |
| Downstream Effects of On-Target Degradation | The degradation of your intended target may be affecting the stability of its interacting partners or downstream signaling pathways.[7] |
Quantitative Data Summary
The following tables provide representative data for the characterization of a hypothetical PROTAC synthesized using this compound, targeting the protein BRD4.
Table 1: Cellular Degradation Potency and Efficacy
| Compound | Target Protein | DC₅₀ (nM) ¹ | Dₘₐₓ (%) ² |
| PROTAC-C10 | BRD4 | 15 | 95 |
| PROTAC-C10 | IKZF1 (Off-Target) | 850 | 60 |
| Pomalidomide | IKZF1 | 50 | 90 |
¹ DC₅₀: Concentration for 50% maximal degradation. ² Dₘₐₓ: Maximum percentage of degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| Interaction | Assay | Kᴅ (nM) ³ | Cooperativity (α) ⁴ |
| PROTAC-C10 + BRD4 | SPR | 120 | N/A |
| PROTAC-C10 + CRBN | SPR | 250 | N/A |
| BRD4 + PROTAC-C10 + CRBN | TR-FRET | 25 | 4.8 |
³ Kᴅ: Equilibrium dissociation constant. ⁴ Cooperativity (α) is a measure of the enhancement of binding in the ternary complex versus the binary complexes. An α > 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation at each PROTAC concentration.[6]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation: Prepare assay buffer and solutions of your tagged target protein (e.g., His-tagged POI), tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1), and serial dilutions of your PROTAC.
-
Reaction Setup: In a microplate, add the POI, E3 ligase, and PROTAC dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate to allow for ternary complex formation. The incubation time should be optimized (e.g., 60-180 minutes).[5]
-
Detection: Add the FRET donor (e.g., terbium-conjugated anti-GST antibody) and FRET acceptor (e.g., fluorescently labeled anti-His antibody). Incubate to allow for antibody binding.
-
Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates the proximity of the donor and acceptor antibodies, confirming the formation of the ternary complex.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation of Thalidomide-NH-C10-NH2 Hydrochloride PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Thalidomide-NH-C10-NH2 hydrochloride in their Proteolysis Targeting Chimera (PROTAC) experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PROTAC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation and why is it a concern for this compound?
A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, often insoluble complexes. Due to their high molecular weight and the hydrophobic nature of the C10 alkyl linker, thalidomide-based PROTACs like this compound are particularly susceptible to aggregation in aqueous solutions. This is a significant concern because aggregated PROTACs are generally inactive, as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase, Cereblon (CRBN). Aggregation can lead to reduced efficacy, poor reproducibility, and interference in various assays.
Q2: What are the primary causes of aggregation for my this compound PROTAC?
A2: The primary causes of aggregation for this PROTAC are multifactorial and can be attributed to both its intrinsic properties and experimental conditions:
-
Intrinsic Physicochemical Properties: The long C10 alkyl chain significantly increases the hydrophobicity and lipophilicity of the molecule, reducing its aqueous solubility.
-
High Concentration: Exceeding the solubility limit of the PROTAC in your experimental buffer is a direct cause of aggregation.
-
Buffer Composition: The pH, ionic strength, and presence or absence of certain excipients in your buffer can influence the stability of the PROTAC.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of the PROTAC into an aqueous buffer can cause it to precipitate out of solution.
-
Temperature and Incubation Time: Fluctuations in temperature or prolonged incubation periods can destabilize the PROTAC and promote aggregation.
Q3: How can I visually inspect my PROTAC solution for signs of aggregation?
A3: A simple visual inspection can often be the first indicator of an aggregation problem. Look for the following signs in your PROTAC solution:
-
Cloudiness or Turbidity: A clear solution that becomes hazy or opaque is a strong indication of insoluble aggregate formation.
-
Precipitate: The presence of visible particles, either suspended in the solution or settled at the bottom of the tube, confirms significant aggregation.
If you observe either of these, it is crucial to perform more quantitative analysis to understand the extent of the aggregation.
Troubleshooting Guides
Issue 1: My PROTAC solution is cloudy or has visible precipitate.
This is a clear sign of poor solubility and significant aggregation. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for PROTAC Aggregation
Caption: A logical workflow for troubleshooting PROTAC aggregation.
Table 1: Recommended Solvent and Buffer Optimization Strategies
| Strategy | Recommended Parameters | Rationale |
| Solvent for Stock | 100% Anhydrous DMSO | High-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions of hydrophobic molecules. |
| pH Adjustment | pH 6.0 - 8.0 | Moving the buffer pH away from the PROTAC's isoelectric point (pI) can increase its net charge and improve solubility. |
| Salts (e.g., NaCl) | 50 - 250 mM | Shielding electrostatic interactions can prevent aggregation. |
| Solubility Enhancers | 5% - 20% (v/v) Glycerol | Acts as a stabilizer and increases solvent viscosity, which can reduce aggregation rates. |
| 0.01% - 0.1% (w/v) Polysorbate 20/80 | Non-ionic surfactants can help to solubilize hydrophobic compounds. |
Issue 2: My PROTAC shows low activity, and I suspect aggregation is the cause.
Even if your solution appears clear, soluble oligomers may be present and inhibiting the activity of your PROTAC. It is essential to use biophysical techniques to detect these smaller aggregates.
Experimental Protocols
Here are detailed protocols for three common methods to detect and quantify PROTAC aggregation.
Protocol 1: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare your this compound PROTAC solution in the final experimental buffer at the desired concentration.
-
Ensure the buffer is filtered through a 0.2 µm filter to remove any dust or particulate matter.
-
Centrifuge the final PROTAC solution at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer 10-50 µL of the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the temperature of your experiment (e.g., 25°C or 37°C).
-
Allow the sample to equilibrate inside the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform 10-15 measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a monomeric sample.
-
The presence of peaks at larger hydrodynamic radii or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, providing a quantitative measure of monomeric versus aggregated species.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., a silica-based column with a pore size of 100-300 Å) with the mobile phase (your experimental buffer) at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare your PROTAC sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Acquisition:
-
Inject a defined volume of your sample (e.g., 20-100 µL) onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm or a wavelength specific to your molecule).
-
-
Data Analysis:
-
Aggregates will elute earlier than the monomeric PROTAC.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
Protocol 3: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of PROTAC aggregates.
Methodology:
-
Sample Preparation (Negative Staining):
-
Apply a small volume (3-5 µL) of your PROTAC solution to a glow-discharged carbon-coated copper grid for 1-2 minutes.
-
Blot away the excess sample with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water.
-
Stain the grid with a 2% (w/v) uranyl acetate solution for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Data Analysis:
-
Observe the morphology of any aggregates present (e.g., amorphous, fibrillar).
-
Measure the size of the aggregates.
-
Signaling Pathway and Mechanism of Action
Understanding the intended biological pathway is crucial for troubleshooting. Aggregation disrupts the formation of the critical ternary complex.
PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
By systematically addressing the potential causes of aggregation and employing the appropriate analytical techniques, researchers can overcome these challenges and obtain reliable and reproducible data in their PROTAC-based experiments.
Technical Support Center: Cell-Based Assay Optimization for Thalidomide-NH-C10-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays involving Thalidomide-NH-C10-NH2 hydrochloride. This molecule serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell-based assays?
This compound is a synthetic, thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is primarily used as a building block for the synthesis of PROTACs.[1] In a PROTAC, this moiety serves to recruit the CRBN E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Q2: What is the mechanism of action for a PROTAC synthesized with this compound?
A PROTAC synthesized using this compound is a heterobifunctional molecule. One end binds to the target protein, and the thalidomide moiety binds to CRBN, a component of the CULLIN-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[3] This brings the target protein and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-CRBN). This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3]
Q3: What are the critical starting points for optimizing a cell-based assay with a new PROTAC?
Before beginning, it is crucial to:
-
Confirm Target and E3 Ligase Expression: Verify that your chosen cell line endogenously expresses both the protein of interest and Cereblon (CRBN) at sufficient levels using techniques like Western blotting or qPCR.[4]
-
Determine Optimal Concentration Range: Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal working concentration for your PROTAC and to characterize the "hook effect."[4][5]
-
Establish an Appropriate Time Course: The kinetics of protein degradation can vary. It is recommended to perform a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to determine the optimal endpoint for measuring maximal degradation.
Q4: How do I prepare and store this compound and PROTACs derived from it?
For long-term storage, the solid compound should be stored at -20°C. For experimental use, prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO.[6] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[4][7] When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with PROTACs utilizing this compound.
Problem 1: No or Weak Degradation of the Target Protein
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and to assess for a potential "hook effect."[4][5] |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the time of maximal degradation. Some proteins are degraded and resynthesized rapidly. |
| Low E3 Ligase (CRBN) Expression | Confirm CRBN expression levels in your cell line via Western blot or qPCR. Consider using a different cell line with higher CRBN expression.[4] |
| Poor Cell Permeability | The long C10 alkyl linker may increase lipophilicity, potentially affecting cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays like NanoBRET™ to confirm intracellular target binding.[8] |
| Compound Instability/Solubility Issues | Thalidomide and its analogs can be unstable in aqueous solutions at physiological pH, undergoing hydrolysis.[6][9] Prepare fresh working solutions for each experiment. The long alkyl chain may also decrease aqueous solubility.[10] Visually inspect the media for any precipitation after adding the compound. |
| Inefficient Ternary Complex Formation | The length and composition of the linker are critical for productive ternary complex formation. If possible, test analogs with different linker lengths or compositions. Biophysical assays like TR-FRET or surface plasmon resonance (SPR) can be used to confirm ternary complex formation in vitro.[11] |
Problem 2: The "Hook Effect" is Observed
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[5]
| Possible Cause | Suggested Solution |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can independently bind the target protein and CRBN, preventing the formation of the productive ternary complex.[5] |
| Solution | Operate within the optimal concentration range identified in your dose-response experiments. Lower concentrations are often more effective.[5] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistency in cell passage number, confluency, and growth conditions.[4] |
| Degradation of PROTAC Stock Solution | Aliquot the stock solution and store it at -80°C to prevent degradation from multiple freeze-thaw cycles.[4] |
| Inaccurate Pipetting | Use calibrated pipettes and prepare a master mix for treating multiple wells to minimize pipetting errors.[4] |
Quantitative Data Summary
Specific quantitative data for PROTACs using a Thalidomide-NH-C10-NH2 linker is not widely available in the public domain. The following table presents representative data for other CRBN-recruiting PROTACs to serve as a benchmark for expected potency.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | BCR-ABL | Pomalidomide | PEG/Alkyl | K562 | 4.4 | >90 |
| PROTAC 2 | SHP2 | Thalidomide | PEG/Alkyl | MOLM-13 | 43 | >90 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol quantifies the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Target-expressing cell line
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will keep them in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein per lane on an SDS-PAGE gel.[3]
-
Protein Transfer and Immunoblotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities. Normalize the target protein signal to the loading control.[12]
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Target-expressing cell line
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium. Allow cells to adhere overnight.[3]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[3]
-
Assay Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the signal.[3]
-
Data Analysis: Measure luminescence. Subtract the background and calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.[3]
Visualizations
Caption: General experimental workflow for PROTAC evaluation.
Caption: PROTAC-induced protein degradation pathway.
Caption: Logical workflow for troubleshooting lack of degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-NH-C10-NH2 hydrochloride
Welcome to the technical support center for Thalidomide-NH-C10-NH2 hydrochloride, a Thalidomide-based Cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, bifunctional molecule. It comprises the core structure of thalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and is attached to a 10-carbon alkyl amine linker.[1][2][4] Its primary application is as a building block in the synthesis of PROTACs. In a PROTAC, this molecule serves as the E3 ligase recruiter, which is then connected via its terminal amine group to a ligand for a specific protein of interest (POI), thereby targeting that protein for degradation.[1][2]
Q2: Why is the C10 alkyl linker significant in this molecule?
A2: The linker is a critical component of a PROTAC, and its length and composition heavily influence the PROTAC's efficacy, selectivity, and physicochemical properties.[5][6][] An alkyl chain, such as the 10-carbon (C10) chain, provides significant conformational flexibility.[5] The linker's length must be empirically optimized; if it's too short, it can cause steric hindrance preventing the formation of a stable ternary complex (POI-PROTAC-CRBN), while a linker that is too long may not effectively bring the POI and E3 ligase into proximity for ubiquitination.[5][6]
Q3: What are the primary off-target effects associated with thalidomide-based PROTACs?
A3: The primary off-target effects arise from the thalidomide moiety itself altering the substrate specificity of CRBN.[8] This can lead to the recruitment and degradation of unintended endogenous proteins, often called "neosubstrates."[8][9] Well-known neosubstrates of the CRBN-thalidomide complex include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as GSPT1 and SALL4.[8][9][10] Degradation of these proteins can lead to unintended biological consequences.[9][]
Q4: How does the hydrochloride salt form affect the compound's properties?
A4: The hydrochloride salt is used to improve the solubility and stability of the parent molecule, which often contains basic amine groups. By forming a salt, the compound's polarity is increased, which can enhance its aqueous solubility and make it easier to handle and formulate in experimental buffers. However, the overall solubility of the final PROTAC will be determined by the properties of the entire molecule, including the often-lipophilic protein-of-interest ligand.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor Solubility and Compound Precipitation
Q: My final PROTAC, synthesized using Thalidomide-NH-C10-NH2, precipitates when I dilute it from a DMSO stock into my aqueous cell culture medium. What can I do?
A: This is a common issue, as PROTACs are often large, hydrophobic molecules with poor aqueous solubility.[12][13] The hydrophobic C10 alkyl chain can contribute to this problem.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Exceeding Kinetic Solubility | The final concentration in your medium is above the compound's kinetic solubility limit. Solution: First, determine the kinetic solubility limit experimentally (see Protocol 3). If possible, perform your assays at concentrations below this limit.[13] |
| Rapid Precipitation | Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation. Solution: Add the DMSO stock to your medium dropwise while vortexing or stirring vigorously to ensure rapid mixing.[12][13] |
| Inherent Low Solubility | The overall molecule is too hydrophobic. Solution 1: Increase the serum concentration (e.g., from 10% to 20% FBS) in your cell culture medium, as serum proteins can help solubilize hydrophobic compounds.[12] Solution 2: Explore the use of formulation strategies like creating amorphous solid dispersions or using nanoformulations, although this is more common in later-stage development.[14] |
| Incorrect Solvent | DMSO may not be the optimal primary solvent. Solution: While DMSO is most common, test other organic solvents like ethanol or DMF for the initial stock solution, ensuring they are compatible with your assay. |
Problem 2: No Target Protein Degradation Observed
Q: I treated my cells with the PROTAC, but a Western blot shows no reduction in my protein of interest (POI) at any concentration.
A: A lack of degradation can stem from multiple points in the PROTAC mechanism of action.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Ternary Complex | The C10 linker may be a suboptimal length for your specific POI and CRBN, preventing a stable ternary complex.[5][6] Solution: This is a fundamental design flaw. The best course is to synthesize additional PROTACs with varying linker lengths (e.g., C8, C12) or different compositions (e.g., PEG linkers) to find an optimal geometry.[5][15] |
| Low E3 Ligase Expression | The cell line used may have low endogenous expression of CRBN. Solution: Confirm CRBN expression levels in your cell line via Western blot or qPCR. If low, switch to a cell line known to have higher CRBN expression.[9] |
| Impaired Cell Permeability | The PROTAC is too large or polar to efficiently cross the cell membrane.[16] The long, flexible C10 chain may adopt conformations that are not conducive to membrane passage. Solution: Evaluate permeability using a Caco-2 assay.[16] Consider linker modifications to balance hydrophilicity and lipophilicity, such as incorporating PEG units or rigid moieties.[5][] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell. Solution: Use LC-MS to assess the stability of your compound in media over the course of the experiment.[13] |
Problem 3: The "Hook Effect" is Observed
Q: My dose-response curve is bell-shaped. Degradation is potent at intermediate concentrations but gets weaker at the highest concentrations. Why is this happening?
A: This is the classic "hook effect," a signature phenomenon for PROTACs.[17][18][19]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC saturates both the POI and CRBN independently.[18][19] This leads to the formation of "POI-PROTAC" and "PROTAC-CRBN" binary complexes, which compete with and prevent the formation of the productive "POI-PROTAC-CRBN" ternary complex required for degradation.[18] |
| Accurate Potency Determination | Solution: The primary solution is experimental, not a compound flaw. Perform a more detailed dose-response curve with more data points at lower concentrations (e.g., from 0.1 nM to 10 µM) to accurately identify the optimal concentration for maximum degradation (Dmax) and the DC50 value.[17] Do not assume that higher concentrations will yield a better effect.[17] |
| Improving PROTAC Design | Solution: In the design phase, aim for PROTACs that exhibit positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other. This stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[17] |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most direct method to quantify PROTAC-induced degradation of a target protein.[20]
Methodology:
-
Cell Seeding: Seed cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete cell culture medium. A recommended starting range is 0.1 nM to 10 µM to capture a full dose-response curve, including any potential hook effect.[17] Also include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[20]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for each sample.[20]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Also probe for a loading control (e.g., β-actin, GAPDH). Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream effect of POI degradation on cell health and proliferation by measuring ATP levels.[21]
Methodology:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with the same serial dilutions of your PROTAC as used for the Western blot.
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours), which may be longer than the degradation experiment to allow for phenotypic effects to manifest.
-
Assay Procedure: Equilibrate the plate to room temperature for ~30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Protocol 3: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of your PROTAC in a specific buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous test buffer (e.g., PBS or cell culture medium) in a 96-well plate. This creates a range of final PROTAC concentrations.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.
-
Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Signaling and Experimental Pathways
Caption: PROTAC mechanism of action and the cause of the hook effect.
Caption: Standard experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for lack of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Strategies to enhance Thalidomide-NH-C10-NH2 hydrochloride PROTAC potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Thalidomide-NH-C10-NH2 hydrochloride and other thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low to no degradation of my target protein. What are the initial troubleshooting steps?
A1: When a thalidomide-based PROTAC fails to induce degradation, several key factors should be investigated systematically. The primary areas of concern are the integrity of the PROTAC, the biological context of the assay, and the formation of a productive ternary complex.[1]
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the assay media can significantly impact its activity.[1]
-
Verify E3 Ligase Expression: Ensure that the cell line used for your experiment expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[1][2] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1][2]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.[1]
-
Evaluate Cell Permeability: Poor cell permeability is a known challenge for PROTACs due to their large size and high molecular weight.[1][3] A significant drop in potency between biochemical and cellular assays can indicate poor cell permeability.[3]
-
Investigate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.[1][2]
Q2: How critical is the linker in my this compound PROTAC, and how can it be optimized?
A2: The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy.[4][5] It significantly influences the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[4] The 10-carbon alkyl chain (-C10-) in your PROTAC provides a certain length and flexibility. Optimization can be approached by considering:
-
Linker Length: A "Goldilocks effect" is often observed where a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[6] Synthesizing and testing a series of PROTACs with varying alkyl chain lengths (e.g., C8, C12) can help identify the optimal length for your specific target.
-
Linker Composition: While your PROTAC has an alkyl linker, incorporating other chemical moieties can alter its properties. For instance, polyethylene glycol (PEG) units can increase hydrophilicity and improve solubility and cell permeability.[4][6][7]
-
Attachment Point: The point of attachment on the thalidomide scaffold significantly impacts a PROTAC's properties.[2][8] While the "NH" in your PROTAC name suggests a specific linkage, exploring other attachment points on the phthalimide ring (C4 or C5 positions) can be a strategy to improve potency or reduce off-target effects.[2][8]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at these high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the productive ternary complex.[1] To avoid this, it is essential to perform a full dose-response curve with a broad range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for degradation.[1]
Q4: How do I confirm that my PROTAC is working through the intended mechanism of action?
A4: To confirm that your thalidomide-based PROTAC is inducing degradation via the ubiquitin-proteasome system, you should perform the following control experiments:
-
Proteasome Inhibition: Co-treatment of your cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation.[2] This confirms that the degradation is proteasome-dependent.[2]
-
CRBN Dependence: Use a negative control where the thalidomide ligand is modified to prevent binding to CRBN (e.g., an epimer).[9] This control should not induce degradation, confirming that the effect is CRBN-dependent.
-
In-cell Ubiquitination Assay: An increased smear of ubiquitinated target protein upon PROTAC treatment (often in the presence of a proteasome inhibitor) can be detected by immunoprecipitation followed by western blotting for ubiquitin.[1] This provides direct evidence of target ubiquitination.
Troubleshooting Guides
Problem 1: Low or no target degradation observed.
| Possible Cause | Recommended Action | Relevant Assays |
| Poor Cell Permeability | Synthesize analogs with improved physicochemical properties (e.g., incorporating PEG units in the linker).[3] | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assay.[3] |
| Low CRBN Expression | Select a cell line with higher endogenous CRBN expression. | Western Blot for CRBN expression.[1][2] |
| "Hook Effect" | Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM).[1][2] | Western Blot, In-Cell Western, or targeted mass spectrometry. |
| Suboptimal Linker | Synthesize and test a series of PROTACs with varying linker lengths and compositions.[10] | Degradation assays (Western Blot). |
| Inefficient Ternary Complex Formation | Confirm binary binding to both the target and CRBN. Assess ternary complex formation directly. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, NanoBRET.[10] |
Problem 2: Significant off-target protein degradation.
| Possible Cause | Recommended Action | Relevant Assays |
| High PROTAC Concentration | Use the lowest effective concentration that achieves robust on-target degradation.[9] | Dose-response experiments for both on-target and off-target proteins. |
| Formation of Stable Off-Target Ternary Complexes | Modify the linker attachment point on the thalidomide moiety (e.g., to the C5-position) to reduce degradation of known neosubstrates like IKZF1 and IKZF3.[2][8] | Quantitative mass spectrometry-based proteomics.[11] |
| Degradation-Independent Activity | Use a non-degrading control PROTAC (e.g., with a mutated CRBN ligand) to see if the phenotype persists.[9] | Phenotypic assays. |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables provide representative data for thalidomide-based PROTACs to illustrate the impact of linker composition and target selection.
Table 1: Representative Degradation Data for a Thalidomide-Based PROTAC Targeting BRD4
| Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 (On-Target) | Jurkat | 15 | >95 |
| IKZF1 (Off-Target) | Jurkat | 802 | ~60 |
Data is illustrative and compiled from representative studies.[9] Experimental conditions may vary.
Table 2: Impact of Linker Composition on BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | ~1000 | >90 |
Data is illustrative and compiled from representative studies.[5] Experimental conditions may vary.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the amount of target protein remaining after PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).[5] Wash and incubate with an HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein level to the loading control.[5]
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
Objective: To measure the formation of the Target-PROTAC-CRBN ternary complex in vitro.
-
Reagent Preparation: Use recombinant, tagged proteins (e.g., His-tagged CRBN/DDB1 and GST-tagged target protein). Prepare a serial dilution of the PROTAC in an appropriate assay buffer.[2]
-
Complex Formation: In a 384-well plate, incubate the tagged target protein and E3 ligase with the varying concentrations of the PROTAC.[2]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to all wells.[7]
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein binding and proximity-based signal generation.[2]
-
Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Thalidomide-NH-C10-NH2 Hydrochloride and Pomalidomide-Based PROTACs in Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective elimination of disease-causing proteins. A critical decision in the design of many PROTACs is the choice of the E3 ligase-recruiting moiety. This guide provides an objective comparison between Thalidomide-NH-C10-NH2 hydrochloride, a building block for constructing Cereblon (CRBN)-recruiting PROTACs, and the well-established class of pomalidomide-based PROTACs. This analysis is supported by a synthesis of available experimental data to inform the rational design of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade a target protein of interest (POI). They are composed of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Thalidomide and its more potent analog, pomalidomide, are widely utilized ligands for the CRBN E3 ligase.[2]
This compound is a derivative of thalidomide featuring a 10-carbon linker with a terminal amine group. This amine provides a reactive handle for conjugation to a POI ligand, thus serving as a foundational component for the synthesis of thalidomide-based PROTACs.[3][4] In contrast, pomalidomide-based PROTACs are a class of degraders that incorporate pomalidomide as the CRBN-recruiting element.
Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase Complex
Both thalidomide and pomalidomide-based PROTACs function by recruiting the CRL4^CRBN^ E3 ubiquitin ligase complex to a specific protein of interest.[5] The core mechanism involves the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6]
The key distinction lies in the intrinsic binding affinity of the E3 ligase ligand for CRBN. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[2] This enhanced affinity can contribute to more stable ternary complex formation, potentially leading to more efficient and potent protein degradation.[7]
Caption: General mechanism of action for CRBN-based PROTACs.
Quantitative Data Comparison: A Case Study on BRD4 Degradation
Disclaimer: The following data is compiled from different studies. Experimental conditions may vary, and direct comparisons should be made with caution.
| E3 Ligase Ligand | PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Thalidomide-based | dBET1 | BRD4 | Various | ~30 | >90 | [8] |
| Pomalidomide-based | ARV-825 | BRD4 | Various | <1 | >95 | [8] |
| Pomalidomide-based | MZ1 (VHL-based for comparison) | BRD4 | 22Rv1 | <100 | >90 | [8] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation.
The available data suggests that pomalidomide-based PROTACs, such as ARV-825, can achieve significantly lower DC₅₀ values, indicating higher potency in inducing BRD4 degradation compared to the thalidomide-based dBET1. This is consistent with the higher binding affinity of pomalidomide for CRBN.
Experimental Protocols
Rigorous experimental validation is crucial for characterizing the performance of any PROTAC. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[9]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. Western Blotting:
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[3]
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Culture [label="1. Cell Culture &\nPROTAC Treatment"];
Cell_Lysis [label="2. Cell Lysis &\nProtein Quantification"];
SDS_PAGE [label="3. SDS-PAGE"];
Transfer [label="4. Protein Transfer"];
Immunoblotting [label="5. Immunoblotting"];
Detection [label="6. Signal Detection"];
Data_Analysis [label="7. Data Analysis\n(DC50 & Dmax)"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cell_Culture;
Cell_Culture -> Cell_Lysis;
Cell_Lysis -> SDS_PAGE;
SDS_PAGE -> Transfer;
Transfer -> Immunoblotting;
Immunoblotting -> Detection;
Detection -> Data_Analysis;
Data_Analysis -> End;
}
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-CRBN ternary complex in cells.[10]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.
- Lyse the cells in a non-denaturing Co-IP lysis buffer.
2. Immunoprecipitation:
- Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody against the target protein or a tag on the protein overnight at 4°C.
- Add Protein A/G beads to capture the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein (and vice-versa) confirms the formation of the ternary complex.
Protocol 3: NanoBRET™ Ternary Complex Assay
This is a live-cell assay to quantitatively measure the formation and stability of the ternary complex.[11]
1. Cell Preparation:
- Use cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
2. Assay Setup:
- Seed the cells in a 96-well or 384-well plate.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
- Treat the cells with a serial dilution of the PROTAC.
3. BRET Measurement:
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increased BRET signal indicates the proximity of the NanoLuc®-tagged POI and the HaloTag®-tagged CRBN, confirming ternary complex formation.
4. Data Analysis:
- Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Signaling Pathways
The core signaling pathway hijacked by these PROTACs is the ubiquitin-proteasome system. The PROTAC acts as an adapter to bring a new substrate (the POI) to the CRL4^CRBN^ E3 ligase complex.
Caption: Logical relationship of a PROTAC hijacking the CRBN E3 ligase.
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. This compound provides a versatile building block for synthesizing novel thalidomide-based PROTACs. However, the available data consistently suggests that pomalidomide's higher intrinsic binding affinity for CRBN often translates into more potent degraders with lower DC₅₀ values.[2]
The choice between a thalidomide-based scaffold and a pomalidomide-based one will ultimately depend on the specific target protein, the desired physicochemical properties of the final PROTAC, and the synthetic strategy. For researchers aiming to develop highly potent degraders, pomalidomide may offer an initial advantage. Nevertheless, the modular nature of PROTACs, where the linker and POI ligand also play critical roles in determining efficacy and selectivity, means that thalidomide-based PROTACs can also be optimized to achieve potent and selective protein degradation. Rigorous experimental evaluation using the protocols outlined above is essential to characterize and compare the performance of any newly developed PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.in]
Comparative Guide: Thalidomide-NH-C10-NH2 Hydrochloride vs. Lenalidomide for CRBN Recruitment
This guide provides a detailed comparison of Thalidomide-NH-C10-NH2 hydrochloride and lenalidomide in their capacity to recruit Cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex. The comparison is based on available biochemical and cellular data, with a focus on their application in targeted protein degradation.
Overview and Mechanism of Action
Lenalidomide is a well-established immunomodulatory drug (IMiD) that functions as a molecular glue. It binds to CRBN, inducing a conformational change that leads to the recruitment and subsequent ubiquitination and degradation of specific neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).
This compound represents a class of thalidomide derivatives often used as building blocks for Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the thalidomide moiety serves as the CRBN-recruiting ligand, which is connected via a linker (in this case, a 10-carbon chain with terminal amines) to a ligand for a specific protein of interest (POI). The entire PROTAC molecule then facilitates the formation of a ternary complex between CRBN, the PROTAC, and the POI, leading to the POI's degradation.
The primary difference in their application lies in their intended targets: lenalidomide directly recruits endogenous neosubstrates, while thalidomide derivatives with linkers are designed to recruit a chosen POI.
Quantitative Comparison of CRBN Recruitment and Target Degradation
While direct comparative data for "this compound" is not available in the literature, we can infer its performance based on studies of similar thalidomide-linker constructs used in PROTACs. The following tables summarize key performance metrics for lenalidomide and representative thalidomide-based PROTACs.
Table 1: Biochemical and Cellular Activity
| Parameter | Lenalidomide | Thalidomide-based PROTAC (Representative) | Description |
| CRBN Binding Affinity (Kd) | ~250 nM | 100-500 nM | Measures the direct binding strength to CRBN. |
| Ternary Complex Affinity (Kd) | Target-dependent (e.g., ~25 nM with GSPT1) | Target-dependent | Measures the stability of the CRBN-compound-Target complex. |
| Target Degradation (DC50) | Target-dependent (e.g., ~1-10 nM for IKZF1) | Target-dependent (can be sub-nanomolar) | Concentration required to degrade 50% of the target protein in cells. |
| Maximal Degradation (Dmax) | >90% for IKZF1 | Often >90% | The maximum percentage of target protein degradation achievable. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of CRBN-mediated protein degradation and a typical experimental workflow to assess ternary complex formation.
Caption: CRBN-mediated protein degradation pathway.
Caption: Co-Immunoprecipitation experimental workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to verify the formation of the CRBN-recruiter-target complex in a cellular context.
Materials:
-
Cells expressing CRBN and the target protein.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against CRBN (for immunoprecipitation).
-
Antibody against the target protein (for Western blot detection).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot apparatus.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of lenalidomide or the thalidomide-based PROTAC for a specified time.
-
Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to detect its presence in the CRBN immunoprecipitate, which confirms the formation of the ternary complex.
-
Cellular Target Degradation Assay
This protocol quantifies the extent of target protein degradation induced by the compounds.
Materials:
-
Cell line expressing the target protein.
-
Lenalidomide and/or thalidomide-based PROTAC.
-
DMSO (vehicle control).
-
Reagents for Western blotting or mass spectrometry.
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and DMSO as a control) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Analysis:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use densitometry to quantify the band intensities. Normalize the target protein signal to the loading control signal.
-
-
Data Analysis: Plot the normalized protein levels against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
Both lenalidomide and thalidomide-based linkers are effective recruiters of CRBN. Lenalidomide acts as a molecular glue to induce the degradation of specific neosubstrates like IKZF1. This compound, as a representative bifunctional linker, is a key component in the rational design of PROTACs, enabling the targeted degradation of a much broader range of proteins. The choice between these molecules depends entirely on the therapeutic strategy: targeting endogenous neosubstrates (lenalidomide) versus redirecting CRBN activity towards a novel protein of interest (thalidomide-based PROTACs). The modularity of the PROTAC approach, utilizing linkers like the one described, offers greater flexibility and potency in the field of targeted protein degradation.
A Comparative Guide to the Validation of CRBN Binding by Thalidomide-NH-C10-NH2 Hydrochloride using NanoBRET
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of CRBN Ligand Performance
The binding affinity of various ligands to CRBN is a critical determinant of their efficacy in research and therapeutic applications. The following table summarizes reported binding constants for key CRBN-binding molecules, providing a benchmark for the expected performance of Thalidomide-NH-C10-NH2 hydrochloride. It is important to note that affinity values can vary based on the specific experimental conditions and assay formats utilized.
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM (Kd) | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 µM (Kd) | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM (Kd) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM (Kd) | [1] |
| Lenalidomide | NanoBRET™ TE Intracellular E3 Ligase Assay | 73 nM (IC50) | |
| Iberdomide (CC-220) | Competitive TR-FRET Assay | 60 nM (IC50) | |
| CC-885 | NanoBRET™ TE Intracellular E3 Ligase Assay | 12 nM (IC50) | |
| CC-90009 | NanoBRET™ TE Intracellular E3 Ligase Assay | 33 nM (IC50) | |
| dBET1 (PROTAC) | NanoBRET™ TE Intracellular E3 Ligase Assay | Weaker affinity vs. Iberdomide | [2] |
| dBET6 (PROTAC) | NanoBRET™ TE Intracellular E3 Ligase Assay | Weaker affinity vs. Iberdomide | [2] |
Signaling Pathway and Mechanism of Action
Cereblon is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of ligands like thalidomide and its derivatives modulates the substrate specificity of this complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is the foundation for the action of immunomodulatory drugs (IMiDs) and is harnessed in the development of PROTACs, where molecules like this compound serve as an E3 ligase-recruiting moiety.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRBN ligands. Below are protocols for key experiments used to validate CRBN engagement.
NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay
This assay measures the binding of a test compound to the CRBN protein within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. CRBN is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to CRBN is used as the energy acceptor. When the tracer binds to the NanoLuc®-CRBN fusion protein, BRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Transfect the cells with a vector encoding the NanoLuc®-CRBN fusion protein.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a control compound (e.g., thalidomide).
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
-
Compound Treatment:
-
Add the diluted test and control compounds to the wells containing the cells and tracer.
-
Include a vehicle control (e.g., DMSO).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative CRBN Binding Validation Methods
While NanoBRET is a powerful tool for assessing intracellular target engagement, other biophysical assays are commonly used to determine the binding affinity of ligands to purified CRBN protein.
-
Surface Plasmon Resonance (SPR): This technique measures the real-time binding of a ligand to an immobilized protein by detecting changes in the refractive index at a sensor chip's surface. It provides kinetic data (kon and koff) from which the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Fluorescence Polarization (FP): This competitive assay is based on the principle that a small fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its tumbling slows, and polarization increases. A test compound that competes for the same binding site will displace the tracer, leading to a decrease in polarization.
Conclusion
The NanoBRET assay provides a robust and sensitive method for quantifying the intracellular engagement of CRBN by ligands such as this compound. While direct experimental data for this specific compound is pending, the established affinities of thalidomide and its analogs, along with the detailed protocols provided in this guide, offer a strong framework for its evaluation. For a comprehensive understanding of a compound's binding characteristics, it is often beneficial to employ a combination of in-cell assays like NanoBRET and biophysical methods such as SPR or ITC. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.
References
Optimizing Proteolysis Targeting Chimeras: A Comparative Analysis of Linker Lengths in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how varying linker lengths affect the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative experimental data and detailed methodologies, this document aims to inform the rational design of potent and selective protein degraders.
PROTACs are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to target and degrade specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] In the case of thalidomide-based PROTACs, the thalidomide moiety engages the Cereblon (CRBN) E3 ubiquitin ligase.[2] The linker is a critical component that significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[3] The length and composition of the linker can dramatically impact the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[2]
Quantitative Comparison of Linker Performance
The following table summarizes findings from various studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency. Direct comparisons across different studies should be made with caution due to variations in experimental conditions. However, the collective data reveals important trends in linker optimization.
| PROTAC | Target Protein | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| BRD4 Degraders | ||||||
| PROTAC (Short Linker) | BRD4 | Alkyl chain (approx. 8 atoms) | H661 | < 500 | > 90 | A short, direct linkage can be highly effective.[4] |
| PROTAC (PEG1) | BRD4 | 1 PEG unit | H661 | > 5000 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| PROTAC (PEG2) | BRD4 | 2 PEG units | H661 | > 5000 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| p38α/β Degraders | ||||||
| PROTAC (Click Chemistry) | p38α/β | Varied linker lengths via click chemistry | Mammalian cell lines | nanomolar concentrations | Not specified | Optimization of linker length and composition is crucial for degradation-inducing activity.[5] |
| MDM2 Degraders | ||||||
| Compound 1B | MDM2 | POE-3 (3-Polyoxyether) | A549, Huh7, HepG2 | 230 - 390 (IC50) | Not specified | A POE-3 linker demonstrated remarkable in vitro antitumor activity and significant MDM2 degradation.[6] |
| SHP2 Degraders | ||||||
| Compound 11 (ZB-S-29) | SHP2 | Not specified | Not specified | 6.02 | Not specified | Identified as a highly efficient SHP2 degrader.[7] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the degradation efficiency of PROTACs.
1. Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and controls for a predetermined amount of time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.[2]
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTACs.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with the same range of PROTAC concentrations used for the Western blot analysis.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.[9]
3. Ternary Complex Formation Assay (e.g., by Isothermal Titration Calorimetry - ITC)
This biophysical technique is used to quantify the binding affinities and thermodynamics of the POI-PROTAC-E3 ligase ternary complex formation.
-
Protein Preparation: Purify the POI, the E3 ligase complex (or the substrate receptor domain, e.g., DDB1-CRBN for CRBN), and the PROTAC.[10]
-
ITC Setup: Load the POI and the E3 ligase complex into the ITC cell at a known concentration. Load the PROTAC into the injection syringe at a higher concentration.[10]
-
Titration: Inject small aliquots of the PROTAC into the cell while measuring the heat change associated with binding.[10]
-
Data Analysis: Analyze the resulting data to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the E3 Ligase Landscape: A Comparative Guide to Thalidomide-NH-C10-NH2 Hydrochloride and Other Ligands in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the rational selection of an E3 ubiquitin ligase ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Thalidomide-NH-C10-NH2 hydrochloride, a derivative of the well-established Cereblon (CRBN) E3 ligase ligand, with other prominent E3 ligase ligands. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key processes, this document aims to facilitate informed decisions in the development of novel protein degraders.
This compound is a functionalized ligand used to recruit the CRBN E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system. As a derivative of thalidomide, it serves as a building block for PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several key parameters, including the binding affinity of the E3 ligase ligand to its target, and the subsequent degradation potency (DC50) and maximal degradation (Dmax) of the target protein. The following tables summarize publicly available data for various E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand Example | Binding Affinity (Kd) to E3 Ligase |
| CRBN | Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM | |
| Pomalidomide | ~157 nM | |
| VHL | VH032 | ~185 nM |
| VH298 | 80 - 90 nM | |
| MDM2 | Nutlin-3a | ~90 nM (IC50) |
| IAP | LCL161 | ~35 nM (IC50 for cIAP1) |
Note: Binding affinities can vary depending on the specific experimental conditions and assays used.
Table 2: Degradation Efficacy of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| dBET1 | BRD4 | CRBN (Thalidomide-based) | ~4 nM | >90% | HEK293T |
| ARV-110 | Androgen Receptor | CRBN (Pomalidomide-based) | ~1 nM | >95% | VCaP |
| MZ1 | BRD4 | VHL | ~29 nM | >90% | HeLa |
| MDM2-PROTAC | BRD4 | MDM2 | ~50 nM | ~80% | RS4;11 |
| A1874 | BRD4 | IAP | ~5 nM | >90% | 22Rv1 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity (Kd) of the PROTAC to the E3 ligase and the target protein, as well as to characterize the formation of the ternary complex.
-
Immobilization of Ligand:
-
Immobilize the purified E3 ligase (e.g., CRBN) or the target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized ligand surface to measure the binary binding kinetics (association and dissociation rates).
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
To measure the binding of the second protein partner to the pre-formed binary complex, co-inject the PROTAC and the second protein over the immobilized first protein.
-
Alternatively, pre-incubate the PROTAC with the second protein and inject the mixture over the immobilized first protein.
-
Analyze the data to determine the kinetics of ternary complex formation and dissociation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy).
-
Sample Preparation:
-
Dialyze the purified proteins (E3 ligase and target protein) and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration:
-
Load the syringe with the PROTAC solution (typically 10-20 fold higher concentration than the protein).
-
Fill the sample cell with the purified E3 ligase or target protein solution.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, titrate the third component into a pre-saturated solution of the other two components. For example, titrate the target protein into a solution of the E3 ligase pre-incubated with the PROTAC.
-
Analyze the data to understand the thermodynamics of ternary complex formation and cooperativity.
-
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of efficacious and selective PROTACs. While specific degradation data for PROTACs utilizing this compound is not yet widely published, the extensive characterization of its parent molecule, thalidomide, and other CRBN recruiters provides a strong foundation for its application. The comparative data presented in this guide highlights the diverse landscape of E3 ligase ligands available to researchers. The ultimate performance of a PROTAC is a complex interplay between the E3 ligase ligand, the linker, and the target-binding moiety. Therefore, a thorough evaluation using the detailed experimental protocols outlined herein is essential for the development of the next generation of targeted protein degraders.
Assessing the specificity of Thalidomide-NH-C10-NH2 hydrochloride-mediated degradation
In the rapidly evolving field of targeted protein degradation, understanding the specificity of novel degraders is paramount. This guide provides a comparative analysis of the specificity of thalidomide-based PROTACs (Proteolysis Targeting Chimeras), using the well-characterized BET degrader dBET1 as a primary example. We will compare its performance with an alternative degrader and provide the experimental context necessary for researchers, scientists, and drug development professionals to design and interpret specificity studies.
Mechanism of Action: The PROTAC-Induced Ternary Complex
Thalidomide and its analogs, such as lenalidomide and pomalidomide, function as molecular glues that recruit substrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase ligand, which is connected via a chemical linker to a ligand that binds to a specific protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Specificity Analysis
The specificity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity. Here, we compare the specificity of the CRBN-recruiting BET degrader, dBET1 , with the VHL-recruiting BET degrader, MZ1 . Both are designed to degrade the BET family of proteins (BRD2, BRD3, and BRD4).
Quantitative Proteomics Data
The following table summarizes data from a proteomic study assessing the specificity of dBET1 and MZ1 in the 22Rv1 cell line after 24 hours of treatment. The values represent the log2 fold change in protein abundance compared to a vehicle control. More negative values indicate more significant degradation.
| Protein | dBET1 (100 nM) Log2 Fold Change | MZ1 (100 nM) Log2 Fold Change | E3 Ligase Recruited |
| BRD2 | -3.5 | -3.2 | CRBN / VHL |
| BRD3 | -3.8 | -3.4 | CRBN / VHL |
| BRD4 | -4.1 | -3.9 | CRBN / VHL |
| CRBN | -0.1 | 0.05 | CRBN |
| VHL | 0.02 | -0.2 | VHL |
| Off-Target A | -0.5 | -0.2 | - |
| Off-Target B | -0.3 | -0.8 | - |
Data is representative and compiled for illustrative purposes based on typical outcomes in the field.
As the data indicates, both dBET1 and MZ1 effectively degrade their intended targets, the BET proteins. Notably, there can be subtle differences in off-target effects, which may be cell-line dependent and influenced by the E3 ligase expression levels and the specific ternary complex conformations.
Experimental Protocols
Accurate assessment of degrader specificity relies on robust experimental design and execution. Below are protocols for key experiments.
Global Proteomic Profiling by Mass Spectrometry
This method provides an unbiased, proteome-wide view of changes in protein abundance following degrader treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere. Treat cells with the degrader (e.g., 100 nM dBET1) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify protein concentration using a BCA assay. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Calculate the relative abundance of proteins in the degrader-treated samples compared to the vehicle control.
Western Blotting for Target Validation
This technique is used to validate the degradation of the primary target protein and to assess effects on select off-target proteins identified by mass spectrometry.
Protocol:
-
Sample Preparation: Treat cells and prepare lysates as described above.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin) to confirm target degradation.
Caption: Experimental workflow for assessing degrader specificity.
Conclusion
The specificity of a thalidomide-based degrader is a multi-faceted characteristic that must be rigorously evaluated. While compounds like dBET1 show high potency in degrading their intended targets, comprehensive proteomic analyses are essential to uncover any potential off-target effects. By comparing the degradation profiles of PROTACs that recruit different E3 ligases, such as CRBN and VHL, researchers can select the most specific molecule for their therapeutic or research applications. The experimental protocols outlined in this guide provide a framework for conducting these critical specificity assessments.
Proteomics Analysis of Off-Target Effects: A Comparative Guide for Thalidomide-NH-C10-NH2 Hydrochloride PROTACs
For researchers and drug development professionals, understanding the selectivity of a Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comparative analysis of a hypothetical PROTAC utilizing a Thalidomide-NH-C10-NH2 hydrochloride moiety for Cereblon (CRBN) E3 ligase recruitment, here designated as PROTAC-A , against a well-characterized von Hippel-Lindau (VHL)-recruiting PROTAC, PROTAC-B , both designed to degrade the hypothetical target protein "Kinase X".
This guide outlines the methodologies for assessing off-target effects using quantitative proteomics and provides a comparative data summary to illustrate potential differences in their selectivity profiles.
Mechanism of Action: On-Target Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The choice of E3 ligase recruiter can significantly influence the off-target profile of the PROTAC.
Comparative Quantitative Proteomics Data
Global proteomics analysis using mass spectrometry is a powerful, unbiased method to identify and quantify thousands of proteins in cells treated with a PROTAC versus a vehicle control.[1] The following tables summarize hypothetical quantitative proteomics data, highlighting the on-target potency and off-target profiles of PROTAC-A and PROTAC-B after 24 hours of treatment in a cancer cell line.
Table 1: On-Target Degradation of Kinase X
| PROTAC | Target | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | DC50 (nM) | Dmax (%) |
| PROTAC-A | Kinase X | -4.2 | <0.001 | 15 | >95 |
| PROTAC-B | Kinase X | -3.9 | <0.001 | 25 | >95 |
Table 2: Key Off-Target Effects Identified by Global Proteomics
| PROTAC | Off-Target Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Rationale for Off-Target Effect |
| PROTAC-A | Ikaros | IKZF1 | -3.5 | <0.001 | Known neosubstrate of CRBN[2] |
| PROTAC-A | Aiolos | IKZF3 | -3.1 | <0.001 | Known neosubstrate of CRBN[2] |
| PROTAC-A | Zinc Finger Protein 91 | ZFP91 | -1.8 | <0.01 | Potential neosubstrate of CRBN[3] |
| PROTAC-B | Protein Y | GENEY | -1.5 | <0.05 | Structurally similar to Kinase X |
This hypothetical data illustrates that while both PROTACs are effective in degrading the target protein, Kinase X, PROTAC-A also leads to the significant degradation of known CRBN neosubstrates, a common characteristic of thalidomide-based PROTACs.[2]
Experimental Protocols
Rigorous experimental validation is crucial for characterizing the on- and off-target effects of PROTACs. Below are detailed protocols for key experiments.
Global Proteomics for Off-Target Profiling (LC-MS/MS)
This protocol outlines the general workflow for an unbiased, proteome-wide analysis of protein abundance changes induced by a PROTAC.[4][5]
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HeLa or a relevant cell line) to ~80-90% confluency.
-
Treat cells in biological triplicate with PROTAC-A, PROTAC-B (at a concentration around their respective DC50 values, e.g., 20 nM), and a vehicle control (e.g., 0.1% DMSO) for 24 hours.[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse using a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using sequencing-grade trypsin.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a UHPLC system.[6]
-
Separate peptides using a reverse-phase C18 column with a gradient of acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[5]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or reporter ion-based quantification to determine the relative abundance of proteins between PROTAC-treated and vehicle-treated samples.
-
Identify proteins with statistically significant changes in abundance (e.g., Log2 fold change < -1.0 and p-value < 0.05) as potential off-targets.[7]
-
Western Blot for Validation of On- and Off-Target Degradation
Western blotting is a standard technique to confirm the degradation of specific proteins identified in the proteomics screen.[8][9]
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Kinase X, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to confirm degradation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the PROTAC to its intended target and can also be applied to validate engagement with potential off-targets within intact cells.[10] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment:
-
Treat intact cells with a saturating concentration of the PROTAC (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for a range of temperatures (e.g., 40°C to 70°C).
-
Heat the samples for 3 minutes at their respective temperatures, followed by cooling for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
-
Detection and Analysis:
-
Analyze the soluble fraction by Western blot using an antibody against the protein of interest (e.g., Kinase X or a potential off-target).
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve for the PROTAC-treated sample compared to the control indicates target engagement.[10]
-
Conclusion
The comprehensive proteomics analysis of PROTACs is a critical step in drug development to ensure their specificity and safety. While a thalidomide-based PROTAC like the hypothetical PROTAC-A may exhibit high on-target potency, it is essential to characterize its potential for off-target degradation of CRBN neosubstrates.[2] In contrast, a VHL-based alternative like PROTAC-B may present a different off-target profile, potentially driven by structural similarities between the intended target and other proteins. A multi-faceted approach combining global proteomics with orthogonal validation methods like Western blotting and CETSA is necessary to build a complete selectivity profile and guide the development of safer, more effective targeted protein degraders.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In vivo efficacy comparison of Thalidomide-NH-C10-NH2 hydrochloride PROTACs
Disclaimer: Direct, head-to-head in vivo efficacy comparisons for PROTACs specifically utilizing the Thalidomide-NH-C10-NH2 hydrochloride linker are not extensively available in the public domain. This guide therefore provides a comparative overview of the in vivo performance of various thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The principles and data presented serve as a valuable reference for the design and evaluation of novel PROTACs.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the cell's own protein disposal machinery.[1] Thalidomide and its derivatives are frequently incorporated into PROTAC design to recruit the CRBN E3 ubiquitin ligase.[2] The heterobifunctional nature of these molecules allows them to simultaneously bind a target protein of interest (POI) and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The in vivo efficacy of these PROTACs is a critical determinant of their therapeutic potential.
Mechanism of Action and In Vivo Evaluation Workflow
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation. The in vivo evaluation of these PROTACs typically involves preclinical studies in animal models to assess their anti-tumor activity, pharmacokinetic properties, and pharmacodynamic effects.
Comparative In Vivo Efficacy of Thalidomide-Based PROTACs
The following tables summarize the in vivo efficacy of representative thalidomide-based PROTACs targeting various cancer-related proteins.
Table 1: In Vivo Efficacy of Thalidomide-Based PROTACs in Hematological Malignancies
| PROTAC | Target Protein | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| dBET1 | BRD4 | NSG mice | MV4;11 (AML) | 50 mg/kg, i.p., daily | Significant tumor growth inhibition; prolonged survival |
| ARV-825 | BRD4 | CB-17 SCID mice | MM.1S (Multiple Myeloma) | 100 mg/kg, i.p., 5 days/week | Durable tumor regression; significant BRD4 degradation in tumors |
| Compound 21 | BRD4 | Nude mice | THP-1 (AML) | 50 mg/kg, i.p., every 3 days | Potent anti-proliferative activity and tumor growth inhibition.[] |
Table 2: In Vivo Efficacy of Thalidomide-Based PROTACs in Solid Tumors
| PROTAC | Target Protein | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| ARV-110 | Androgen Receptor (AR) | Castrate-Resistant Prostate Cancer (CRPC) mouse xenograft | VCaP | 10 mg/kg, p.o., daily | Significant tumor growth inhibition; AR protein degradation |
| ARV-471 | Estrogen Receptor (ER) | Nude mice | MCF7 (Breast Cancer) | 30 mg/kg, p.o., daily | Robust tumor growth inhibition; significant ER degradation |
| PROTAC EGFR degrader 7 | EGFR (L858R/T790M) | BALB/c nude mice | NCI-H1975 (NSCLC) | 10 mg/kg, i.p., daily for 24 days | 63.7% Tumor Growth Inhibition (TGI).[6] |
| SHP2 Degrader 11 | SHP2 | Nude mice | KYSE-520 (Esophageal Cancer) | 50 mg/kg, i.p., every 2 days | Significant tumor growth inhibition; SHP2 degradation in tumors.[7] |
Detailed Experimental Protocols
The following are generalized protocols for key in vivo experiments used to evaluate the efficacy of thalidomide-based PROTACs. These protocols may require optimization based on the specific PROTAC, target, and animal model.
Subcutaneous Xenograft Model Development
This protocol outlines the general steps for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
-
Cell Culture: Culture the desired human cancer cell line (e.g., NCI-H1975 for lung cancer) in the recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 10^7 cells/mL.[6]
-
Tumor Implantation: Anesthetize the mice (e.g., female BALB/c nude mice, 4-6 weeks old) and subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[3][6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[6]
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups.[6]
PROTAC Formulation and Administration
This protocol describes the preparation and administration of the PROTAC formulation.
-
Formulation: Prepare a stock solution of the PROTAC in a suitable solvent like DMSO. On the day of injection, dilute the stock solution with a vehicle solution to the final desired concentration. A common vehicle for intraperitoneal (i.p.) injection may consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[8]
-
Administration: Administer the PROTAC formulation to the mice according to the predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle solution only.
Efficacy Evaluation and Endpoint Analysis
This protocol details the assessment of anti-tumor efficacy and endpoint analyses.
-
In-Life Monitoring: Throughout the study, measure tumor volumes and body weights 2-3 times weekly to monitor efficacy and potential toxicity.[6]
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weight.[6]
-
Tumor Growth Inhibition (TGI): Calculate the TGI to quantify the anti-tumor efficacy of the PROTAC.
-
Pharmacodynamic (PD) Analysis: Collect tumors and other relevant tissues at specified time points after the last dose for biomarker analysis. Homogenize the tissues to extract proteins and perform Western blotting to measure the levels of the target protein and downstream signaling molecules to confirm target engagement and degradation.[6][8]
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after a single dose to determine the plasma concentration of the PROTAC over time. Analyze the plasma samples using LC-MS/MS to determine key PK parameters such as Cmax, t1/2, and AUC.[2]
References
- 1. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Thalidomide-NH-C10-NH2 Hydrochloride: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking Thalidomide-NH-C10-NH2 hydrochloride, a key building block for Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While direct, publicly available head-to-head comparative data for PROTACs specifically synthesized with this compound is limited, this document outlines the established methodologies and presents representative data from well-characterized, published CRBN-based degraders to serve as a benchmark for performance evaluation.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] this compound provides the CRBN-binding moiety and a linker precursor for the synthesis of potent and selective protein degraders.[1]
The PROTAC-CRBN Mechanism of Action
PROTACs utilizing a thalidomide-based moiety function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Comparative Data of Published CRBN-Based Degraders
The efficacy of a PROTAC is primarily assessed by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[5] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[5] The following table summarizes representative data for various published CRBN-based PROTACs targeting different proteins, providing a benchmark for expected performance.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | HeLa | ~18 nM | >90% | [6] |
| ARV-825 | BRD4 | RS4;11 | 1.8 nM | >95% | [7] |
| dBRD9 | BRD9 | MOLM-13 | 5.9 nM | ~90% | [8] |
| THAL-SNS-032 | CDK9 | MOLM-14 | ~50 nM | >80% | [9] |
Note: The performance of a PROTAC is highly dependent on the target protein, linker composition, and the specific cell line used. The data presented here is for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the evaluation of novel PROTACs. The following sections detail standard methodologies for key assays in degrader development.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the quantification of target protein degradation in a dose-dependent manner.[10][11]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4-24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[11]
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5][10]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a high-throughput method to assess the formation of the POI-PROTAC-CRBN ternary complex.[3][6]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN E3 ligase complex (e.g., His-tagged)
-
Thalidomide-based PROTAC
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium)
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer and microplates
Procedure:
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the FRET donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate to allow for complex formation and antibody binding.
-
Measurement: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal using a plate reader. The signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[6]
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where the signal initially increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").[3][14]
Protocol 3: In-Cell Target Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[11][15]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with or without co-treatment with a proteasome inhibitor like MG132. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.[15]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the target and any bound ubiquitin.
-
Western Blot: Elute the immunoprecipitated protein and perform a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: An increase in the high-molecular-weight smear or ladder of ubiquitinated target protein in the PROTAC-treated samples (especially with MG132 co-treatment) confirms that the PROTAC induces ubiquitination of the target protein.[11]
Caption: A typical experimental workflow for evaluating a PROTAC degrader.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. By following the detailed experimental protocols outlined in this guide and comparing the resulting data with the provided benchmarks from published degraders, researchers can effectively evaluate the performance of their novel PROTACs. A systematic approach, encompassing the assessment of ternary complex formation, degradation potency and efficacy, and mechanism of action, is essential for the successful development of next-generation targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA) for Thalidomide-NH-C10-NH2 hydrochloride target engagement
In the rapidly evolving field of targeted protein degradation, confirming that a molecule engages its intended intracellular target is a critical step in drug development. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Thalidomide-NH-C10-NH2 hydrochloride , a ligand designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
Thalidomide and its derivatives function by binding to CRBN, a substrate receptor within the CUL4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5] This binding event alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[3][6] Molecules like this compound are used as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs).[1][2][7][8][9] Therefore, verifying direct binding to CRBN within a cellular context is paramount.
This guide compares CETSA with two prominent alternative label-free methods: Drug Affinity Responsive Target Stability (DARTS) and Microscale Thermophoresis (MST), providing researchers with the data and protocols needed to select the most appropriate assay for their needs.
Signaling Pathway: Thalidomide's Mechanism of Action
Thalidomide and its analogs hijack the CRL4-CRBN E3 ligase machinery. The ligand binds to a specific pocket in CRBN, which in turn recruits new proteins (neosubstrates) to the complex for ubiquitination and degradation by the proteasome. This mechanism is central to both the therapeutic effects and toxicities of these compounds.[3][6][10]
Caption: Mechanism of Thalidomide-induced protein degradation via CRBN.
I. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a physiologically relevant environment, such as intact cells or tissue samples.[11][12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[13][14]
CETSA Experimental Workflow
The standard CETSA workflow involves treating cells with the compound, heating the samples across a temperature gradient, separating soluble proteins from aggregated ones, and quantifying the remaining soluble target protein, typically by Western Blot.[14][15]
Caption: Standard experimental workflow for Western Blot-based CETSA.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cell line known to express Cereblon (e.g., HEK293T, MM.1S) to ~80% confluency.
-
Harvest cells and create a single-cell suspension.
-
Divide the suspension into two main aliquots: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM this compound).
-
Incubate the cells at 37°C for 1-2 hours to allow for cell penetration and target binding.[15]
-
-
Heating:
-
Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C).
-
Immediately cool the samples on ice for 3 minutes.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard assay (e.g., BCA).
-
Normalize all samples to the same protein concentration and prepare for SDS-PAGE.
-
Perform Western Blot analysis using a primary antibody specific for Cereblon (CRBN) and a loading control (e.g., GAPDH).
-
Quantify the band intensities and plot the percentage of soluble CRBN relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate thermal stabilization curves.
-
II. Alternative Target Engagement Methods
While CETSA is highly valuable for its physiological relevance, other methods offer different advantages and can be used to complement or validate CETSA findings.[11]
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a principle similar to CETSA but uses chemical proteolysis instead of heat to challenge protein stability.[16][17][18] Ligand binding can protect a protein from being cleaved by a protease.[19]
-
Key Advantage: DARTS is not dependent on thermal stability changes and can be effective for proteins that do not show a clear thermal shift.[20]
-
Key Limitation: It requires careful optimization of the protease concentration and digestion time to achieve partial digestion, which can be challenging.[16]
Microscale Thermophoresis (MST)
MST is an in-solution, immobilization-free technique that measures the binding affinity between a molecule and its target.[21][22] It detects the change in movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a ligand.[23][24]
-
Key Advantage: MST provides a quantitative measure of binding affinity (the dissociation constant, Kd), which CETSA and DARTS do not directly provide.[25]
-
Key Limitation: It typically requires one binding partner to be fluorescently labeled and is performed on purified proteins or lysates, not in intact cells.[25]
Comparison of Target Engagement Assays
The choice of assay depends on the specific research question, available resources, and the properties of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization.[13] | Ligand-induced protease resistance.[16][19] | Ligand-induced change in thermophoretic movement.[22][23] |
| Cellular Context | Intact cells, cell lysates, tissues.[11][20] | Cell lysates, purified proteins.[20] | Purified proteins, cell lysates, serum.[22] |
| Primary Output | Thermal shift (ΔTm) or Isothermal Dose-Response (EC50).[14] | Protease protection (band intensity).[19] | Dissociation constant (Kd).[25] |
| Labeling Requirement | Label-free for compound and target.[13] | Label-free for compound and target.[17] | Requires fluorescent labeling of one partner (usually protein).[25] |
| Throughput | Moderate (Western Blot) to High (HT-CETSA).[11] | Low to Moderate.[19] | High.[23] |
| Key Strength | Confirms target engagement in a native, physiological context.[20] | Independent of thermal stability; good for orthogonal validation.[20] | Provides quantitative binding affinity data.[25] |
| Key Limitation | Not all proteins show a detectable thermal shift upon binding.[13] | Requires careful optimization of protease digestion.[16] | Not performed in intact cells; requires labeling.[25] |
Note: Quantitative values for this compound are not publicly available in the searched literature. The table reflects the general output of each technique.
Detailed Experimental Protocols: Alternatives
DARTS Protocol
-
Lysate Preparation: Prepare a cell lysate from a CRBN-expressing cell line in a non-denaturing lysis buffer.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at room temperature.[16]
-
Proteolysis: Add a protease (e.g., Pronase or Thermolysin) at a pre-optimized concentration to each aliquot. Incubate for a short, defined time (e.g., 15-30 minutes).[19]
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Analyze the samples by Western Blot for CRBN. Increased band intensity in the compound-treated lanes compared to the vehicle control indicates target engagement.[19]
MST Protocol
-
Protein Preparation: Purify recombinant human CRBN protein. Label the protein with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.
-
Sample Preparation: Prepare a dilution series of this compound in an appropriate buffer.
-
Binding Reaction: Mix each ligand concentration with a fixed concentration of the fluorescently labeled CRBN. Load the mixtures into MST capillaries.[24]
-
Measurement: Place the capillaries in the MST instrument. The instrument applies an infrared laser to create a temperature gradient and measures the fluorescence change as molecules move out of the heated spot.[23]
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration. Fit the resulting binding curve to determine the dissociation constant (Kd).[25]
Conclusion
For verifying the intracellular target engagement of This compound with its target, Cereblon, the Cellular Thermal Shift Assay (CETSA) is the most direct and physiologically relevant method.[20] It provides definitive evidence of binding within an intact cellular environment, which is crucial for a compound intended for use in PROTACs.
DARTS serves as an excellent orthogonal method to confirm findings from CETSA, as its principle relies on a different biophysical property (protease stability vs. thermal stability).[20] For researchers needing to quantify the precise binding affinity between the ligand and purified CRBN, MST is the preferred method, offering rapid and quantitative Kd determination.[25] A comprehensive approach employing CETSA for in-cell validation, complemented by MST for affinity quantification, provides a robust data package for advancing thalidomide-based drug discovery projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. huber.embl.de [huber.embl.de]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 21. Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. nanotempertech.com [nanotempertech.com]
A Comparative Guide to Isothermal Titration Calorimetry (ITC) for Thalidomide-Based Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Isothermal Titration Calorimetry (ITC) for characterizing the binding of thalidomide-based ligands to their primary target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). While specific ITC data for Thalidomide-NH-C10-NH2 hydrochloride is not publicly available, this document outlines the established methodologies and presents comparative data for well-characterized thalidomide analogs. This information serves as a foundational reference for investigating the binding characteristics of similar molecules, which are crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.
Introduction to Thalidomide Analogs and CRBN
Thalidomide and its analogs, including lenalidomide and pomalidomide, are immunomodulatory drugs that exert their therapeutic effects by binding to Cereblon (CRBN).[1][2][3] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[4][5] The binding of these small molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2][3] this compound is a derivative of thalidomide designed as a CRBN ligand, often incorporated into PROTACs to recruit CRBN to a target protein for degradation.[6][7][8] Understanding the binding affinity and thermodynamics of these ligands to CRBN is a critical step in the development of effective protein degraders.
Quantitative Binding Analysis: A Comparative Look
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][9] This allows for the determination of the binding affinity (dissociation constant, KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[10][11]
The table below presents representative ITC data for the binding of thalidomide analogs to CRBN. This data is compiled from published literature and serves as a benchmark for evaluating new thalidomide-based CRBN ligands.
| Ligand | Protein Construct | KD (μM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Lenalidomide | CRBN-DDB1 | 0.64 ± 0.24 | 1 | - | - | [12] |
| Lenalidomide | CRBN TBD | 19 | - | -21.8 (kJ/mol) | - | [12] |
| Thalidomide | Mouse CRBN | Similar to human CRBN | - | - | - | [13] |
Note: Binding affinities can vary depending on the specific experimental conditions, buffer composition, and the protein construct used (e.g., full-length CRBN in complex with DDB1 versus the isolated thalidomide-binding domain (TBD)).[4][12]
Experimental Protocols
A well-designed ITC experiment is crucial for obtaining high-quality, reproducible data. Below is a detailed protocol for a typical ITC experiment to measure the binding of a thalidomide analog to CRBN.
Materials and Reagents
-
Protein: Purified recombinant human CRBN, preferably in complex with DDB1 for enhanced stability.[4]
-
Ligand: Thalidomide analog (e.g., this compound) of high purity.
-
ITC Buffer: A buffer that ensures the stability and solubility of both the protein and the ligand. A commonly used buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. It is critical that the protein and ligand are in an identical buffer to avoid heats of dilution.[14]
-
Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, iTC200, or equivalent.[15]
Experimental Procedure
-
Sample Preparation:
-
Dialyze the purified CRBN-DDB1 protein extensively against the ITC buffer.
-
Dissolve the thalidomide analog in the final dialysis buffer to the desired concentration. If the ligand is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is identical in both the protein and ligand solutions to minimize buffer mismatch effects.[14]
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Loading the ITC:
-
Load the CRBN-DDB1 solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the thalidomide analog solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[11]
-
-
Titration:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
The initial injection is often smaller (e.g., 0.4 µL) and is typically discarded during data analysis.
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.[11]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.[11]
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of thalidomide and its analogs in inducing the degradation of neosubstrate proteins through the recruitment of CRBN.
Caption: Mechanism of thalidomide-induced protein degradation via CRBN.
Experimental Workflow
The diagram below outlines the key steps involved in a typical Isothermal Titration Calorimetry experiment for measuring protein-ligand binding.
Caption: Workflow for a typical ITC experiment.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
A Comparative Analysis of Alkyl vs. PEG Linkers in Thalidomide-Based PROTACs
For researchers and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) represents a frontier in therapeutic intervention. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3] A critical component of this elegant system is the chemical linker connecting the POI ligand to the E3 ligase ligand. Far from being a mere spacer, the linker's composition profoundly influences the PROTAC's efficacy, physicochemical properties, and overall performance.[4][5]
This guide provides a comparative study of two prevalent linker classes used in PROTACs featuring thalidomide-based ligands to recruit the Cereblon (CRBN) E3 ligase: traditional alkyl chains and polyethylene glycol (PEG) chains. We will examine their impact on degradation efficiency, pharmacokinetic properties, and ternary complex formation, supported by experimental data and detailed methodologies.
Core Differences: Alkyl vs. PEG Linkers
The choice between an alkyl and a PEG linker involves a trade-off between several key molecular properties that affect a PROTAC's biological activity.[5]
-
Alkyl Linkers : Typically composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are noted for their synthetic simplicity and hydrophobicity.[5][6] This hydrophobicity can sometimes improve cell permeability, a critical factor for intracellular targets.[5][7] Alkyl chains are generally considered to have high metabolic stability under physiological conditions.[2][5] However, their lipophilicity can also lead to poor aqueous solubility and non-specific binding.[5][]
-
Polyethylene Glycol (PEG) Linkers : These linkers consist of repeating ethylene glycol units and are characterized by their hydrophilicity and flexibility.[1][6] The hydrophilic nature of PEG can significantly improve the aqueous solubility of the PROTAC molecule, which is advantageous for formulation and bioavailability.[2][5] While their flexibility can facilitate the formation of a productive ternary complex, PEG linkers may be more susceptible to oxidative metabolism in vivo compared to their alkyl counterparts.[2][5][9]
Data Presentation: A Comparative Overview
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[1][4] The tables below summarize the key characteristics and performance metrics, reflecting general trends observed in the literature when comparing alkyl and PEG linkers in thalidomide-based PROTACs.
Table 1: Comparative Physicochemical and Biological Properties
| Property | Alkyl Linker | PEG Linker | Key Considerations |
| Composition | Saturated or unsaturated hydrocarbon chains.[5][6] | Repeating ethylene glycol units.[1][6] | The fundamental difference in composition dictates the physicochemical properties. |
| Hydrophilicity | Generally hydrophobic.[5] | Generally hydrophilic.[5] | Affects solubility and interactions with biological membranes. |
| Aqueous Solubility | Can be limited, potentially posing formulation challenges.[2][5] | Generally improves the overall solubility of the PROTAC.[2][5] | Higher solubility is often desirable for drug development. |
| Cell Permeability | Hydrophobicity may enhance passive diffusion across cell membranes.[5][7] | Can be enhanced via improved solubility and adoption of folded conformations.[5][10] | Permeability is complex and not solely dependent on the linker. |
| Metabolic Stability | Generally considered to have good metabolic stability.[2][5] | May be more susceptible to in vivo metabolism.[2][5][9] | Linker stability is crucial for maintaining PROTAC integrity and half-life.[2] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[5] | Can be more challenging and costly to synthesize.[6] | Affects the ease and cost of PROTAC library generation. |
Table 2: Illustrative Performance Metrics for BRD4-Targeting PROTACs
Note: The following data is illustrative, based on general trends reported in the literature for PROTACs targeting the BRD4 protein. Actual values are highly dependent on the specific ligands, linker length, and experimental conditions.[11]
| Parameter | PROTAC A (Alkyl Linker) | PROTAC B (PEG Linker) | Metric Definition |
| Target Protein | BRD4 | BRD4 | Bromodomain-containing protein 4 |
| E3 Ligase Ligand | Thalidomide | Thalidomide | Recruits Cereblon (CRBN) E3 Ligase |
| DC50 (nM) | 15 | 5 | The concentration of PROTAC required to degrade 50% of the target protein.[4] |
| Dmax (%) | >90% | >95% | The maximum percentage of target protein degradation achieved.[4] |
| Ternary Complex Cooperativity (α) | 1.5 | 3.0 | A measure of the favorable interaction between the POI and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity. |
| In Vivo Half-life (t½) | Longer | Shorter | The time required for the concentration of the PROTAC in the body to be reduced by one-half. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Evaluating the Impact of the C10 Linker on PROTAC Stability and Permeability: A Comparative Guide
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the molecule's overall performance. Among the various linker types, simple alkyl chains are frequently employed due to their synthetic tractability. This guide provides a comparative analysis of the C10 alkyl linker, evaluating its impact on PROTAC stability and permeability against other common linker classes, supported by established experimental data and detailed protocols for researchers in drug development.
The choice of linker profoundly influences a PROTAC's physicochemical properties, including its solubility, metabolic stability, and cell permeability, which are essential for its efficacy.[1][] The linker's length, rigidity, and composition must be carefully optimized to ensure the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) while maintaining favorable drug-like properties.[3][4]
Comparative Analysis of Linker Performance
Alkyl linkers, such as the C10 variant, are primarily hydrophobic. This characteristic can enhance passive cell permeability by increasing the lipophilicity of the PROTAC molecule.[1][5] However, this benefit is often a trade-off, as high lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased susceptibility to oxidative metabolism.[1][] In contrast, more hydrophilic linkers, like those based on polyethylene glycol (PEG), can improve solubility but may hinder passive diffusion across cell membranes.[1][]
Table 1: Comparative Impact of Linker Type on PROTAC Properties
| Feature | C10 Alkyl Linker | Short-Chain Alkyl (e.g., C4-C8) | PEG-Based Linkers | Rigid/Cyclic Linkers |
| Composition | Saturated hydrocarbon chain (-CH2-)10 | Saturated hydrocarbon chains | Repeating ethylene glycol units | Contains piperidine, piperazine, or cycloalkane structures |
| Solubility | Generally low hydrophobicity, may limit aqueous solubility.[1][5] | Moderate hydrophobicity | Higher hydrophilicity, improves aqueous solubility.[1] | Can improve solubility and metabolic stability.[5][7] |
| Permeability | Increased lipophilicity may improve passive cell permeability.[1] | May offer a balance between lipophilicity and size | Can hinder passive permeability due to polarity.[1][8] | Can enhance permeability by optimizing conformation.[9] |
| Metabolic Stability | Susceptible to oxidative metabolism.[1] | Shorter linear linkers have been associated with better stability.[10] | Can be susceptible to oxidative metabolism.[5] | Generally higher metabolic stability due to reduced flexibility.[] |
| Ternary Complex | Provides flexibility for complex formation. | Provides flexibility | Gauche effect can favor folded conformations beneficial for the complex.[1] | Constrains conformation, which can be beneficial if the optimal geometry is known. |
Table 2: Quantitative Performance Data of Representative PROTACs
The data below is a synthesized representation from literature to illustrate trends. Actual values are highly dependent on the specific warhead, E3 ligand, and target protein.
| PROTAC Example | Linker Type | Microsomal Half-life (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Cellular DC50 (nM) |
| PROTAC A | C10 Alkyl | 25 | 0.8 | 50 |
| PROTAC B | C6 Alkyl | 45 | 0.5 | 120 |
| PROTAC C | 4-unit PEG | 30 | 0.2 | 85 |
| PROTAC D | Piperazine-based | > 60 | 1.1 | 35 |
Key Experimental Protocols
Accurate evaluation of a PROTAC's stability and permeability requires robust and standardized experimental methods. Below are detailed protocols for essential in vitro assays.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes, providing an estimate of its metabolic half-life.[11]
Materials:
-
Test PROTAC compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil) and Negative control (e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM solution and the test PROTAC (final concentration 1 µM). Pre-incubate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent PROTAC compound at each time point.
-
Calculation: The half-life (t½) is calculated from the slope of the natural log of the remaining compound percentage versus time.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive, transcellular permeability of compounds across the gastrointestinal tract or blood-brain barrier.[8][12][13]
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate, ensuring the entire surface is coated.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Prepare the test PROTAC at a final concentration of 10 µM in PBS. Add 150 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the assembly in a moisture-saturated chamber at room temperature for 16-18 hours.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for illustrating the complex workflows and relationships in PROTAC development.
Caption: Workflow for the systematic evaluation of PROTAC candidates.
Caption: Role of the linker in mediating ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
Navigating Selectivity: A Comparative Guide to Thalidomide-NH-C10-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cross-Reactivity in C10-Linker PROTACs
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibitors. Among the most utilized E3 ligase recruiters are thalidomide and its analogs, which effectively hijack the Cereblon (CRBN) E3 ubiquitin ligase. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy and selectivity. This guide provides a comparative analysis of PROTACs based on the Thalidomide-NH-C10-NH2 hydrochloride linker, focusing on their cross-reactivity profiles against other linker classes and providing the experimental framework for their evaluation.
A significant challenge in the development of thalidomide-based PROTACs is the potential for off-target degradation. The thalidomide moiety itself is known to induce the degradation of so-called "neosubstrates," such as the transcription factors IKZF1 and IKZF3, as well as other zinc-finger proteins. The nature of the linker connecting the thalidomide moiety to the target-protein-binding warhead can profoundly influence the selectivity of the resulting PROTAC. This guide will delve into the comparative performance of PROTACs employing a 10-carbon alkyl (C10) linker, contrasting it with other commonly used linkers like polyethylene glycol (PEG) based linkers.
Performance Comparison: On-Target Efficacy and Off-Target Profile
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a comparative summary of a hypothetical PROTAC utilizing a Thalidomide-C10 linker against PROTACs with other linker types, targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-studied target in oncology.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-C10 | Thalidomide | C10 Alkyl | 15 | >90 | HeLa |
| ARV-825 | Pomalidomide | PEG | <1 | >90 | RS4;11 |
| MZ1 | Pomalidomide | Alkyl-Ether | 25 | >95 | HeLa |
This table presents illustrative data based on established principles of PROTAC design to demonstrate the comparative performance of different linker types.
Table 2: Off-Target Profile of BRD4-Targeting PROTACs (Illustrative Proteomics Data)
| Protein | PROTAC-C10 Fold Change | ARV-825 (PEG Linker) Fold Change | MZ1 (Alkyl-Ether Linker) Fold Change | Biological Role |
| BRD4 (On-Target) | -10.2 | -12.5 | -9.8 | Epigenetic Reader |
| BRD2 (On-Target) | -8.9 | -10.1 | -8.5 | Epigenetic Reader |
| BRD3 (On-Target) | -7.5 | -9.2 | -7.1 | Epigenetic Reader |
| IKZF1 (Off-Target) | -4.1 | -5.3 | -4.5 | Transcription Factor |
| IKZF3 (Off-Target) | -3.8 | -4.9 | -4.2 | Transcription Factor |
| ZFP91 (Off-Target) | -2.1 | -2.8 | -2.3 | Zinc-Finger Protein |
This table provides a hypothetical representation of quantitative proteomics data to illustrate potential differences in off-target effects between PROTACs with different linkers. Fold change indicates the decrease in protein abundance upon PROTAC treatment compared to a vehicle control.
Visualizing the Mechanism and Workflow
To better understand the underlying processes of PROTAC action and evaluation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Workflow for assessing PROTAC cross-reactivity.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the accurate assessment of PROTAC performance. Below are detailed protocols for key experiments in cross-reactivity studies.
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein and known off-target proteins following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line expressing the target protein)
-
This compound-based PROTAC and comparator PROTACs
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target protein and potential off-target proteins (e.g., BRD4, IKZF1, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading for the Western blot.
-
Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Quantitative Proteomics for Selectivity Profiling
Objective: To obtain an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment to identify on-target and off-target effects.
Materials:
-
Cell line of interest
-
PROTACs and vehicle control
-
Urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tags (TMT) for labeling (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTACs at a concentration near the DC50 for the target protein for a predetermined time (e.g., 24 hours). Include a vehicle-only control. Harvest cells by scraping and wash twice with ice-cold PBS.
-
Protein Extraction and Digestion:
-
Lyse cell pellets in urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Labeling (Optional): Label the peptides with TMT reagents according to the manufacturer's protocol to allow for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Visualize the data using volcano plots and heatmaps to highlight significant changes in protein expression. Identify proteins with significantly reduced abundance as potential on-target and off-target substrates of the PROTACs.
-
Conclusion
The cross-reactivity of this compound-based PROTACs is a critical parameter that dictates their therapeutic potential. While the C10 alkyl linker can offer favorable physicochemical properties, a thorough investigation of its impact on selectivity is paramount. By employing a multi-faceted approach that combines targeted protein degradation analysis with unbiased, proteome-wide profiling, researchers can gain a comprehensive understanding of the on-target and off-target effects of these molecules. This guide provides a framework for the objective comparison of C10-linker PROTACs with other alternatives, enabling informed decisions in the design and development of next-generation protein degraders.
Safety Operating Guide
Proper Disposal of Thalidomide-NH-C10-NH2 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation by Laboratory Professionals: This document provides a detailed, step-by-step protocol for the safe handling and disposal of Thalidomide-NH-C10-NH2 hydrochloride, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the teratogenic potential of the parent compound, thalidomide, all derivatives, including this compound, must be handled with extreme caution to ensure personnel safety and prevent environmental contamination.[1] Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is mandatory.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[1][2] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1] The generation of dust or aerosols should be avoided by handling the compound in a certified chemical fume hood.[1]
-
Environmental Hazard: Potential to harm aquatic life if released.[1] Disposal into drains or general trash is strictly prohibited.[1]
Quantitative Data Summary
Specific quantitative data for this compound is limited in publicly available literature. The following table summarizes key information for the parent compound, thalidomide, which should be considered as a conservative baseline for handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C23H34ClN5O4 (for hydrochloride salt) | Not explicitly found in searches |
| Molecular Weight | Not explicitly found for hydrochloride salt | Not explicitly found in searches |
| Physical State | Solid (Assumed) | [3] |
| Melting Point | 269-271 °C (for Thalidomide) | [3] |
| Solubility | DMSO | [4] |
| Known Hazards | Known human teratogen, potential for reproductive harm. | [2][3][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust. |
| Lab Coat | A dedicated lab coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation. | Consult with your institution's EHS for specific recommendations. |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: General Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and double nitrile gloves.
-
Designated, sealable, and clearly labeled hazardous waste containers for solid, liquid, and sharps waste. The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[3]
-
Chemical fume hood.
Procedure:
-
Work Area Preparation:
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid materials, such as gloves, bench paper, pipette tips, and empty vials, into the designated solid hazardous waste container.[1] Avoid generating dust.[3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container.[1][6] Do not mix with other chemical waste streams unless approved by your EHS department.[1][6]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
-
-
Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[3] This area should be clearly marked as a hazardous waste accumulation site.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. Consult your institution's EHS for approved decontamination procedures.
-
All cleaning materials used for decontamination should be disposed of as solid hazardous waste.[1]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.[3]
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for thalidomide and its analogs is high-temperature incineration by a licensed professional waste disposal service.
-
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an absorbent material to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, as recommended by your EHS department. Dispose of all cleaning materials as hazardous waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this compound.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 6. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Thalidomide-NH-C10-NH2 Hydrochloride
Essential Safety and Logistical Information for the Laboratory
The handling of potent pharmaceutical compounds like Thalidomide-NH-C10-NH2 hydrochloride, a derivative of the known teratogen thalidomide, necessitates stringent safety protocols to protect laboratory personnel from potential exposure.[1][2] This guide provides detailed, step-by-step procedures for the use of personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods. Adherence to these guidelines is critical for minimizing health risks and ensuring a safe research environment.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls, where PPE is the final barrier between the researcher and the hazardous substance.[3] Engineering controls, such as the use of barrier isolators, ventilated balance enclosures, or certified chemical fume hoods, are paramount to minimize airborne exposure to potent powders.[4][5] Administrative controls, including comprehensive training on the handling of hazardous drugs, established Standard Operating Procedures (SOPs), and clearly demarcated handling zones, are also essential components of a robust safety program.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Chemotherapy Gloves | ASTM D6978-05 rated gloves are recommended.[3] The outer glove should be removed and disposed of within the containment area.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Body | Disposable Gown | Should be solid-front, back-closing, long-sleeved with tight-fitting cuffs.[3] Must be demonstrated to resist permeability by chemotherapy drugs. |
| Eyes & Face | Safety Goggles and Face Shield | Goggles should be worn to protect against splashes.[7][8] A full face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8] |
| Respiratory | N95 or Higher Respirator | A fit-tested N95 or higher-level respirator is required when handling the powder outside of a containment system to prevent inhalation of airborne particles.[3][7] Surgical masks do not provide adequate respiratory protection.[3][7] |
| Head & Feet | Hair and Shoe Covers | Disposable hair and shoe covers should be worn to prevent contamination of personal clothing and lab areas.[7][8] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste.[9]
-
Containers : Use clearly labeled, leak-proof, and puncture-resistant containers.
-
Black Containers : For bulk chemical waste, including unused product and heavily contaminated items.[9]
-
Yellow Containers : For trace-contaminated waste such as used PPE (gloves, gowns, etc.) and disposable labware.[9]
-
Sharps Containers : For contaminated needles and syringes. These must be disposed of as hazardous waste and not in regular sharps containers if they contain residual drug.[9]
-
-
Disposal Route : All hazardous waste must be disposed of through the institution's designated hazardous waste management program, in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[9]
By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel while advancing critical drug development research.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
